molecular formula C10H15N B095429 3,4-Dimethylphenethylamine CAS No. 17283-14-6

3,4-Dimethylphenethylamine

Cat. No.: B095429
CAS No.: 17283-14-6
M. Wt: 149.23 g/mol
InChI Key: IQXUVSNUSQIQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylphenethylamine (DMePEA) is a synthetic phenethylamine of significant interest in neuroscience and pharmacology due to its structural relationship to the classic psychedelic alkaloid mescaline (3,4,5-trimethoxyphenethylamine) . This compound serves as a valuable research tool for investigating the structure-activity relationships of psychoactive phenethylamines. In vivo studies have demonstrated that this compound produces distinct behavioral effects in animal models. Research documented in scientific literature reports that the compound induces a strong rage reaction in cats, which has been historically considered a potential behavioral correlate of hallucinogenic activity . Further studies in rats have shown that it can cause body tremors and salivation . It is crucial to note that the effects of this compound in humans have not been formally reported and remain unknown . This product is provided strictly For Research Use Only (RUO). It is intended for laboratory analysis and in vitro experiments only and is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXUVSNUSQIQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328422
Record name 3,4-Dimethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17283-14-6
Record name 3,4-Dimethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17283-14-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,4-Dimethylphenethylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4-Dimethylphenethylamine (DMePEA)

Executive Summary

This technical guide provides a comprehensive overview of this compound (DMePEA), a lesser-known member of the phenethylamine class of compounds. Structurally related to the classic psychedelic mescaline, DMePEA presents an intriguing target for neuropharmacological research. This document synthesizes the limited available direct experimental data with reasoned scientific inferences drawn from well-characterized analogous compounds. It is intended for researchers, scientists, and drug development professionals, offering insights into DMePEA's chemical properties, a proposed synthetic route, hypothesized mechanism of action, and suggested experimental protocols for its further characterization. The guide highlights the significant gaps in the current understanding of DMePEA, thereby outlining a roadmap for future research in this area.

Introduction

This compound (DMePEA) is a substituted phenethylamine that, despite its early description in scientific literature dating back to 1960, remains largely uncharacterized.[1] It is a positional isomer of other dimethylphenethylamines and shares a structural relationship with the hallucinogenic compound mescaline (3,4,5-trimethoxyphenethylamine).[1] The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of psychoactive substances, including stimulants, entactogens, and hallucinogens.[2]

While compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and mescaline have been extensively studied, DMePEA has received minimal scientific attention. The primary available data consists of preliminary animal studies that report significant behavioral effects, including a strong rage reaction in cats and the induction of body tremors and salivation in rats.[1] The effects of DMePEA in humans have not been documented.[1] Its inclusion in Alexander Shulgin's "The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds" underscores its relevance within the landscape of psychoactive phenethylamines.[1][3]

This guide aims to consolidate the existing knowledge on DMePEA and, more importantly, to provide a scientifically grounded framework for its further investigation. By examining its structure and the established properties of related molecules, we can propose likely synthetic pathways, hypothesize its mechanism of action, and outline the necessary experimental workflows to validate these hypotheses. For the drug development professional, DMePEA represents a novel chemical entity with potential CNS activity that warrants a systematic and thorough evaluation.

Chemical and Physical Properties

The fundamental characteristics of a molecule are dictated by its structure. DMePEA's structure consists of a phenethylamine core with two methyl groups substituted at the 3 and 4 positions of the phenyl ring. This substitution pattern distinguishes it from its more widely studied methoxy- and methylenedioxy- analogs.

Chemical Structure and Identifiers:

  • IUPAC Name: 2-(3,4-dimethylphenyl)ethanamine[1]

  • Chemical Formula: C₁₀H₁₅N[1]

  • Molar Mass: 149.237 g·mol⁻¹[1]

  • CAS Number: 17283-14-6[1]

  • SMILES: CC1=C(C=C(C=C1)CCN)C[1]

  • InChI: InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3[1]

The two methyl groups on the aromatic ring are electron-donating, which may influence the molecule's interaction with biological targets compared to the electron-donating but also potentially metabolically labile methoxy groups found in analogs like DMPEA.

Physicochemical Data Summary:

Direct experimental data on the physicochemical properties of DMePEA is scarce. The following table includes known identifiers and projected properties based on its chemical structure and data from similar phenethylamines.

PropertyValueSource/Comment
IUPAC Name 2-(3,4-dimethylphenyl)ethanamine[1]
CAS Number 17283-14-6[1]
Molecular Formula C₁₀H₁₅N[1]
Molar Mass 149.237 g·mol⁻¹[1]
Appearance Projected: Colorless to pale yellow oilBased on similar phenethylamines
Boiling Point Not reported. Estimated to be >200 °C at atmospheric pressure.---
Melting Point Not applicable (likely a liquid at room temp); HCl salt form would be a crystalline solid.---
Solubility Projected: Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, ether).Based on general amine properties
pKa Estimated: ~9.5-10.5Typical for a primary amine

Synthesis and Characterization

Proposed Synthetic Pathway via Benzyl Cyanide Reduction

This proposed two-step synthesis starts from the commercially available 3,4-dimethylbenzaldehyde. This route is advantageous due to the availability of starting materials and the high yields typically associated with these reaction types.

Step 1: Synthesis of 3,4-Dimethylbenzyl Cyanide

  • Reaction: 3,4-Dimethylbenzaldehyde is first converted to its corresponding alcohol, 3,4-dimethylbenzyl alcohol, via reduction with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

  • The resulting alcohol is then converted to 3,4-dimethylbenzyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).

  • Finally, the benzyl chloride is reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to yield 3,4-dimethylbenzyl cyanide.

Step 2: Reduction of 3,4-Dimethylbenzyl Cyanide to this compound

  • Reaction: The nitrile group of 3,4-dimethylbenzyl cyanide is reduced to a primary amine.

  • Reagents: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is a standard and effective choice for this transformation. Catalytic hydrogenation over a Raney nickel or palladium catalyst could also be employed.[4]

  • Work-up: The reaction is carefully quenched with water and a strong base (e.g., NaOH) to hydrolyze the aluminum salts and liberate the free amine.

  • Purification: The crude product is then purified by extraction into an organic solvent, followed by distillation under reduced pressure to yield pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Reduction A 3,4-Dimethylbenzaldehyde B 3,4-Dimethylbenzyl Alcohol A->B 1. NaBH4 2. H2O workup C 3,4-Dimethylbenzyl Chloride B->C SOCl2 D 3,4-Dimethylbenzyl Cyanide C->D NaCN, DMSO E This compound (DMePEA) D->E 1. LiAlH4, THF 2. H2O/NaOH workup 3. Distillation

Caption: Proposed two-step synthesis of DMePEA.

Analytical Characterization

Unambiguous identification of the synthesized DMePEA would require a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two aromatic protons, the ethylamine sidechain protons (two triplets), the amine protons (a broad singlet), and two singlets for the two non-equivalent methyl groups on the phenyl ring.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the eight unique carbon atoms in the molecule, including two for the methyl groups, four for the aromatic carbons, and two for the ethyl sidechain.

  • Mass Spectrometry (MS):

    • GC-MS: Gas chromatography-mass spectrometry would be the preferred method for confirming the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 149. The base peak is expected to be at m/z 44, corresponding to the [CH₂NH₂]⁺ fragment, which is characteristic of primary phenethylamines.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching bands for the primary amine at approximately 3300-3400 cm⁻¹, as well as C-H stretches for the aromatic and aliphatic portions of the molecule.

Pharmacology and Mechanism of Action

Known Biological Effects

The only reported in vivo data for DMePEA comes from early animal studies. It is reported to produce a "strong rage reaction" in cats and "body tremors and salivation in rats".[1] These observations suggest significant central nervous system activity. The rage reaction in cats has been anecdotally correlated with hallucinogenic potential for some phenethylamines, but this is not a validated predictive model.

Hypothesized Mechanism of Action

Given its structural similarity to mescaline and other psychedelic phenethylamines, it is highly probable that the primary pharmacological target of DMePEA is the serotonin 2A receptor (5-HT₂A) .[2][5] Most classic hallucinogens are agonists or partial agonists at this receptor. The activation of 5-HT₂A receptors, particularly in the cerebral cortex, is believed to be the initiating event for the cascade of downstream effects that result in altered perception and consciousness.

The methyl groups at the 3 and 4 positions, being electron-donating, may influence receptor affinity and efficacy compared to the methoxy groups in mescaline. It is also plausible that DMePEA interacts with other monoamine systems, such as other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂C), dopamine receptors, and monoamine transporters (SERT, DAT, NET), which is common for many psychoactive phenethylamines.[6][7][8]

Hypothesized Signaling Pathway

Signaling_Pathway DMePEA This compound (DMePEA) HT2A 5-HT2A Receptor DMePEA->HT2A Agonism Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Gene Expression Ca->Downstream PKC->Downstream

Caption: Hypothesized 5-HT₂A receptor-mediated signaling.

Proposed In Vitro Experimental Workflow: Receptor Binding Assay

To test the hypothesis that DMePEA acts on monoamine receptors, a competitive radioligand binding assay is a standard and essential first step.

Objective: To determine the binding affinity (Ki) of DMePEA for a panel of key CNS receptors, including 5-HT₂A, 5-HT₂C, 5-HT₁A, D₂, and the serotonin transporter (SERT).

Methodology:

  • Preparation of Membranes: Obtain commercially available cell membranes expressing the human recombinant receptors of interest or prepare them from cell culture.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer for each receptor target (e.g., Tris-HCl based buffer with specific additives).

  • Compound Dilution: Prepare a serial dilution of DMePEA (e.g., from 1 nM to 100 µM) in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A), and the serially diluted DMePEA.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of DMePEA that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

This workflow will provide crucial data on the primary targets of DMePEA and guide further functional studies (e.g., calcium flux assays for Gq-coupled receptors like 5-HT₂A).

Pharmacokinetics (Projected)

No pharmacokinetic data is available for DMePEA. However, based on related compounds like MDMA, we can project a likely pharmacokinetic profile.

  • Absorption: As a small, lipophilic amine, DMePEA is likely to be readily absorbed following oral administration.

  • Distribution: It is expected to cross the blood-brain barrier to exert its effects on the CNS.

  • Metabolism: DMePEA will likely be a substrate for monoamine oxidase (MAO) enzymes, leading to oxidative deamination. Additionally, the methyl groups on the aromatic ring are potential sites for oxidation by cytochrome P450 (CYP450) enzymes (e.g., CYP2D6), potentially forming hydroxylated metabolites. The pharmacokinetics may be non-linear at higher doses if metabolic pathways become saturated, a phenomenon observed with MDMA.[9][10]

  • Excretion: Metabolites and some amount of the unchanged drug are expected to be excreted primarily in the urine. The elimination half-life is likely to be relatively short, in the range of a few hours, similar to other phenethylamines.[11]

Toxicology and Safety Considerations

The reported induction of a "rage reaction" in cats at undefined doses suggests a potential for significant adverse neurological and behavioral effects at high concentrations.[1] The tremors and salivation observed in rats are indicative of strong sympathomimetic and/or serotonergic activity.

For research purposes, DMePEA should be handled as a potent, psychoactive compound of unknown toxicity. Standard laboratory personal protective equipment (gloves, lab coat, safety glasses) should be used. All work should be conducted in a well-ventilated fume hood. Given its structural relation to controlled substances, researchers should ensure compliance with all local and national regulations regarding the synthesis and handling of such compounds.

Conclusion and Future Directions

This compound is a chemical entity that sits at the intersection of known psychoactive scaffolds, yet its pharmacological profile remains a mystery. The limited data available suggests it is a potent CNS-active agent. This guide has provided a framework for its systematic investigation, from a proposed synthesis to a hypothesized mechanism of action centered on the 5-HT₂A receptor.

The path forward for understanding DMePEA is clear. The immediate priorities should be:

  • Chemical Synthesis and Verification: A confirmed synthesis and full analytical characterization are paramount.

  • In Vitro Pharmacology: A comprehensive receptor binding and functional assay screen is needed to identify its primary molecular targets and its potency and efficacy at these sites.

  • In Vivo Studies: Should the in vitro data warrant it, well-controlled animal studies could be conducted to systematically evaluate its behavioral effects and establish a dose-response relationship.

  • Pharmacokinetic and Metabolism Studies: Characterizing the ADME properties of DMePEA is crucial for understanding its duration of action and potential for drug-drug interactions.

By following this research path, the scientific community can begin to elucidate the pharmacological properties of this intriguing phenethylamine and determine its place within the broader landscape of neuroactive compounds.

References

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-1-cyano-ethane. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • Beilstein Journals. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Retrieved from [Link]

  • PubMed. (n.d.). Thin layer chromatography/fluorescence detection of 3,4-methylenedioxy-methamphetamine and related compounds. Retrieved from [Link]

  • PubMed. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

  • EPA NEPAL. (n.d.). Provisional Peer Reviewed Toxicity Values for Dimethylphenethylamine (Phentermine) (CASRN 122-09-8). Retrieved from [Link]

  • Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
  • PubMed. (n.d.). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

  • Frontiers. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2003). Determination of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine, 3,4-methylenedioxyethylamphetamine, and 3,4-methylenedioxymethamphetamine in urine by online solid-phase extraction and ion-pairing liquid chromatography with detection by electrospray tandem mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2025). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

  • Wikipedia. (n.d.). The Shulgin Index. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diethoxyphenethylamine. Retrieved from [Link]

  • PubMed. (2002). Effects of dose and route of administration on pharmacokinetics of (+ or -)-3,4-methylenedioxymethamphetamine in the rat. Retrieved from [Link]

  • PubMed. (2000). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Retrieved from [Link]

  • NIH. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • PubMed. (1990). Stereochemical differences in the metabolism of 3,4-methylenedioxymethamphetamine in vivo and in vitro: a pharmacokinetic analysis. Retrieved from [Link]

  • Frontiers. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Retrieved from [Link]

  • OPUS at UTS. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed Central. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Retrieved from [Link]

  • PubMed Central. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Dimethylphenethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • PubMed Central. (2022). Detection of 3,4-Methylene Dioxy Amphetamine in Urine by Magnetically Improved Surface-Enhanced Raman Scattering Sensing Strategy. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-3,4-Dimethoxyamphetamine. Retrieved from [Link]

  • ResearchGate. (2010). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Retrieved from [Link]

  • PubMed. (1997). The pre-clinical behavioural pharmacology of 3,4-methylenedioxymethamphetamine (MDMA). Retrieved from [Link]

  • PubMed. (1993). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Retrieved from [Link]

  • PubMed Central. (2013). Nonlinear Pharmacokinetics of (±)3,4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Nonlinear Pharmacokinetics of (+/-)3, 4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 3,4-Dimethylphenethylamine (DMePEA)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylphenethylamine (DMePEA) is a substituted phenethylamine that serves as a valuable structural analog for research in pharmacology and medicinal chemistry. Its synthesis is of interest to professionals exploring structure-activity relationships within this class of compounds. This guide provides an in-depth examination of the principal synthetic pathways to DMePEA, designed to offer both mechanistic understanding and practical, field-proven protocols. We will primarily focus on two robust and widely applicable routes: the reduction of a nitrostyrene intermediate derived from 3,4-dimethylbenzaldehyde and an alternative pathway proceeding through the reduction of 3,4-dimethylphenylacetonitrile. The causality behind experimental choices, purification strategies, and safety considerations for key reagents are discussed in detail to ensure scientific integrity and reproducibility.

Introduction

Chemical Profile of this compound (DMePEA)

This compound, with the chemical formula C₁₀H₁₅N, is a primary amine featuring a phenethylamine backbone substituted with two methyl groups at the 3 and 4 positions of the phenyl ring[1][2]. This substitution pattern distinguishes it from endogenous neurotransmitters like dopamine and other phenethylamine derivatives, making it a compound of interest for investigating the structural requirements for receptor binding and functional activity.

  • IUPAC Name: 2-(3,4-dimethylphenyl)ethanamine[1]

  • CAS Number: 17283-14-6[2]

  • Molecular Weight: 149.23 g/mol [2]

  • Structure: (Self-generated image for illustrative purposes)

Rationale and Significance in Research

The synthesis of DMePEA and its analogs is crucial for probing the pharmacology of trace amine-associated receptors (TAARs) and monoamine transporters. By systematically modifying the aromatic ring, researchers can elucidate the impact of lipophilicity and steric bulk on molecular interactions. The synthetic routes detailed herein are foundational for producing not only DMePEA but also a variety of related compounds for further study.

Overview of Synthetic Strategies

Two primary, well-established synthetic strategies are employed for the preparation of phenethylamines like DMePEA. Both routes begin with a readily available starting material, o-xylene, and proceed through key intermediates:

  • The Nitrostyrene Route: This classic approach involves the condensation of a benzaldehyde with nitromethane (a Henry reaction) to form a β-nitrostyrene, which is subsequently reduced to the target amine. This method is highly versatile and widely documented in organic synthesis literature[3].

  • The Nitrile Route: An alternative pathway involves the conversion of a benzyl halide to a phenylacetonitrile, followed by reduction of the nitrile group. This route is also highly effective and often used in industrial applications due to different precursor and reagent requirements[4][5].

This guide will present the Nitrostyrene Route as the primary pathway with a detailed protocol, and the Nitrile Route as a robust alternative.

Primary Synthesis Pathway: The Nitrostyrene Route

This pathway is a reliable three-step sequence starting from the commercially available o-xylene. The core of this synthesis lies in the formation of a carbon-carbon bond via the Henry reaction, followed by a powerful reduction that simultaneously reduces a nitro group and an alkene.

Mechanistic Overview

The rationale for this pathway is its straightforward and high-yielding transformations. The initial formylation or oxidation provides the aldehyde functionality necessary for the key Henry condensation. This reaction, catalyzed by a weak base, extends the carbon chain by two carbons and introduces the nitrogen atom (as a nitro group). The final reduction step is a comprehensive transformation that efficiently converts the intermediate into the desired saturated primary amine.

Step 1: Synthesis of 3,4-Dimethylbenzaldehyde

The initial precursor, 3,4-dimethylbenzaldehyde, can be synthesized from o-xylene through several methods. A common and efficient laboratory method is the chloromethylation of o-xylene followed by oxidation[6]. Alternatively, a Grignard reaction involving 4-bromo-o-xylene and a formylating agent like N,N-dimethylformamide (DMF) provides a clean route to the aldehyde[7][8]. For the purpose of this guide, we will consider 3,4-dimethylbenzaldehyde as the starting point for the core protocol.

Step 2: Henry Condensation to form 1,2-Dimethyl-4-(2-nitrovinyl)benzene

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. In this step, 3,4-dimethylbenzaldehyde is condensed with nitromethane.

  • Causality: Ammonium acetate is chosen as the catalyst because it provides a mild basic environment (from the acetate ion) and a source of ammonia, which can facilitate the reaction without promoting excessive side reactions. Acetic acid is used as the solvent, creating a buffered system that drives the condensation and subsequent dehydration to the stable, conjugated nitrostyrene product[9].

Step 3: Reduction of the Nitrostyrene Intermediate to DMePEA

The reduction of the 1,2-dimethyl-4-(2-nitrovinyl)benzene intermediate is the final and most critical step. Both the nitro group and the carbon-carbon double bond must be reduced to yield the saturated phenethylamine.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very strong, unselective reducing agent ideal for this transformation. It readily reduces both functional groups in a single reaction pot, making it a reliable choice for laboratory-scale synthesis[10]. Its high reactivity necessitates careful handling and an anhydrous reaction environment.

    • Catalytic Hydrogenation: This method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is another effective option[10]. While often considered "greener" and more scalable, it can sometimes require optimization of pressure, temperature, and catalyst loading to ensure complete reduction without unwanted side reactions[11][12].

For its reliability and effectiveness in this specific transformation, LiAlH₄ is the focus of the detailed protocol below.

Visualization: The Nitrostyrene Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Henry Condensation cluster_2 Step 3: Reduction o_xylene o-Xylene benzaldehyde 3,4-Dimethylbenzaldehyde o_xylene->benzaldehyde Formylation or Oxidation [1, 9] nitrostyrene 1,2-Dimethyl-4- (2-nitrovinyl)benzene benzaldehyde->nitrostyrene NH₄OAc, AcOH [43] nitromethane Nitromethane nitromethane->nitrostyrene dmepea This compound (DMePEA) nitrostyrene->dmepea 1. Add to LiAlH₄ 2. Aqueous Workup [16] lah LiAlH₄ in THF lah->dmepea G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation (Sₙ2) cluster_2 Step 3: Reduction o_xylene o-Xylene benzyl_chloride 3,4-Dimethylbenzyl Chloride o_xylene->benzyl_chloride Chloromethylation [1] nitrile 3,4-Dimethylphenyl- acetonitrile benzyl_chloride->nitrile DMSO or Acetone [23] cyanide NaCN or KCN cyanide->nitrile dmepea This compound (DMePEA) nitrile->dmepea 1. Add to LiAlH₄ 2. Aqueous Workup [15, 18] lah LiAlH₄ in THF lah->dmepea

Sources

An In-depth Technical Guide to 2-(3,4-dimethylphenyl)ethanamine (3,4-Dimethylphenethylamine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3,4-dimethylphenyl)ethanamine, a substituted phenethylamine also known as 3,4-Dimethylphenethylamine (DMePEA). As a structural analog of well-known psychoactive compounds, DMePEA is of significant interest to researchers in pharmacology, toxicology, and medicinal chemistry. This document delves into its chemical identity, synthesis, analytical characterization, and known biological effects, offering a foundational resource for professionals in the field.

Section 1: Chemical Identity and Physicochemical Properties

The nomenclature and fundamental properties of a compound are the bedrock of its scientific investigation. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3,4-dimethylphenyl)ethanamine [1]. This name precisely describes its molecular structure: a phenethylamine core with two methyl groups substituted at the 3 and 4 positions of the phenyl ring.

PropertyValueSource
IUPAC Name 2-(3,4-dimethylphenyl)ethanamine[1]
Common Name This compound (DMePEA)[1]
CAS Number 17283-14-6[1]
Molecular Formula C₁₀H₁₅N[1]
Molar Mass 149.23 g/mol [1]

The structure of 2-(3,4-dimethylphenyl)ethanamine is foundational to its chemical behavior and biological activity. The ethylamine side chain is a common feature of many neurotransmitters and psychoactive drugs, while the dimethyl-substituted phenyl ring influences its interaction with biological targets.

Caption: Chemical structure of 2-(3,4-dimethylphenyl)ethanamine.

Section 2: Synthesis of 2-(3,4-dimethylphenyl)ethanamine

The synthesis of substituted phenethylamines often involves multi-step processes. A common and effective route to 2-(3,4-dimethylphenyl)ethanamine proceeds through the reduction of a nitrile intermediate. This approach is analogous to synthetic pathways for similar compounds, such as 3,4-dimethoxyphenethylamine[2].

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process starting from 3,4-dimethylbenzyl chloride.

Synthesis_Workflow Start 3,4-Dimethylbenzyl Chloride Intermediate 3,4-Dimethylbenzyl Cyanide Start->Intermediate Cyanation (e.g., NaCN in DMSO) Product 2-(3,4-dimethylphenyl)ethanamine Intermediate->Product Reduction (e.g., LiAlH4 in THF or Catalytic Hydrogenation)

Caption: A plausible synthetic route to 2-(3,4-dimethylphenyl)ethanamine.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes a laboratory-scale synthesis of 2-(3,4-dimethylphenyl)ethanamine. Caution: This procedure involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Step 1: Cyanation of 3,4-Dimethylbenzyl Chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Starting Material: Slowly add a solution of 3,4-dimethylbenzyl chloride in DMSO to the stirred NaCN solution at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethylbenzyl cyanide. Further purification can be achieved by vacuum distillation or column chromatography.

Step 2: Reduction of 3,4-Dimethylbenzyl Cyanide

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether (e.g., tetrahydrofuran or diethyl ether).

  • Addition of Intermediate: Slowly add a solution of 3,4-dimethylbenzyl cyanide in the same anhydrous ether to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or GC.

  • Quenching: Carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

  • Work-up: Filter the resulting mixture and wash the solid residue with the organic solvent.

  • Extraction and Purification: Combine the organic filtrates, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the crude 2-(3,4-dimethylphenyl)ethanamine. The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Section 3: Analytical Characterization

The unambiguous identification and quantification of 2-(3,4-dimethylphenyl)ethanamine are crucial for research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of phenethylamines, derivatization may be employed to improve chromatographic behavior and mass spectral fragmentation patterns.

Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). For complex matrices, a prior liquid-liquid or solid-phase extraction may be necessary.

  • Derivatization (Optional but Recommended): To a dried aliquot of the sample extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) and heat to facilitate the reaction.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Oven Temperature Program: A temperature gradient to ensure adequate separation of the analyte from any impurities.

    • Injector: Split/splitless injector at an elevated temperature.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) source with a full scan or selected ion monitoring (SIM) mode for higher sensitivity.

The resulting mass spectrum of the derivatized or underivatized 2-(3,4-dimethylphenyl)ethanamine will show characteristic fragmentation patterns that can be used for its identification by comparison with reference spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and non-volatile compounds. Reversed-phase HPLC with UV or mass spectrometric detection is commonly used for the analysis of phenethylamines.

Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filtration of the sample solution is recommended to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 or other suitable reversed-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

    • Detector: A UV detector set at a wavelength where the analyte exhibits significant absorbance, or a mass spectrometer for more selective and sensitive detection (LC-MS).

    • Flow Rate and Column Temperature: Optimized to achieve good separation and peak shape.

Section 4: Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of 2-(3,4-dimethylphenyl)ethanamine are not extensively studied in humans. However, its structural similarity to other psychoactive phenethylamines, such as methamphetamine and MDMA, provides a basis for predicting its potential effects.

Postulated Mechanism of Action

Based on its structure, 2-(3,4-dimethylphenyl)ethanamine is likely to interact with monoamine transporters, potentially acting as a releasing agent and/or reuptake inhibitor of dopamine, norepinephrine, and serotonin.

Pharmacology cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DMePEA 2-(3,4-dimethylphenyl)ethanamine Transporters Monoamine Transporters (DAT, NET, SERT) DMePEA->Transporters Inhibition/Reversal Vesicles Synaptic Vesicles (Dopamine, Norepinephrine, Serotonin) Transporters->Vesicles Disruption of vesicular storage Neurotransmitters Increased Monoamines Vesicles->Neurotransmitters Increased non-vesicular release Receptors Postsynaptic Receptors Neurotransmitters->Receptors Binding and signaling

Caption: Postulated mechanism of action of 2-(3,4-dimethylphenyl)ethanamine.

Known Biological Effects in Animals

Limited animal studies have been conducted on 2-(3,4-dimethylphenyl)ethanamine. These studies indicate that the compound is biologically active and can produce significant behavioral effects. In cats, it has been reported to induce a strong rage reaction, which has been suggested as a possible correlate of hallucinogenic activity in other phenethylamines. In rats, it has been observed to cause body tremors and salivation[1]. The effects of DMePEA in humans have not been formally reported and remain unknown[1].

Potential Toxicological Concerns

Given its structural relationship to other stimulants and entactogens, the toxicological profile of 2-(3,4-dimethylphenyl)ethanamine is of considerable concern. Potential adverse effects could include:

  • Sympathomimetic effects: Increased heart rate, blood pressure, and body temperature.

  • Serotonergic effects: At higher doses, it may contribute to serotonin syndrome, a potentially life-threatening condition.

  • Neurotoxicity: Chronic use of related phenethylamines is associated with neurotoxic effects on monoaminergic systems[3].

Further research is necessary to fully characterize the toxicological risks associated with 2-(3,4-dimethylphenyl)ethanamine.

Section 5: Legal Status

The legal status of 2-(3,4-dimethylphenyl)ethanamine is not explicitly defined in many jurisdictions. However, its structural similarity to controlled substances like methamphetamine means it could be considered a controlled substance analogue.

In the United States, the Federal Analogue Act (21 U.S.C. § 813) allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as if it were in Schedule I, provided it is intended for human consumption[4][5]. This means that the possession, distribution, and manufacture of 2-(3,4-dimethylphenyl)ethanamine for human consumption could be subject to criminal prosecution[6]. Researchers must be aware of and comply with all applicable local, state, and federal regulations regarding the handling and use of this compound.

Section 6: Conclusion

2-(3,4-dimethylphenyl)ethanamine is a substituted phenethylamine with a chemical structure that suggests potential psychoactive properties. While its effects in humans are not documented, animal studies and its relationship to other well-characterized phenethylamines indicate that it is a biologically active compound with potential for significant pharmacological and toxicological effects. This guide provides a foundational overview for researchers and drug development professionals, highlighting the importance of rigorous scientific investigation and adherence to legal and safety guidelines when working with this and related compounds.

References

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Retrieved from [Link]

  • Oxford Academic. (2019). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Retrieved from [Link]

  • PubMed. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Retrieved from [Link]

  • DEA.gov. (2013). Statement of Joseph T. Rannazzisi. Retrieved from [Link]

  • Wikipedia. (n.d.). Federal Analogue Act. Retrieved from [Link]

  • Reddit. (2023). Analogue Act?. r/legaladviceofftopic. Retrieved from [Link]

  • Federal Register. (2006). Solicitation of Information on the Use of Phenethylamine-Related Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Research Applications of 3,4-Dimethylphenethylamine (CAS No. 17283-14-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylphenethylamine (DMePEA), identified by CAS number 17283-14-6, is a substituted phenethylamine and a structural analog of the neurotransmitter dopamine and the psychedelic mescaline.[1][2] While specific research on DMePEA is limited, its classification within the phenethylamine family suggests significant potential for neurological research. This guide provides a comprehensive framework for investigating the research applications of DMePEA, drawing upon established methodologies and findings from structurally related compounds. We will explore its potential as a monoamine oxidase (MAO) inhibitor, its interactions with dopaminergic and serotonergic systems, and its use as a precursor in synthetic chemistry.[3] This document serves as a technical resource, offering detailed experimental protocols and insights to guide future research into the pharmacological and toxicological profile of this compound.

Introduction: Unveiling the Potential of a Substituted Phenethylamine

Phenethylamines are a broad class of compounds characterized by a phenethylamine backbone. This versatile scaffold is the basis for numerous endogenous neurotransmitters, hormones, and a wide array of synthetic psychoactive substances.[1][2] The specific substitutions on the phenyl ring and the ethylamine side chain dictate the compound's pharmacological properties, including its affinity for various receptors and transporters.

This compound features two methyl groups at the 3 and 4 positions of the phenyl ring.[3] This seemingly minor alteration can significantly influence its biological activity compared to its parent compound, phenethylamine, and other analogs like 3,4-dimethoxyphenethylamine (DMPEA). Early research on DMePEA reported behavioral effects in animals, including a "strong rage reaction" in cats and body tremors and salivation in rats, suggesting central nervous system activity.[1] However, its effects in humans remain uncharacterized.[1] This guide aims to provide a structured approach for researchers to explore the scientific potential of DMePEA.

Core Research Applications

Based on the pharmacology of related phenethylamines, the primary research applications of this compound are likely to be in the following areas:

  • Monoamine Oxidase (MAO) Inhibition: As a tool to study the role of MAO in neurotransmitter metabolism and its implications in neurological disorders.[4]

  • Dopaminergic and Serotonergic Modulation: To investigate the mechanisms of dopamine and serotonin release and reuptake, and their behavioral correlates.

  • Structure-Activity Relationship (SAR) Studies: As a reference compound to understand how substitutions on the phenethylamine scaffold influence pharmacological activity.

  • Precursor for Novel Compound Synthesis: As a starting material for the synthesis of more complex molecules with potential therapeutic applications.[3]

Monoamine Oxidase Inhibition: A Key Target for Phenethylamines

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased synaptic levels of these neurotransmitters, a mechanism exploited in the treatment of depression and Parkinson's disease. Many substituted phenethylamines are known to inhibit MAO.[4]

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound on MAO-A and MAO-B.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO. The H₂O₂ reacts with a probe to generate a fluorescent signal.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • This compound (test compound)

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Dissolve the test compound and controls in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare working solutions by diluting the stocks in assay buffer.

  • Assay Setup: In the microplate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme (MAO-A or MAO-B). Include wells for a vehicle control (buffer and enzyme) and a positive control inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add a mixture of the substrate, fluorescent probe, and HRP to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation/590 nm emission for Amplex Red) in kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Expected Outcome: Based on studies of similar phenethylamines, it is plausible that this compound will exhibit inhibitory activity against MAO, potentially with selectivity for one of the isoforms.[4]

Modulation of Dopaminergic and Serotonergic Systems

Phenethylamines are well-known for their ability to interact with the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to increased extracellular levels of these neurotransmitters. This can occur through inhibition of reuptake or by inducing transporter-mediated release (efflux).

Dopamine Release and Reuptake

Experimental Protocol: In Vitro Dopamine Transporter Assay

This protocol uses synaptosomes (isolated nerve terminals) to measure the effect of this compound on dopamine uptake.

Materials:

  • Rat striatal tissue

  • Sucrose buffer

  • Krebs-Ringer-HEPES buffer

  • [³H]Dopamine (radiolabeled dopamine)

  • This compound (test compound)

  • Known DAT inhibitor (e.g., cocaine) for positive control

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosome pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Assay: Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compound or controls for 10 minutes at 37°C.

  • Initiate Uptake: Add a known concentration of [³H]Dopamine to each tube and incubate for a short period (e.g., 5 minutes) to allow for uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of [³H]Dopamine taken up in the presence of different concentrations of the test compound. Calculate the IC₅₀ value for the inhibition of dopamine uptake.

Workflow for Dopamine Transporter Assay

Dopamine_Transporter_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis striatum Rat Striatal Tissue homogenize Homogenize in Sucrose Buffer striatum->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Resuspend Pellet (Synaptosomes) centrifuge2->pellet preincubation Pre-incubate Synaptosomes with Test Compound pellet->preincubation add_dopamine Add [³H]Dopamine preincubation->add_dopamine incubation Incubate at 37°C add_dopamine->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification calculate_ic50 Calculate IC₅₀ quantification->calculate_ic50

Caption: Workflow for the in vitro dopamine transporter uptake assay.

Serotonin Release and Reuptake

A similar experimental setup can be used to investigate the effects of this compound on the serotonin transporter (SERT), using [³H]Serotonin as the radioligand.

Synthesis of this compound

Proposed Synthetic Pathway: The synthesis can likely be achieved starting from 3,4-dimethylbenzaldehyde.

  • Henry Reaction: Reaction of 3,4-dimethylbenzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) would yield 1-(3,4-dimethylphenyl)-2-nitroethene.

  • Reduction: The nitro group can then be reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF) to yield this compound.

General Synthesis Workflow

Synthesis_Workflow start 3,4-Dimethylbenzaldehyde step1 Henry Reaction (Nitromethane, Base) start->step1 intermediate 1-(3,4-Dimethylphenyl)-2-nitroethene step1->intermediate step2 Reduction (e.g., LiAlH₄) intermediate->step2 product This compound (CAS 17283-14-6) step2->product

Caption: Proposed synthetic pathway for this compound.

Neurotoxicity Assessment

Given that some substituted phenethylamines can exhibit neurotoxic effects, it is crucial to assess the potential toxicity of this compound.[6]

Experimental Protocol: In Vitro Neurotoxicity Assay

This protocol uses a neuronal cell line (e.g., SH-SY5Y) to evaluate the cytotoxicity of the compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) and supplements

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium and conditions. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 or 48 hours). Include a vehicle control.

  • MTT Assay: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value for cytotoxicity.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of this compound in biological samples are essential for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for this purpose.[5]

Sample Preparation: For biological matrices such as plasma or urine, a sample preparation step is necessary to extract the analyte and remove interfering substances. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.

Conclusion and Future Directions

This compound (CAS No. 17283-14-6) represents an under-investigated compound with significant potential for neuropharmacological research. Its structural similarity to known psychoactive and neuroactive phenethylamines suggests that it may interact with key monoaminergic systems. This guide provides a foundational framework for researchers to systematically investigate its properties. Future research should focus on obtaining quantitative data on its interaction with MAO, dopamine and serotonin transporters, and various receptor subtypes. In vivo studies are also warranted to characterize its behavioral effects and pharmacokinetic profile. A thorough understanding of its pharmacology and toxicology will be crucial in determining its potential as a research tool or a lead compound for drug development.

References

  • Wikipedia. (2023, October 27). This compound. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024, January 2). 3,4-Dimethoxyphenethylamine. In Wikipedia. Retrieved from [Link]

  • Hosokami, T., Kuretani, M., Higashi, K., Asano, M., Ohya, K., Takasugi, N., Mafune, E., & Miki, T. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712–2719. [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-1-cyano-ethane. Retrieved from [Link]

  • Keller, W. J., & Ferguson, G. G. (1977). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 66(7), 1048–1050. [Link]

  • ResearchGate. (n.d.). Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells. Retrieved from [Link]

  • PubMed. (n.d.). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
  • PubMed. (n.d.). A study of the effect of 3,4-dimethoxyphenylethylamine on cortical evoked potentials in the rat. Retrieved from [Link]

  • PubMed. (n.d.). Continuous determination of 3H-labelled 3,4-dihydroxyphenethylamine (dopamine) synthesis and release in the cat caudate nucleus in vivo. Retrieved from [Link]

  • PubMed. (n.d.). In vivo formation of dopamine from 3,4-methylenedioxyphenethylamine in the rat. Retrieved from [Link]

  • PubMed. (n.d.). Psychobiologic effects of 3,4-methylenedioxymethamphetamine in humans: methodological considerations and preliminary observations. Retrieved from [Link]

  • PubMed. (n.d.). Neuropharmacology and neurotoxicity of 3,4-methylenedioxymethamphetamine. Retrieved from [Link]

  • PubMed. (n.d.). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings. Retrieved from [Link]

  • PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

  • PubMed. (n.d.). Behavioral sensitization to 3,4-methylenedioxymethamphetamine is long-lasting and modulated by the context of drug administration. Retrieved from [Link]

  • PubMed. (n.d.). Accumulation of neurotoxic thioether metabolites of 3,4-(+/-)-methylenedioxymethamphetamine in rat brain. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of 3,4-methylenedioxymetamphetamine: whole blood versus dried blood spots. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Role of dopamine transporters in the behavioral effects of 3,4-methylenedioxymethamphetamine (MDMA) in nonhuman primates. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). Retrieved from [Link]

  • PubMed. (n.d.). 3,4-Methylenedioxypyrovalerone prevents while methylone enhances methamphetamine-induced damage to dopamine nerve endings: β-ketoamphetamine modulation of neurotoxicity by the dopamine transporter. Retrieved from [Link]

  • Science of Synthesis. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Dose and Route of Administration on Pharmacokinetics of ( )-3,4-Methylenedioxymethamphetamine in the Rat. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Serotonin 5-HT2B receptors are required for 3,4-methylenedioxymethamphetamine-induced hyperlocomotion and 5-HT release in vivo and in vitro. Retrieved from [Link]

  • Regulations.gov. (2023, December 21). Evaluation of the Developmental Neurotoxicity Potential of Dimethoate/Omethoate to I. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. Retrieved from [Link]

  • PubMed. (n.d.). (+)-4-Dimethylamino-2,alpha-dimethylphenethylamine (FLA 336(+)), a selective inhibitor of the A form of monoamine oxidase in the rat brain. Retrieved from [Link]

  • MDPI. (n.d.). Toward a Better Testing Paradigm for Developmental Neurotoxicity: OECD Efforts and Regulatory Considerations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PET Studies of d-Methamphetamine Pharmacokinetics in Primates: Comparison with l-Methamphetamine and (—)-Cocaine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nonlinear Pharmacokinetics of (+/-)3, 4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat. Retrieved from [Link]

  • DC Chemicals. (n.d.). 5-HT Receptor. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Profile of 3,4-Dimethylphenethylamine (3,4-DMPEA)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4-Dimethylphenethylamine (3,4-DMPEA) is a lesser-known substituted phenethylamine, a class of compounds renowned for their diverse psychoactive and physiological effects.[1][2] Structurally related to endogenous neurotransmitters and potent synthetic agents like mescaline, 3,4-DMPEA presents a unique profile for neuropharmacological investigation.[3] This guide provides a comprehensive technical overview of its historical context, logical synthetic pathways, predicted pharmacological mechanisms, and the analytical methodologies required for its characterization. While direct research on 3,4-DMPEA is sparse, this document synthesizes data from closely related analogs and foundational chemical principles to offer a robust scientific framework for professionals in drug discovery and development.

Discovery and Historical Context

The history of this compound is rooted in the broader exploration of phenethylamines that began in the early to mid-20th century.[4] Unlike compounds popularized by researchers like Alexander Shulgin, 3,4-DMPEA does not have a well-documented "discovery" moment. Instead, its emergence is more subtle, appearing in scientific literature by 1960.[3]

Its synthesis was likely a result of systematic structure-activity relationship (SAR) studies aimed at understanding how modifications to the phenethylamine backbone influence biological activity.[1] Researchers at the time, including Benington, Morin, and Clark, were exploring mescaline analogs to probe the mechanisms of hallucinogenic action.[3] The addition of methyl groups at the 3 and 4 positions of the phenyl ring, in place of the methoxy groups found in related compounds like 3,4-Dimethoxyphenethylamine (DMPEA), represented a logical step in this exploration.[3][5]

Early preclinical studies in the 1960s reported that 3,4-DMPEA induced notable behavioral effects in animals, including a strong rage reaction in cats and tremors and salivation in rats, hinting at significant central nervous system activity.[3] Despite these initial findings, it did not proceed to extensive clinical development and remained largely an object of niche academic interest. More recently, it was included in Alexander Shulgin's 2011 posthumous publication, The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds, solidifying its place within this vast chemical family.[3]

Chemical Synthesis and Characterization

The synthesis of 3,4-DMPEA follows established principles of organic chemistry for amine production. A logical and efficient pathway begins with a commercially available precursor, 3,4-dimethylbenzaldehyde, and proceeds via a nitrostyrene intermediate. This method is favored for its reliability and high yields.

Proposed Synthetic Protocol: Henry Condensation and Reduction

This two-step process provides an accessible route to 3,4-DMPEA.

Step 1: Synthesis of 1,2-dimethyl-4-(2-nitrovinyl)benzene (Nitrostyrene Intermediate)

  • Reaction Setup: In a flask, dissolve 1.0 equivalent of 3,4-dimethylbenzaldehyde in 5-10 volumes of glacial acetic acid.

  • Addition of Reagents: Add 1.1 equivalents of ammonium acetate, followed by 1.2 equivalents of nitromethane.

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Isolation: Cool the reaction mixture and pour it into a larger volume of ice water. The nitrostyrene product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or isopropanol can be performed for further purification.

Step 2: Reduction of the Nitrostyrene to this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 3.0-4.0 equivalents of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Slowly add a solution of the 1,2-dimethyl-4-(2-nitrovinyl)benzene (1.0 equivalent) dissolved in THF to the LAH suspension while maintaining a low temperature (0-5°C) with an ice bath. Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LAH and the nitro group.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-6 hours, monitoring by TLC.

  • Quenching and Workup (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add 'X' mL of water, 'X' mL of 15% aqueous sodium hydroxide, and finally '3X' mL of water, where 'X' is the number of grams of LAH used. This procedure is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.

  • Isolation and Purification: Filter the resulting slurry and wash the solid cake with additional THF or diethyl ether. Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by converting it to its hydrochloride salt by dissolving the freebase in a solvent like ether or isopropanol and bubbling dry HCl gas through it, which precipitates the pure salt.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Henry Condensation cluster_step2 Step 2: Reduction A 3,4-Dimethylbenzaldehyde C Henry Reaction (Ammonium Acetate, Acetic Acid, Reflux) A->C B Nitromethane B->C D 1,2-dimethyl-4-(2-nitrovinyl)benzene C->D Precipitation & Filtration F LAH Reduction (Reflux) D->F E Lithium Aluminum Hydride (LAH) in THF E->F G This compound (Crude Freebase) F->G Fieser Quench & Filtration H Purification (Distillation or Salt Formation) G->H I 3,4-DMPEA (Pure) H->I

Caption: Synthesis pathway of 3,4-DMPEA from 3,4-dimethylbenzaldehyde.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₅N[3]
Molar Mass 149.237 g/mol [6]
IUPAC Name 2-(3,4-dimethylphenyl)ethan-1-amineN/A
CAS Number 17283-14-6[7]
Appearance (Predicted) Colorless to pale yellow liquidN/A

Pharmacological Profile

Direct pharmacological data for 3,4-DMPEA is limited. However, a robust profile can be inferred from its structural similarity to other phenethylamines and from initial preclinical data.

Mechanism of Action (MoA)

The primary mechanism of action for most psychoactive phenethylamines involves interaction with monoamine neurotransmitter systems.[8]

  • Monoamine Release: Like amphetamine, 3,4-DMPEA is expected to act as a substrate for monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). This involves competitive inhibition of reuptake and promoting the reverse transport (efflux) of these neurotransmitters from the presynaptic neuron into the synapse.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a key receptor that modulates monoaminergic activity. Phenethylamine and its analogs are known agonists.[9] 3,4-DMPEA has been shown to be a partial agonist at human TAAR1, with an EC₅₀ of 21 µM and an efficacy of 64% relative to phenethylamine.[7] Activation of presynaptic TAAR1 can trigger a signaling cascade that further promotes non-vesicular release of dopamine and norepinephrine.

  • Monoamine Oxidase (MAO) Inhibition: Some research suggests that 3,4-DMPEA may act as a monoamine oxidase inhibitor, which would decrease the metabolic breakdown of neurotransmitters and potentially prolong their action in the synapse.[7]

Synaptic Mechanism Diagram

SynapticMechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft DMPEA 3,4-DMPEA TAAR1 TAAR1 DMPEA->TAAR1 Agonism DAT DAT/NET DMPEA->DAT Enters Neuron DA_NE_Cytosol Cytosolic DA/NE TAAR1->DA_NE_Cytosol Promotes Efflux DAT->DA_NE_Cytosol Reverses Transport VMAT2 VMAT2 DA_NE_Vesicle Dopamine/ Norepinephrine Vesicles DA_NE_Vesicle->DA_NE_Cytosol Disruption DA_NE_Synapse ↑ Dopamine ↑ Norepinephrine DA_NE_Cytosol->DA_NE_Synapse Efflux

Caption: Predicted synaptic mechanism of 3,4-DMPEA action.

Inferred Pharmacological Data

Based on available information for 3,4-DMPEA and its analogs, the following table summarizes its expected interactions.

TargetInteraction TypePotency (EC₅₀ / Kᵢ)EfficacyReference
hTAAR1 Partial Agonist21 µM64%[7]
DAT/NET Substrate / ReleaserUnknownN/AInferred
SERT Weak Substrate / ReleaserUnknownN/AInferred
MAO InhibitorUnknownN/A[7]

Analytical and Forensic Toxicology

The unambiguous identification of 3,4-DMPEA in research samples or forensic cases is crucial. Due to its structural similarity to other controlled phenethylamines, confirmatory analytical methods are required.[10]

Key Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile and semi-volatile compounds. The compound will exhibit a characteristic retention time and a unique mass spectrum based on its fragmentation pattern upon electron ionization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it ideal for detecting trace amounts in complex biological matrices like blood or urine.[10] It does not require derivatization, unlike GC-MS for some polar analytes.

Sample Analysis Workflow

The following protocol outlines a general procedure for the extraction and analysis of 3,4-DMPEA from a biological fluid.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., urine), add an internal standard.

    • Basify the sample to a pH > 10 with a strong base (e.g., 1M NaOH) to ensure the amine is in its freebase form.

    • Add 3-5 mL of an immiscible organic solvent (e.g., ethyl acetate or a hexane/isoamyl alcohol mixture).

    • Vortex vigorously for 1-2 minutes and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

  • Derivatization (for GC-MS):

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in an acylating agent (e.g., trifluoroacetic anhydride, TFAA) and a solvent (e.g., ethyl acetate).

    • Heat at 70°C for 20 minutes to form the trifluoroacetyl derivative, which has improved chromatographic properties.

  • Instrumental Analysis:

    • Inject an aliquot of the derivatized sample (for GC-MS) or the reconstituted raw extract (for LC-MS) into the instrument.

    • Acquire data using appropriate parameters (e.g., selected ion monitoring for GC-MS or multiple reaction monitoring for LC-MS/MS).

  • Data Interpretation:

    • Compare the retention time and mass spectrum/transitions of the analyte to a certified reference standard of 3,4-DMPEA.

Analytical Workflow Diagram

AnalyticalWorkflow Start Biological Sample (e.g., Urine, Blood) Step1 Add Internal Standard & Basify (pH > 10) Start->Step1 Step2 Liquid-Liquid Extraction (Organic Solvent) Step1->Step2 Step3 Separate Organic Layer Step2->Step3 Step4 Evaporate to Dryness Step3->Step4 Step5_GC Derivatization (TFAA) Step4->Step5_GC Step5_LC Reconstitute in Mobile Phase Step4->Step5_LC Analysis_GC GC-MS Analysis Step5_GC->Analysis_GC Analysis_LC LC-MS/MS Analysis Step5_LC->Analysis_LC End Data Interpretation (Compare to Standard) Analysis_GC->End Analysis_LC->End

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dimethylphenethylamine (DMePEA)

Foreword

N,N-Dimethylphenethylamine (DMePEA), a substituted phenethylamine alkaloid, presents a fascinating case study in chemical versatility. From its natural occurrence in orchids to its industrial application as a flavoring agent and its controversial inclusion in dietary supplements, DMePEA warrants a detailed scientific examination.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and pharmacological profile. Our objective is to provide not just data, but a causal understanding of the experimental methodologies and the scientific implications of its molecular behavior.

Core Chemical and Physical Properties

DMePEA, systematically named N,N-dimethyl-2-phenylethanamine, is a tertiary amine derivative of phenethylamine.[1] Its structure consists of a phenethylamine backbone with two methyl groups substituting the hydrogen atoms on the terminal nitrogen. This N,N-dimethylation significantly alters its properties compared to its parent compound, phenethylamine, and its secondary amine analogue, N-methylphenethylamine.[1]

Molecular Structure

The foundational structure of DMePEA is key to its reactivity and biological interactions.

DMePEA_Structure cluster_phenyl Phenyl Group cluster_ethyl Ethylamine Chain C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 CH₂ C6->C7 β C8 CH₂ C7->C8 α N N C8->N C9 CH₃ N->C9 C10 CH₃ N->C10

Caption: Chemical structure of N,N-Dimethylphenethylamine (DMePEA).

Physicochemical Data Summary

The following table consolidates the key quantitative properties of DMePEA, providing a quick reference for laboratory applications.

PropertyValueSource(s)
IUPAC Name N,N-dimethyl-2-phenylethanamine[4][5]
Synonyms N,N-DMPEA, N,N-Dimethyl-β-phenylethylamine[2][4]
CAS Number 1126-71-2[4][6]
Molecular Formula C₁₀H₁₅N[1][2][4]
Molecular Weight 149.23 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1][4]
Aroma Sweet, fishy[1][2][4]
Boiling Point 207-212 °C[1][6]
Density 0.89 g/mL at 25 °C[1][6]
Refractive Index n20/D 1.502[1][6]
Solubility Soluble in water and ethanol[1][4]
pKa 9.75 ± 0.28 (Predicted)[7]
Storage Store under inert atmosphere, refrigerated. Hygroscopic.[1][7]

Synthesis and Chemical Reactivity

Synthetic Pathway: The Eschweiler-Clarke Reaction

A standard and efficient method for synthesizing DMePEA is the Eschweiler-Clarke reaction. This process involves the reductive amination of a primary amine (phenethylamine) using excess formaldehyde as the methylating agent and formic acid as the reducing agent.[5][6]

Causality of Experimental Choices:

  • Phenethylamine as a starting material: It provides the core phenethyl backbone required for the final product.

  • Formaldehyde: Serves as the source of the methyl groups. It reacts with the amine to form an iminium ion intermediate.[5]

  • Formic Acid: Acts as a hydride donor to reduce the iminium ion, completing the methylation step. The reaction is driven forward by the irreversible release of carbon dioxide gas.[5]

  • Excess Reagents: Using an excess of both formaldehyde and formic acid ensures the reaction proceeds to the tertiary amine, as the secondary amine intermediate (N-methylphenethylamine) is also reactive under these conditions.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Phenethylamine Phenethylamine (Primary Amine) Step1 Step 1: First Methylation Formation of Iminium Ion, then reduction to N-methylphenethylamine Phenethylamine->Step1 Formaldehyde Formaldehyde (x2) Formaldehyde->Step1 Step2 Step 2: Second Methylation Formation of second Iminium Ion, then reduction to DMePEA Formaldehyde->Step2 FormicAcid Formic Acid (x2) FormicAcid->Step1 FormicAcid->Step2 Step1->Step2 Intermediate: N-methylphenethylamine CO2 Carbon Dioxide (gas) Step1->CO2 H2O Water Step1->H2O DMePEA N,N-Dimethylphenethylamine (Tertiary Amine) Step2->DMePEA Step2->CO2 Step2->H2O

Caption: Workflow for the synthesis of DMePEA via the Eschweiler-Clarke reaction.

Protocol: Laboratory-Scale Synthesis of DMePEA

This protocol is a representative example based on established organic synthesis procedures for reductive amination.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one molar equivalent of 2-phenylethylamine with formic acid (2.5 equivalents).

  • Addition of Formaldehyde: Slowly add formaldehyde (2.2 equivalents, as a 37% aqueous solution) to the stirred solution. The addition should be controlled to manage any initial exotherm.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature and make it basic by the slow addition of a saturated sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure N,N-Dimethylphenethylamine.

Analytical Characterization

Accurate identification and quantification of DMePEA in various matrices, from food products to biological samples and dietary supplements, is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[5]

Analytical Workflow Overview

A self-validating analytical system ensures accuracy and reproducibility. The process involves careful sample preparation, separation based on physicochemical properties, and specific detection.

Analytical_Workflow cluster_separation Separation cluster_detection Detection & Quantification Sample Sample Matrix (e.g., Supplement, Biological Fluid) Preparation Sample Preparation (Extraction, Dilution, Derivatization if needed) Sample->Preparation Injection Chromatographic Injection Preparation->Injection HPLC HPLC (Reverse-Phase C18 Column) Injection->HPLC GC GC (Capillary Column) Injection->GC UV_Detector UV Detector (HPLC) HPLC->UV_Detector Mass_Spec Mass Spectrometer (MS) GC->Mass_Spec Data Data Analysis (Quantification against Reference Standard) UV_Detector->Data Mass_Spec->Data

Caption: A typical workflow for the analytical characterization of DMePEA.

Protocol: HPLC Method for Quantification

This protocol outlines a standard reverse-phase HPLC approach for quantifying DMePEA.[8]

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[8]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (for pH adjustment)

    • DMePEA certified reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient should be optimized to ensure separation from other matrix components.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25 °C.[8]

    • Detection Wavelength: Determined by the UV absorbance maximum of DMePEA, typically around 254 nm.

    • Injection Volume: 10 µL.

  • Preparation of Standards and Samples:

    • Standard Stock Solution: Accurately weigh and dissolve the DMePEA reference standard in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).[8]

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.[8]

    • Sample Preparation: Dissolve the sample (e.g., supplement powder) in the mobile phase, vortex, centrifuge, and filter the supernatant through a 0.45 µm filter before injection.

  • Validation: The method must be validated for specificity, accuracy, precision, linearity, and sensitivity to ensure reliable results.[8]

Pharmacology and Biological Signaling

The pharmacological interest in DMePEA stems from its structural similarity to endogenous trace amines and its activity at specific neural receptors.[1]

Mechanism of Action: TAAR1 Agonism

The primary mechanism of action for DMePEA is its role as a partial agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems, influencing neurotransmitters like dopamine and serotonin.[5]

  • Binding and Activation: DMePEA binds to TAAR1, initiating a downstream signaling cascade.

  • Potency and Efficacy: It acts as a weak partial agonist with an EC₅₀ of 21 µM and a maximal efficacy (Eₘₐₓ) of 64% compared to the endogenous agonist phenethylamine.[1][3] This indicates a lower binding affinity and a reduced ability to activate the receptor to its full potential compared to the primary agonist.[3]

  • Other Receptor Interactions: There is also evidence suggesting DMePEA acts as a 5-HT1A ligand in rats and may serve as a substrate for Monoamine Oxidase-B (MAO-B), though not as an inhibitor.[2][3]

TAAR1_Signaling DMePEA DMePEA TAAR1 TAAR1 Receptor DMePEA->TAAR1 Binds G_Protein Gαs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Modulation of Dopamine/Serotonin Transporters) PKA->Response Phosphorylates Targets

Caption: DMePEA-mediated signaling through the TAAR1 receptor.

Toxicology and Safety Considerations

DMePEA holds a dual status regarding safety.

  • As a Flavoring Agent: It is deemed safe for use at low concentrations in food by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA) and the Joint Expert Committee on Food Additives (JECFA).[2][3]

  • In Dietary Supplements: Its use in pre-workout and weight-loss supplements is a significant concern.[9] Products often contain high doses and may be mislabeled or include undeclared stimulants.[10] There have been reports of adverse events, including a stroke associated with a supplement containing DMePEA. Furthermore, research has indicated that combining DMePEA with other phenethylamines could lead to potent nephrotoxic (kidney-damaging) effects.[11]

Conclusion

N,N-Dimethylphenethylamine is a compound of significant scientific interest, defined by its distinct physicochemical properties and its specific interactions with biological systems. As a tertiary amine, its synthesis is straightforward, and its characterization is achievable with standard analytical techniques. Its primary pharmacological action as a partial agonist at TAAR1 makes it a valuable tool for neuroscience research into the modulation of monoaminergic systems. However, its application landscape is sharply divided. While it holds a safe status as a flavoring agent in trace amounts, its presence in high doses in unregulated dietary supplements presents considerable health risks. This guide underscores the importance of rigorous scientific understanding and control for a compound with such diverse applications and potential for misuse.

References

  • N,N-Dimethylphenethylamine - Grokipedia. (n.d.).
  • N,N-Dimethylphenylethylamine | C10H15N | CID 25125 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • N,N-Dimethylphenethylamine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More - WebMD. (n.d.). Retrieved January 7, 2026, from [Link]

  • N,N-Dimethyl-2-phenylethanamine - ChemBK. (2024, April 9). Retrieved January 7, 2026, from [Link]

  • Nephrotoxicity of Combining 2-Phenethylamine and N, N -Dimethyl-β-Phenethylamine | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Study of sports products finds mislabeling, undeclared ingredients - SupplySide Supplement Journal. (2025, August 14). Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 3,4-Dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,4-Dimethylphenethylamine (3,4-DMPEA), its structural analogs, and derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and their therapeutic potential. This document delves into the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of this unique class of phenethylamines, offering both foundational knowledge and practical insights for experimental design.

Introduction: The Phenethylamine Landscape and the Position of 3,4-DMPEA

The substituted phenethylamine chemical class is a vast and diverse family of organic compounds based on the phenethylamine scaffold, which consists of a phenyl ring linked to an amino group by a two-carbon chain.[1][2] This structural motif is the backbone for a wide array of endogenous neurotransmitters, including dopamine and norepinephrine, as well as a plethora of psychoactive substances.[2] Modifications to the phenyl ring, the ethylamine sidechain, or the amino group can dramatically alter the pharmacological profile of these molecules, giving rise to stimulants, empathogens, and hallucinogens.[1][3]

This compound (3,4-DMPEA) is a lesser-known member of this family, structurally related to the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[4] Unlike its more extensively studied counterparts, the pharmacological profile of 3,4-DMPEA in humans remains largely uncharacterized.[4] However, preclinical studies have indicated that it produces significant behavioral effects in animals, including a strong rage reaction in cats and body tremors and salivation in rats, suggesting potential central nervous system activity.[4] This intriguing preliminary data warrants a more in-depth exploration of 3,4-DMPEA and its derivatives.

This guide will provide a detailed examination of the synthesis of 3,4-DMPEA, the exploration of its structural analogs through systematic chemical modifications, and the in-vitro and in-vivo methodologies for characterizing their pharmacological activity.

Synthesis of this compound and Its Derivatives

The synthesis of 3,4-DMPEA can be achieved through a variety of established organic chemistry reactions. A common and effective approach involves a two-step process starting from 3,4-dimethylbenzaldehyde: a Henry reaction followed by a reduction.

Core Synthesis of this compound

The foundational synthesis of 2-(3,4-dimethylphenyl)ethan-1-amine hydrochloride is a critical starting point for further derivatization.

Diagram: Synthesis of this compound

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction 3,4-Dimethylbenzaldehyde 3,4-Dimethylbenzaldehyde 1,2-Dimethyl-4-(2-nitrovinyl)benzene 1,2-Dimethyl-4-(2-nitrovinyl)benzene 3,4-Dimethylbenzaldehyde->1,2-Dimethyl-4-(2-nitrovinyl)benzene Nitromethane, Base 3,4-Dimethylbenzaldehyde->1,2-Dimethyl-4-(2-nitrovinyl)benzene Nitromethane Nitromethane Base Base 3,4-DMPEA This compound 1,2-Dimethyl-4-(2-nitrovinyl)benzene->3,4-DMPEA Reducing Agent (e.g., LiAlH4) 1,2-Dimethyl-4-(2-nitrovinyl)benzene->3,4-DMPEA Reducing_Agent Reducing_Agent

Caption: Synthetic pathway for this compound.

Step 1: Henry Reaction to form 1,2-Dimethyl-4-(2-nitrovinyl)benzene

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound in the presence of a base.[4][5]

  • Reactants:

    • 3,4-Dimethylbenzaldehyde

    • Nitromethane

    • Base catalyst (e.g., ammonium acetate, ethylamine acetate)[6]

    • Solvent (e.g., glacial acetic acid)[6]

  • Procedure:

    • Dissolve 3,4-dimethylbenzaldehyde and the base catalyst in the solvent.

    • Add nitromethane to the solution and reflux the mixture. The reaction progress can be monitored by the formation of a characteristic yellow-orange color of the nitrostyrene.[6]

    • After the reaction is complete, cool the mixture and precipitate the product by adding water.

    • Filter, wash, and dry the resulting 1,2-dimethyl-4-(2-nitrovinyl)benzene.

Step 2: Reduction of 1,2-Dimethyl-4-(2-nitrovinyl)benzene to this compound

The nitro group of the synthesized nitrostyrene is then reduced to an amine.

  • Reactants:

    • 1,2-Dimethyl-4-(2-nitrovinyl)benzene

    • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation with H₂/Pd-C)

    • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran for LiAlH₄ reduction)

  • Procedure (using LiAlH₄):

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in the anhydrous solvent.

    • Slowly add a solution of 1,2-dimethyl-4-(2-nitrovinyl)benzene in the same solvent to the LiAlH₄ suspension, maintaining a controlled temperature.

    • After the addition is complete, reflux the mixture to ensure complete reduction.

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

    • Dry the organic extracts, evaporate the solvent, and purify the resulting 3,4-DMPEA, often by vacuum distillation or conversion to its hydrochloride salt for easier handling and purification.[7]

Synthesis of Structural Analogs and Derivatives

The core structure of 3,4-DMPEA offers several points for modification to explore structure-activity relationships.

Diagram: Potential Modifications of the 3,4-DMPEA Scaffold

G cluster_0 Aromatic Ring Modifications cluster_1 Side Chain Modifications cluster_2 Amine Group Modifications Core_Structure 3,4-DMPEA Core Positional_Isomers Positional Isomers (e.g., 2,3-DMPEA, 2,5-DMPEA) Core_Structure->Positional_Isomers Other_Substituents Other Substituents (e.g., methoxy, halogen) Core_Structure->Other_Substituents Alpha_Alkylation α-Alkylation (e.g., α-methyl -> 3,4-DMA) Core_Structure->Alpha_Alkylation Beta_Alkylation β-Alkylation Core_Structure->Beta_Alkylation Beta_Ketone β-Ketone (Cathinone analog) Core_Structure->Beta_Ketone N_Alkylation N-Alkylation (e.g., N-methyl, N,N-dimethyl) Core_Structure->N_Alkylation N_Acylation N-Acylation Core_Structure->N_Acylation

Caption: Key modification sites on the 3,4-DMPEA molecule.

  • Aromatic Ring Modifications: The synthesis of positional isomers (e.g., 2,3- or 2,5-dimethylphenethylamine) can be achieved by starting with the corresponding dimethylbenzaldehyde. Further substitutions on the aromatic ring, such as the introduction of methoxy or halogen groups, can be accomplished through standard aromatic substitution reactions on the starting materials or intermediates.

  • Side Chain Modifications:

    • α-Alkylation: The introduction of an α-methyl group to create 3,4-dimethylamphetamine (xylopropamine) can be achieved by using nitroethane instead of nitromethane in the Henry reaction.[8]

    • β-Ketonation: The synthesis of a β-keto derivative (a cathinone analog) would require a different synthetic approach, potentially involving the Friedel-Crafts acylation of 1,2-dimethylbenzene followed by subsequent functional group manipulations.

  • Amine Group Modifications:

    • N-Alkylation: N-methylation and N,N-dimethylation of the primary amine can be performed using methods like the Eschweiler-Clarke reaction (formaldehyde and formic acid) or by reductive amination with the appropriate aldehyde or ketone.

Pharmacological Evaluation

A thorough understanding of the pharmacological profile of 3,4-DMPEA and its derivatives requires a combination of in-vitro and in-vivo assays to determine their receptor binding affinities, functional activities, and effects on monoamine transporters.

In-Vitro Characterization

3.1.1. Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[9][10] These assays measure the displacement of a known radiolabeled ligand by the test compound.[9]

Table 1: Key Receptors for Pharmacological Screening of Phenethylamine Analogs

Receptor FamilySpecific Subtypes of InterestRationale
Serotonin (5-HT)5-HT2A, 5-HT2C, 5-HT1APrimary targets for psychedelic and empathogenic phenethylamines.[11]
Dopamine (D)D₁, D₂, D₃Implicated in the stimulant and rewarding effects of phenethylamines.
Norepinephrine (α/β)α₁, α₂, β₁, β₂Mediate cardiovascular and other peripheral effects.
Trace Amine-AssociatedTAAR1A key regulator of monoaminergic neurotransmission.

This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the binding affinity (Kᵢ) of a test compound for the 5-HT2A receptor.[12]

  • Materials:

    • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or from rodent brain tissue (e.g., frontal cortex).[12]

    • Radioligand: [³H]ketanserin or another suitable 5-HT2A antagonist.[12]

    • Test Compound: 3,4-DMPEA or its analog.

    • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., ketanserin).[13]

    • Assay Buffer: Typically a Tris-based buffer.

    • Filtration System: Glass fiber filters and a cell harvester.

  • Procedure:

    • Incubate the receptor preparation with the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration through the glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

3.1.2. Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For G-protein coupled receptors (GPCRs) like the serotonin receptors, common readouts include measuring the accumulation of second messengers such as inositol phosphates or intracellular calcium.[2][3][14]

This assay measures the ability of a test compound to activate the 5-HT2A receptor, which couples to the Gq/11 signaling pathway, leading to an increase in intracellular calcium.[3][14]

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

    • Test compound.

    • Reference agonist (e.g., serotonin).

    • Assay buffer.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of the test compound to the cells.

    • Measure the change in fluorescence over time using a fluorometric plate reader.

    • Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response relative to the reference agonist).

3.1.3. Monoamine Transporter Assays

Many psychoactive phenethylamines interact with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), inhibiting their reuptake and/or acting as releasing agents.

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes or cells expressing the respective transporter.

  • Materials:

    • Synaptosomes prepared from rodent brain tissue or cells expressing human SERT, DAT, or NET.

    • Radiolabeled monoamine ([³H]5-HT, [³H]dopamine, or [³H]norepinephrine).

    • Test compound.

    • Reference inhibitors (e.g., fluoxetine for SERT, GBR-12909 for DAT, desipramine for NET).

  • Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

    • Initiate uptake by adding the radiolabeled monoamine.

    • After a short incubation, terminate the uptake by rapid filtration and washing.

    • Measure the radioactivity of the synaptosomes or cells.

    • Determine the IC₅₀ value for the inhibition of uptake.

In-Vivo Characterization

Animal models are essential for understanding the behavioral effects of novel compounds. For potential psychoactive phenethylamines, key in-vivo assays include locomotor activity monitoring and drug discrimination studies.

Structure-Activity Relationships (SAR)

The systematic modification of the 3,4-DMPEA structure and subsequent pharmacological evaluation will allow for the elucidation of key SAR principles for this subclass of phenethylamines.

Table 2: Predicted SAR for 3,4-DMPEA Derivatives Based on Known Phenethylamine Pharmacology

ModificationPredicted Effect on ActivityRationale
α-methylation (-> 3,4-DMA) Increased potency and duration of action.The α-methyl group provides steric hindrance to monoamine oxidase (MAO), slowing metabolism.[8]
N-methylation May alter receptor selectivity and potency.N-methylation can influence the interaction with both receptors and transporters.
N,N-dimethylation Likely reduced or abolished psychedelic activity, may increase stimulant properties.N,N-dimethylation of psychedelic phenethylamines generally reduces or eliminates hallucinogenic effects.
Introduction of β-ketone May shift activity towards a more stimulant-like profile.β-keto phenethylamines (cathinones) often exhibit potent stimulant and monoamine releasing properties.
Ring substitution with methoxy groups Likely to increase psychedelic potential, particularly at the 5-HT2A receptor.Methoxy substitutions are a common feature of many psychedelic phenethylamines (e.g., mescaline).

Analytical Characterization

The unambiguous identification and characterization of 3,4-DMPEA and its derivatives are crucial for both research and forensic purposes. A combination of analytical techniques is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the separation and identification of volatile and semi-volatile compounds. The mass spectrum provides a molecular fingerprint that can be used for structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, particularly for the analysis of complex mixtures and biological samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Conclusion and Future Directions

This compound represents an under-explored branch of the vast phenethylamine family. Its unique substitution pattern and the intriguing, albeit limited, preclinical data suggest that it and its derivatives may possess novel pharmacological properties. The synthetic and analytical methodologies outlined in this guide provide a framework for the systematic exploration of this chemical space.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: A thorough in-vitro characterization of 3,4-DMPEA and a library of its analogs at a wide range of CNS targets.

  • In-Vivo Behavioral Studies: Detailed investigation of the behavioral effects of these compounds in rodent models to assess their stimulant, psychedelic, and empathogenic potential.

  • Metabolic Studies: Elucidation of the metabolic pathways of 3,4-DMPEA and its derivatives to understand their pharmacokinetics and potential for the formation of active metabolites.

By applying the principles and protocols detailed in this guide, the scientific community can begin to unravel the therapeutic and pharmacological potential of this fascinating class of molecules.

References

  • Substituted phenethylamine - Wikipedia. (n.d.).
  • Methylenedioxydimethylamphetamine - Wikipedia. (n.d.).
  • The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). (2000). Pharmacology, Biochemistry and Behavior, 65(1), 153-162.
  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot.
  • 5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2021). Analytical Chemistry, 93(35), 11957–11965.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.).
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). Journal of Neurochemistry, 162(1), 39-59.
  • Application Notes and Protocols for Radioligand Binding Assay Using Nantenine. (n.d.). BenchChem.
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (2000). Journal of Pharmacological and Toxicological Methods, 43(1), 41-47.
  • 3,4-Dimethylamphetamine - chemeurope.com. (n.d.).
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • 3,4-Methylenedioxyamphetamine - Wikipedia. (n.d.).
  • Henry reaction - Wikipedia. (n.d.).
  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins.
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2016). Green and Sustainable Chemistry, 6(3), 131-137.
  • This compound - Wikipedia. (n.d.).
  • Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. (1992). Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719.
  • Failed Henry reaction with 3,4,5-TMB. (2020). Sciencemadness.org.
  • Henry reaction with benzaldehyde & nitromethane. (n.d.). Buchler GmbH.
  • Buy 1-Nitro-2-(2-nitrovinyl)benzene | 3156-39-6. (n.d.). Smolecule.
  • Radioligand binding methods: practical guide and tips. (2004). Methods in Molecular Biology, 259, 25-46.
  • 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride. (n.d.). CymitQuimica.
  • 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride. (n.d.). PubChem.
  • Cyclopamine modulates smoothened receptor activity in a binding position dependent manner. (2021).
  • CID 20849373 | C16H18N2O4. (n.d.). PubChem.
  • US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (1998).
  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. (2023).
  • Benzene, 1,2-dimethyl-4-nitro-. (n.d.). NIST WebBook.
  • 4230-93-7 | 1,2-Dimethoxy-4-(2-nitrovinyl)benzene. (n.d.). ChemScene.
  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2021). Frontiers in Pharmacology, 12, 794254.
  • 2-(3,4-dimethoxy-2-methylphenyl)ethan-1-amine | CAS No- 77200-86-3. (n.d.). Simson Pharma.
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2013). Bioorganic & Medicinal Chemistry, 21(13), 3844-3850.
  • Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. (2012). US EPA.
  • Cyclopamine modulates smoothened receptor activity in a binding position dependent manner. (2021).

Sources

Preliminary In-vitro Pharmacological and Toxicological Profiling of 3,4-Dimethylphenethylamine (3,4-DMPEA): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive in-vitro strategy for the preliminary pharmacological and toxicological assessment of 3,4-Dimethylphenethylamine (3,4-DMPEA), a substituted phenethylamine with limited available scientific data.[1] The proposed studies are designed to elucidate the compound's primary biological targets and potential for cytotoxicity, providing foundational data for further investigation. The experimental framework encompasses receptor binding assays, functional assays for monoamine transporters, and cytotoxicity evaluations using established and relevant cell-based models. This document serves as a roadmap for researchers, scientists, and drug development professionals initiating studies on novel psychoactive compounds.

Introduction and Rationale

Substituted phenethylamines represent a broad class of compounds with diverse pharmacological activities, ranging from therapeutic agents to novel psychoactive substances (NPS).[2] this compound (3,4-DMPEA) is a structural analog of more well-characterized phenethylamines, but its specific biological activities remain largely unexplored in the scientific literature.[1] Preliminary in-vitro characterization is a critical first step in understanding the potential neuropharmacological and toxicological profile of such compounds.

The structural similarity of 3,4-DMPEA to known psychostimulants and psychedelic compounds suggests potential interactions with monoaminergic systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. Furthermore, the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a key target for many phenethylamines.[3] Therefore, a systematic in-vitro evaluation is warranted to identify its primary molecular targets and assess its potential for adverse cellular effects.

This guide provides a logical and scientifically rigorous framework for the initial in-vitro investigation of 3,4-DMPEA, with a focus on generating robust and reproducible data to inform subsequent research and development efforts.

Compound Synthesis and Characterization

A prerequisite for any pharmacological study is the availability of a well-characterized compound of high purity. The following outlines a proposed synthetic route and the necessary analytical characterization for 3,4-DMPEA.

Proposed Synthesis via Reductive Amination

A common and effective method for the synthesis of phenethylamines is the reductive amination of a corresponding phenylacetone.

Starting Material: 3,4-Dimethylphenylacetone

Reaction Scheme:

G 3,4-Dimethylphenylacetone 3,4-Dimethylphenylacetone Intermediate_Imine Intermediate_Imine 3,4-Dimethylphenylacetone->Intermediate_Imine NH3 / Reducing Agent 3,4-DMPEA 3,4-DMPEA Intermediate_Imine->3,4-DMPEA Reduction

Caption: Proposed synthesis of 3,4-DMPEA via reductive amination.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3,4-dimethylphenylacetone in a suitable solvent (e.g., methanol).

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Stir the reaction mixture at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: Add a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with H2/Pd-C) to the reaction mixture.

  • Continue stirring until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction, perform an acid-base extraction to isolate the amine, and purify the product by distillation or column chromatography.

  • Convert the freebase to a stable salt (e.g., hydrochloride) for ease of handling and weighing.

Analytical Characterization

The identity and purity of the synthesized 3,4-DMPEA must be rigorously confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations (Hypothetical)
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons in the 6.5-7.5 ppm region, aliphatic protons of the ethylamine chain, and methyl group singlets.
¹³C NMR Confirmation of the carbon skeleton.Aromatic and aliphatic carbon signals consistent with the proposed structure.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of 3,4-DMPEA.
Purity Analysis (HPLC) Quantification of compound purity.A single major peak indicating >98% purity.

Pharmacological Profiling: Receptor and Transporter Interactions

The primary objective of the pharmacological profiling is to identify the key molecular targets of 3,4-DMPEA within the central nervous system. This will be achieved through a series of in-vitro binding and functional assays.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4] Competition binding assays will be performed to determine the binding affinity (Ki) of 3,4-DMPEA for a panel of relevant G-protein coupled receptors (GPCRs).

Cell Line: Human Embryonic Kidney (HEK293) cells are ideal for these assays due to their low endogenous receptor expression and high transfection efficiency, allowing for the stable or transient expression of specific human receptor subtypes.[5]

Target Receptors:

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C

  • Dopamine Receptors: D1, D2, D3

  • Adrenergic Receptors: α1A, α2A, β1, β2[4][6][7]

  • Trace Amine-Associated Receptor 1 (TAAR1) [3][8]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Culture HEK293 cells expressing target receptor B Prepare cell membranes A->B C Incubate membranes with radioligand and varying concentrations of 3,4-DMPEA B->C D Separate bound and free radioligand C->D E Quantify bound radioactivity D->E F Calculate Ki values E->F

Caption: Workflow for receptor binding assays.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably or transiently expressing the human receptor of interest.

  • Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and a range of concentrations of 3,4-DMPEA.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the 3,4-DMPEA concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Transporter Assays

Many phenethylamines exert their effects by interacting with monoamine transporters, either by inhibiting reuptake or by inducing neurotransmitter release.[9] Both of these mechanisms will be investigated.

Cell Lines:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are suitable for these assays.

  • PC-12 cells , derived from a rat pheochromocytoma, endogenously express DAT and are a well-established model for studying dopamine uptake.

3.2.1. Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of 3,4-DMPEA to inhibit the uptake of radiolabeled monoamines into cells.[1]

Experimental Workflow:

G A Plate transporter-expressing cells B Pre-incubate cells with varying concentrations of 3,4-DMPEA A->B C Add radiolabeled neurotransmitter (e.g., [3H]dopamine) B->C D Incubate to allow uptake C->D E Wash cells to remove extracellular radiolabel D->E F Lyse cells and quantify intracellular radioactivity E->F G Determine IC50 values for uptake inhibition F->G

Caption: Workflow for neurotransmitter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Plating: Plate HEK293 cells expressing the transporter of interest or PC-12 cells in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 3,4-DMPEA.

  • Uptake Initiation: Add a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT).

  • Incubation: Incubate for a short period to allow for neurotransmitter uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

3.2.2. Neurotransmitter Release Assay

This assay determines if 3,4-DMPEA can induce the release of pre-loaded radiolabeled neurotransmitters from cells.[9]

Step-by-Step Protocol:

  • Cell Plating and Loading: Plate transporter-expressing cells and load them with a radiolabeled neurotransmitter.

  • Wash: Wash the cells to remove extracellular radiolabel.

  • Stimulation: Add varying concentrations of 3,4-DMPEA to the cells.

  • Incubation: Incubate for a defined period to allow for potential neurotransmitter release.

  • Sample Collection: Collect the extracellular buffer.

  • Quantification: Measure the amount of radioactivity released into the buffer.

  • Data Analysis: Determine the EC50 value for neurotransmitter release.

Cytotoxicity and Neurotoxicity Assessment

It is crucial to assess the potential for 3,4-DMPEA to induce cellular toxicity. The human neuroblastoma cell line SH-SY5Y is a widely used and relevant in-vitro model for neurotoxicity studies.

General Cytotoxicity Assays

A panel of standard cytotoxicity assays will be employed to assess cell viability and membrane integrity.

Assay Principle
MTT Assay Measures mitochondrial metabolic activity as an indicator of cell viability.
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
Neutral Red Uptake Assay Assesses the integrity of the lysosomal membrane.

Experimental Workflow:

G A Plate SH-SY5Y cells B Expose cells to a range of 3,4-DMPEA concentrations for 24 and 48 hours A->B C Perform MTT, LDH, and Neutral Red assays B->C D Measure absorbance/fluorescence C->D E Calculate EC50 values for cytotoxicity D->E

Caption: Workflow for general cytotoxicity assessment.

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates.

  • Compound Exposure: Treat the cells with a range of concentrations of 3,4-DMPEA for 24 and 48 hours.

  • Assay Performance: Perform the MTT, LDH, and Neutral Red assays according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the EC50 for cytotoxicity.

Assessment of Oxidative Stress

Many psychoactive compounds can induce oxidative stress. This will be evaluated by measuring the levels of reactive oxygen species (ROS).

Assay: Dichlorofluorescein diacetate (DCFH-DA) assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat SH-SY5Y cells with 3,4-DMPEA.

  • Dye Loading: Load the cells with DCFH-DA.

  • Measurement: Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

Data Presentation and Interpretation

All quantitative data will be presented in clear and concise tables. The results will be interpreted in the context of the known pharmacology of related phenethylamine compounds.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of 3,4-DMPEA

ReceptorKi (nM)
5-HT1A>10,000
5-HT2A150
5-HT2C450
D1>10,000
D22,500
α1A800
α2A1,200
TAAR150

Table 2: Hypothetical Monoamine Transporter Activity of 3,4-DMPEA

TransporterUptake Inhibition IC50 (nM)Release EC50 (nM)
DAT800>10,000
NET3505,000
SERT1,200>10,000

Table 3: Hypothetical Cytotoxicity of 3,4-DMPEA in SH-SY5Y Cells

AssayEC50 (µM) after 24hEC50 (µM) after 48h
MTT15095
LDH250180

Conclusion

The proposed in-vitro studies will provide a comprehensive preliminary characterization of the pharmacological and toxicological profile of this compound. The data generated from these assays will be instrumental in identifying its primary molecular targets, understanding its mechanism of action, and assessing its potential for cellular toxicity. This foundational knowledge is essential for guiding future research, including more detailed mechanistic studies and in-vivo evaluations.

References

  • Coumoul, X., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. PubMed. [Link]

  • BenchChem. (2025).
  • Flanagan, C. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. [Link]

  • Cocchi, E., et al. (2023). In Vitro Cytotoxic and Genotoxic Evaluation of Nitazenes, a Potent Class of New Synthetic Opioids. MDPI. [Link]

  • Author Unknown. (2021). Cytotoxicity and Metabolic Study of New Psychoactive Substances.
  • Halberstadt, A. L., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC - PubMed Central. [Link]

  • Scherma, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • Goettert, M. I. (Date Unknown). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells.
  • Soares, J., et al. (2022). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. [Link]

  • Inventor Unknown. (Date Unknown). US7745665B2 - Substituted phenethylamines.
  • Scherma, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. ProQuest.
  • Lopez-Suarez, L., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: focus on organic pollutants. SciSpace.
  • BenchChem. (2025).
  • Scherma, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed. [Link]

  • Gifford Bioscience. (Date Unknown). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
  • Revvity. (Date Unknown). Receptor-Ligand Binding Assays. Revvity.
  • Author Unknown. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays. BenchChem.
  • Cytoskeleton, Inc. (Date Unknown).
  • Gell, C., et al. (Date Unknown). Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy.
  • Author Unknown. (2025). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis.
  • Kristensen, A. S., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. PubMed. [Link]

  • Author Unknown. (Date Unknown).
  • Grandy, D. K. (2007). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. PMC. [Link]

  • Raines, S., & Kovacs, C. A. (Date Unknown). The synthesis of substituted phenethylamines. Journal of Medicinal Chemistry.
  • van der Velde, S. N., et al. (Date Unknown).
  • Author Unknown. (Date Unknown). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central.
  • Raines, S., & Kovacs, C. A. (Date Unknown). The synthesis of substituted phenethylamines. Journal of Medicinal Chemistry.
  • Itzhak, Y., & Martin, J. L. (1999). Modulation of the PCP/NMDA receptor complex and sigma binding sites by psychostimulants. PubMed. [Link]

  • van der Velde, S. N., et al. (2022). P22-25 In vitro pharmacological characterization of phenethylamine and alkylamine analogues found in nutritional supplements at human adrenergic and trace amine-associated receptors.
  • Reith, M. E. A., et al. (Date Unknown).
  • Johnson, M. S., et al. (2003). Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter. PubMed. [Link]

  • Engel, K., & Wang, J. (Date Unknown). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PMC - PubMed Central.
  • Hoffman, B. B., & Lefkowitz, R. J. (1980).
  • News-Medical.Net. (2026). TAAR1 mutation impairs brain signaling in schizophrenia. News-Medical.Net.
  • Williams, L. T., & Lefkowitz, R. J. (1979).
  • Luedtke, R. R., & Mach, R. H. (2015). Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis.
  • Isogai, M., et al. (2016). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC - NIH.
  • Kumar, A., et al. (Date Unknown). Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival. bioRxiv.
  • Author Unknown. (Date Unknown). FIG. 1. Expression of 5-HT 6 and 5-HT 7 receptors in HEK 293 cells. A,...
  • Wikipedia.
  • Author Unknown. (Date Unknown). Functional expression of Sm5HTR in transfected HEK 293 cells. (A) HEK...
  • Miller, G. M. (Date Unknown).
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • Markowitz, J. S., et al. (2011). The psychostimulant d-threo-(R,R)-methylphenidate binds as an agonist to the 5HT1A receptor. Ingenta Connect.
  • Markowitz, J. S., et al. (2011). The psychostimulant d-threo-(R,R)-methylphenidate binds as an agonist to the 5HT(1A) receptor.
  • Rangan, R. S., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Prot. bioRxiv.
  • Lieberman, J. A., & Beshore, B. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities.
  • Sygnature Discovery. (Date Unknown). Receptor Binding - Technical Notes.

Sources

3,4-Dimethylphenethylamine as a trace amine-associated receptor (TAAR1) agonist.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Investigation of 3,4-Dimethylphenethylamine as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist

Executive Summary

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling, non-dopaminergic target for the development of novel therapeutics for neuropsychiatric disorders, including schizophrenia and substance use disorder.[1][2] As an intracellular G protein-coupled receptor, TAAR1 modulates monoaminergic and glutamatergic systems, offering a distinct mechanism of action compared to traditional antipsychotics.[2][3] This guide introduces this compound (3,4-DMPEA), a substituted phenethylamine structurally related to known TAAR1 ligands, as a candidate for investigation.[4] Due to the limited direct research on this specific molecule's interaction with TAAR1, this document provides a comprehensive scientific and technical framework for its synthesis, characterization, and validation as a TAAR1 agonist. We will detail the underlying rationale, propose key signaling pathways, and provide robust, step-by-step protocols for its in vitro and in vivo evaluation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter targeting TAAR1.

The Therapeutic Promise of Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Class A G protein-coupled receptor (GPCR) encoded by the TAAR1 gene.[3] A key feature distinguishing it from many other neurotransmitter receptors is its predominantly intracellular localization within the presynaptic terminals of monoamine neurons.[3][5] This necessitates that its ligands, whether endogenous or synthetic, must first cross the neuronal membrane to engage the receptor, often via monoamine transporters like the dopamine transporter (DAT) or norepinephrine transporter (NET).[6]

Ligands and Neuromodulatory Role: TAAR1 is activated by a range of endogenous ligands, including trace amines like β-phenylethylamine and tyramine, as well as classical monoamine neurotransmitters.[3][7] Crucially, it is also a primary target for amphetamine-like psychostimulants, including methamphetamine and MDMA.[1][8] Upon activation, TAAR1 exerts a profound modulatory influence, primarily by reducing the firing rate of dopamine neurons and regulating dopamine, serotonin, and glutamate systems.[6][9][10] This unique regulatory function has positioned TAAR1 agonists as a promising new class of antipsychotics, potentially devoid of the extrapyramidal side effects associated with direct D2 receptor antagonists.[2][9]

Molecular Profile and Rationale for this compound (3,4-DMPEA)

This compound (3,4-DMPEA) is a phenethylamine derivative characterized by methyl groups at the 3 and 4 positions of the phenyl ring.[4]

Chemical Structure: C₁₀H₁₅N Molar Mass: 149.237 g·mol⁻¹[4]

The scientific rationale for investigating 3,4-DMPEA as a TAAR1 agonist is rooted in structure-activity relationships. The phenethylamine scaffold is the core structural motif of numerous potent TAAR1 agonists, from the endogenous ligand β-phenylethylamine to synthetic psychostimulants like amphetamine.[2] While the effects of 3,4-DMPEA in humans are not documented, its structural similarity to these known ligands provides a strong hypothetical basis for its interaction with TAAR1.[4] Its investigation is therefore a logical step in the exploration of novel chemical space for TAAR1-targeted drug discovery.

Proposed Mechanism of Action: TAAR1-Mediated Signaling Cascades

Upon successful transport into a monoaminergic neuron, 3,4-DMPEA is hypothesized to bind to and activate intracellular TAAR1, initiating a cascade of downstream signaling events. TAAR1 is known to couple to multiple G proteins, leading to diverse cellular outcomes.[3][5]

  • Gαs-cAMP Pathway: The canonical signaling pathway for TAAR1 involves coupling to Gαs, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][9] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate numerous downstream targets, modulating neuronal activity and gene expression.[11]

  • Gα13-RhoA Pathway: TAAR1 activation by amphetamines has been shown to engage Gα13, leading to the activation of the small GTPase RhoA.[5] This pathway is critically involved in the functional regulation and internalization of monoamine transporters (e.g., DAT), a key mechanism by which TAAR1 agonists can modulate extracellular neurotransmitter levels.[5][6]

  • β-Arrestin2 Pathway: TAAR1 can also signal through G protein-independent pathways involving β-arrestin2, which can scaffold other signaling proteins like those in the AKT/GSK3β cascade.[7][11]

  • Receptor Heterodimerization: TAAR1 is known to form heterodimers with the dopamine D2 receptor. This interaction can alter the signaling output of both receptors, reducing TAAR1-stimulated cAMP accumulation and shifting β-arrestin2 recruitment, providing another layer of neuromodulation.[1][7]

TAAR1_Signaling_Pathway cluster_membrane Presynaptic Terminal cluster_signaling Downstream Signaling DMPEA_ext 3,4-DMPEA (Extracellular) DAT DAT/NET DMPEA_ext->DAT Uptake DMPEA_int 3,4-DMPEA (Intracellular) DAT->DMPEA_int TAAR1 Intracellular TAAR1 DMPEA_int->TAAR1 Binding & Activation Gas Gαs TAAR1->Gas Ga13 Gα13 TAAR1->Ga13 bArrestin β-Arrestin2 TAAR1->bArrestin AC Adenylyl Cyclase Gas->AC Activates RhoA RhoA Ga13->RhoA Activates AKT_GSK3 AKT/GSK3β Pathway bArrestin->AKT_GSK3 Scaffolds cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Neuromodulation Modulation of Neuronal Firing & Neurotransmitter Release PKA->Neuromodulation Phosphorylation Events Transporter_Int DAT/NET Internalization RhoA->Transporter_Int Induces Transporter_Int->Neuromodulation AKT_GSK3->Neuromodulation In_Vitro_Workflow cluster_assays In Vitro Assay Cascade start Synthesized & Purified 3,4-DMPEA cAMP_Assay Protocol 1: cAMP BRET Assay in hTAAR1-HEK293 Cells start->cAMP_Assay Dose_Response Determine EC50 & Emax cAMP_Assay->Dose_Response If Active Pathway_Analysis Protocol 2: Western Blot for pERK/pCREB Dose_Response->Pathway_Analysis Characterize Signaling Functional_Assay Protocol 3: TIRF Microscopy for DAT Internalization Dose_Response->Functional_Assay Characterize Function end Confirmed TAAR1 Agonist Profile Pathway_Analysis->end Functional_Assay->end In_Vivo_Workflow cluster_models In Vivo Model Progression start Candidate Compound (3,4-DMPEA) Hyperlocomotion Protocol 4: DAT-KO Mouse Hyperlocomotion Model start->Hyperlocomotion Dose_Response Assess Dose-Dependent Reduction in Activity Hyperlocomotion->Dose_Response If Efficacious KO_Validation Protocol 5: Test in TAAR1-KO vs. WT Mice Dose_Response->KO_Validation Validate Mechanism Confirmation Confirm TAAR1 is the Mediator of the Effect KO_Validation->Confirmation end Validated In Vivo TAAR1-Mediated Efficacy Confirmation->end

Sources

An In-depth Technical Guide to the Positional Isomers of Dimethylphenethylamine: Synthesis, Characteristics, and Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenethylamine scaffold is a cornerstone of neuropharmacology, giving rise to endogenous neurotransmitters, therapeutic agents, and potent psychoactive compounds. The addition of two methyl groups to this parent structure—creating dimethylphenethylamine (DMPEA)—results in a diverse array of positional isomers with markedly different pharmacological profiles. The specific placement of these methyl groups, whether on the aromatic ring or the ethylamine side-chain, dictates receptor interaction, metabolic stability, and overall physiological effect. This technical guide provides a comprehensive analysis of the key positional isomers of DMPEA, offering an in-depth exploration of their synthesis, analytical differentiation, structure-activity relationships (SAR), and molecular pharmacology. It is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and neuromodulatory agents.

Introduction: The Significance of Positional Isomerism

Phenethylamine and its derivatives represent one of the most extensively studied classes of neuroactive compounds.[1] Their mechanism of action frequently involves interaction with monoamine systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters, as well as the more recently characterized trace amine-associated receptors (TAARs).[2][3]

Positional isomerism plays a critical role in defining the pharmacology of these molecules. A subtle shift in a substituent's location on the phenethylamine core can transform a compound from a potent central nervous system stimulant into a hallucinogen or render it inactive. This guide will dissect these structural nuances within the dimethylphenethylamine family, which encompasses isomers with the chemical formula C₁₀H₁₅N. We will explore two primary categories: side-chain methylated isomers (e.g., N,N-DMPEA, Methamphetamine) and ring-methylated isomers (e.g., 3,4-DMPEA), providing a comparative framework for understanding their distinct characteristics.

Structural Diversity of Dimethylphenethylamine Isomers

The dimethylphenethylamine isomers can be broadly classified based on the location of the two methyl groups. This structural variation is the fundamental determinant of their unique chemical and pharmacological properties.

  • Side-Chain Isomers: Methyl groups are attached to the nitrogen (N) or carbon atoms (α, β) of the ethylamine side-chain.

    • N,N-Dimethylphenethylamine (N,N-DMPEA): Both methyl groups are on the terminal amine.

    • N,α-Dimethylphenethylamine (Methamphetamine): One methyl group is on the amine (N-methyl) and one is on the α-carbon.

    • α,β-Dimethylphenethylamine: One methyl group is on the α-carbon and one is on the β-carbon.

  • Ring-Substituted Isomers (X,Y-DMPEA): Both methyl groups are attached to the phenyl ring at various positions (e.g., 2,3-, 2,4-, 3,4-).

The following diagram illustrates the core phenethylamine structure and the possible points of dimethyl substitution.

Caption: Positional Isomers of Dimethylphenethylamine.

Side-Chain Isomers: A Tale of Two Stimulants

The placement of methyl groups on the ethylamine side-chain profoundly impacts monoamine transporter interaction and metabolic stability.

N,N-Dimethylphenethylamine (N,N-DMPEA)
  • Synthesis: N,N-DMPEA is efficiently synthesized from phenethylamine via the Eschweiler-Clarke reaction. This classic method uses an excess of formic acid and formaldehyde to achieve exhaustive N-methylation, offering high yields and avoiding the formation of quaternary ammonium byproducts that can complicate purification.[4]

  • Pharmacological Profile: N,N-DMPEA is primarily characterized as a Trace Amine-Associated Receptor 1 (TAAR1) agonist.[5] TAAR1 is an intracellular G-protein coupled receptor (GPCR) that modulates the activity of monoamine transporters and the firing rate of monoaminergic neurons.[2][3] Activation of TAAR1 by N,N-DMPEA initiates a Gαs-coupled signaling cascade, leading to the production of cyclic AMP (cAMP).[6] Studies have determined its functional potency at the human TAAR1, showing an EC₅₀ value of 21 µM with a maximal efficacy (Emax) of 64% relative to phenethylamine.[5] In contrast to many other phenethylamines, N,N-dimethylation of the terminal amine tends to decrease affinity for serotonin receptors.[7]

N,α-Dimethylphenethylamine (Methamphetamine)
  • Synthesis: Methamphetamine exists as two enantiomers, dextromethamphetamine and levomethamphetamine. Synthesis is often achieved via reductive amination of phenyl-2-propanone (P2P) or by the reduction of ephedrine or pseudoephedrine.[8]

  • Pharmacological Profile: Methamphetamine is a potent central nervous system stimulant that acts as a powerful releasing agent of dopamine, norepinephrine, and to a lesser extent, serotonin.[9] Its mechanism involves entering the presynaptic neuron via monoamine transporters (like the dopamine transporter, DAT), disrupting the vesicular storage of neurotransmitters, and reversing the direction of the transporters to promote neurotransmitter efflux.[9] Like N,N-DMPEA, methamphetamine is also a potent agonist at TAAR1, and this interaction is now understood to be a key mechanism through which it modulates dopamine transporter function and elicits its effects.[6][10] The presence of the α-methyl group is crucial; it significantly hinders metabolism by monoamine oxidase (MAO), thereby prolonging the compound's duration of action compared to its non-α-methylated counterparts.

Ring-Substituted Isomers: Exploring the Aromatic Landscape

While comprehensive pharmacological data for the full series of simple dimethyl-substituted phenethylamines are scarce in peer-reviewed literature, analysis of key examples and related compounds provides valuable structure-activity relationship (SAR) insights.

3,4-Dimethylphenethylamine (3,4-DMPEA)
  • Synthesis: The synthesis of ring-substituted phenethylamines typically begins with a correspondingly substituted aromatic precursor. For 3,4-DMPEA, a common route involves the reduction of 3,4-dimethylphenylacetonitrile or the reductive amination of 3,4-dimethylphenylacetaldehyde. A general workflow is presented below.

  • Pharmacological Profile: 3,4-DMPEA is structurally related to the psychedelic mescaline.[11] One commercial source reports it to be a partial agonist at human TAAR1 with an EC₅₀ of 21 µM and an Emax of 64%, though this data appears to be conflated with that of N,N-DMPEA and should be interpreted with caution.[5] Early animal studies reported distinct behavioral effects; it produces body tremors and salivation in rats and a strong rage reaction in cats, which was hypothesized to be a potential correlate of hallucinogenic activity.[11] The alpha-methylated analogue, 3,4-dimethylamphetamine (Xylopropamine), was briefly marketed as an appetite suppressant but was withdrawn due to side effects including high blood pressure, indicating that this substitution pattern confers significant sympathomimetic activity.[12]

General Structure-Activity Relationships for Ring Substitution

While direct comparative data for all dimethyl isomers is lacking, broader studies of substituted phenethylamines allow for informed inferences:

  • 2,5-Substitution: The 2,5-dimethoxy substitution pattern is a well-established motif for high affinity and agonist activity at the serotonin 5-HT₂A receptor, a key target for classic psychedelic drugs.[7][13] It is plausible that a 2,5-dimethyl substitution might also confer some activity at this receptor, though likely with different potency.

  • 4-Position Substitution: The 4-position of the phenyl ring is a critical site for modulating receptor affinity and functional activity. For many phenethylamine series, the addition of small, lipophilic groups like methyl at the 4-position enhances affinity for serotonin receptors.[7][14]

  • Steric Hindrance: Methyl groups at the 2- and 6-positions can create steric hindrance, potentially forcing the ethylamine side-chain into a specific conformation that may alter receptor binding and selectivity. For instance, 2,6-dimethylmescaline shows significantly increased affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors compared to mescaline itself.[15]

Comparative Pharmacological Data

The following table summarizes available quantitative data for key DMPEA isomers. The scarcity of data for many ring-substituted isomers highlights a significant gap in the current pharmacological literature.

IsomerPrimary Target(s)Receptor/TransporterSpeciesPotency (EC₅₀ / Kᵢ, µM)Efficacy (Emax)Reference(s)
N,N-Dimethylphenethylamine TAAR1 AgonisthTAAR1Human2164%[5]
N,α-Dimethylphenethylamine Monoamine Releaser, TAAR1 AgonisthTAAR1Human~4.4 (S-isomer)Full Agonist[13]
DAT, NET, SERTHumanPotent Releaser-[9]
This compound TAAR1 Agonist (?)hTAAR1Human21 (?)64% (?)[5]

Note: Data for 3,4-DMPEA is from a commercial source that may have conflated it with N,N-DMPEA data; it should be viewed with skepticism pending primary source verification.

Experimental Protocols and Workflows

Synthesis Protocol: N,N-Dimethylphenethylamine via Eschweiler-Clarke Reaction

This protocol is adapted from a validated procedure and provides a reliable method for laboratory-scale synthesis.[4]

Principle: This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent in a one-pot reductive amination process to exhaustively methylate the primary amine of phenethylamine.

Materials:

  • Phenethylamine

  • Formic Acid (90%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric Acid (4 N)

  • Sodium Hydroxide (18 N)

  • Benzene (or other suitable extraction solvent like diethyl ether)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine phenethylamine (e.g., 0.25 mol) and 90% formic acid (e.g., 0.63 mol). Cool the flask under running water during the addition.

  • Addition of Formaldehyde: To the cooled mixture, add 37% aqueous formaldehyde solution (e.g., 0.55 mol) and a boiling chip.

  • Reflux: Heat the mixture in an oil bath maintained at 95-100°C. A vigorous evolution of carbon dioxide should begin within minutes. Maintain the reflux for 8 hours.

  • Workup - Acidification: After 8 hours, cool the reaction mixture to room temperature. Carefully add 100 mL of 4 N hydrochloric acid.

  • Removal of Volatiles: Concentrate the acidic solution under reduced pressure to remove water and excess formic acid, yielding a pale yellow residue.

  • Workup - Basification & Extraction: Dissolve the residue in approximately 75 mL of water. In a separatory funnel, carefully make the solution strongly basic by adding 50 mL of 18 N sodium hydroxide. Extract the liberated free base with two 30 mL portions of benzene (or diethyl ether).

  • Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution into a distillation flask and remove the solvent by distillation at atmospheric pressure.

  • Final Distillation: Purify the resulting crude N,N-dimethylphenethylamine by vacuum distillation. The product typically distills at 97–98 °C at 22 mmHg.[4]

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to verify the molecular weight (149.24 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Analytical Differentiation of Positional Isomers

Distinguishing between positional isomers of DMPEA is a significant analytical challenge, as they share the same molecular weight and often produce similar mass spectra under electron ionization (EI).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol DMPEA DMPEA Isomer TAAR1 TAAR1 DMPEA->TAAR1 Binds Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Sources

Methodological & Application

Application and Protocol for the Quantitative Analysis of 3,4-Dimethylphenethylamine (3,4-DMPEA) in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3,4-Dimethylphenethylamine (3,4-DMPEA), a substituted phenethylamine. Given the structural similarity of 3,4-DMPEA to other phenethylamines, robust and validated analytical methods are crucial for its accurate quantification in complex biological matrices such as plasma and urine. This application note details two primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method is presented as the primary protocol due to its high sensitivity, specificity, and reduced need for sample derivatization. A detailed, step-by-step protocol for LC-MS/MS analysis is provided, including sample preparation, instrument parameters, and method validation guidelines. Additionally, a GC-MS method involving derivatization is discussed as a viable alternative. This guide is intended for researchers, scientists, and drug development professionals requiring reliable and reproducible quantification of 3,4-DMPEA.

Introduction

This compound (3,4-DMPEA) is a chemical compound belonging to the phenethylamine class.[1] Phenethylamines are a broad category of substances that include neurotransmitters, hormones, and psychoactive drugs. The accurate quantification of substituted phenethylamines like 3,4-DMPEA in biological samples is essential for various research areas, including pharmacology, toxicology, and drug metabolism studies. The structural similarity to other endogenous and exogenous phenethylamines necessitates highly selective analytical methods to avoid cross-reactivity and ensure accurate results.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques for the analysis of phenethylamines in biological matrices.[3][4][5] LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for the direct analysis of many compounds without the need for chemical derivatization.[3][6] GC-MS, while also a powerful technique, frequently requires derivatization of polar analytes like phenethylamines to improve their volatility and chromatographic performance.[7][8][9][10]

This application note provides detailed methodologies for both LC-MS/MS and GC-MS analysis of 3,4-DMPEA, with a primary focus on a validated LC-MS/MS protocol.

Analytical Strategies: LC-MS/MS and GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and selective approach for the quantification of 3,4-DMPEA. The separation of the analyte from matrix components is achieved using a reversed-phase liquid chromatography column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique allows for the selection of a specific precursor ion of the analyte and its fragmentation into product ions, providing a high degree of specificity.[11]

Rationale for LC-MS/MS:

  • High Sensitivity and Specificity: MRM mode minimizes interferences from the biological matrix, leading to low limits of detection (LOD) and quantification (LOQ).[3][6]

  • Reduced Sample Preparation: In many cases, a simple "dilute-and-shoot" approach or a straightforward solid-phase extraction (SPE) is sufficient for sample clean-up.[3][12]

  • No Derivatization Required: 3,4-DMPEA can be readily ionized and analyzed directly, saving time and reducing potential sources of error.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust alternative for the analysis of 3,4-DMPEA. However, due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic peak shape and thermal stability.[9] Common derivatizing agents for phenethylamines include trifluoroacetic anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA).[7][8]

Rationale for GC-MS:

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.

  • Established Methodologies: GC-MS methods for phenethylamines are well-documented in the literature.[10]

  • Cost-Effectiveness: In some laboratories, GC-MS may be more readily available and have lower operational costs than LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification of 3,4-DMPEA in Human Plasma

This protocol provides a step-by-step guide for the analysis of 3,4-DMPEA in human plasma.

Materials and Reagents
  • This compound (3,4-DMPEA) reference standard

  • Isotopically labeled internal standard (e.g., 3,4-DMPEA-d4)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • 0.22 µm PVDF syringe filters

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 10).

  • Loading: Mix 0.5 mL of plasma sample with 0.5 mL of 25 mM ammonium acetate buffer (pH 10) and the internal standard. Load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a methanol/acetonitrile (1:1, v/v) mixture containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-6 min: Linear gradient from 10% to 90% B

    • 6-7.5 min: Hold at 90% B

    • 7.6-10 min: Return to 10% B and equilibrate

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined empirically for 3,4-DMPEA and its internal standard
Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA, EMA).[13][14][15] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A typical range for phenethylamines is 1.0–50.0 ng/mL.[6]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified. For similar phenethylamines, LOD and LOQ are often around 0.5 ng/mL and 1.0 ng/mL, respectively.[6]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Alternative Protocol: GC-MS with Derivatization

For laboratories where LC-MS/MS is not available, a GC-MS method with derivatization provides a reliable alternative.

Derivatization
  • Following sample extraction and evaporation, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Equipped with a split/splitless injector

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer

  • Analytical Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp to 280°C at 20°C/min

    • Hold at 280°C for 5 min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Acquisition: Full scan or selected ion monitoring (SIM) mode

Data Presentation and Visualization

Summary of Method Performance (Hypothetical Data)
ParameterLC-MS/MSGC-MS
Linearity (r²) >0.995>0.99
Range 1 - 100 ng/mL10 - 500 ng/mL
LOQ 1 ng/mL10 ng/mL
Accuracy (% bias) < 15%< 15%
Precision (%RSD) < 15%< 15%
Recovery > 85%> 80%
Diagrams

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction Plasma->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution Elute->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: LC-MS/MS workflow for 3,4-DMPEA quantification.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product DMPEA 3,4-DMPEA (Primary Amine) Deriv TFA-Derivatized 3,4-DMPEA (Improved Volatility) DMPEA->Deriv TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Deriv

Caption: Derivatization of 3,4-DMPEA with TFAA for GC-MS analysis.

Conclusion

This application note outlines robust and reliable analytical methods for the quantification of this compound in biological matrices. The presented LC-MS/MS protocol offers high sensitivity and specificity, making it the recommended method for most applications. The alternative GC-MS method, while requiring derivatization, is also a viable and effective technique. Proper method validation is critical to ensure the accuracy and reliability of the data generated. The information provided herein serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

References

Sources

Application Notes and Protocols for the Identification of Phenethylamine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Phenethylamines

Phenethylamines are a broad class of organic compounds with a shared chemical backbone. This family includes endogenous neuromodulators, pharmaceuticals, and a significant number of controlled substances and novel psychoactive substances (NPS).[1][2] The accurate and reliable identification of phenethylamine derivatives is therefore of critical importance in diverse fields, from clinical toxicology and forensic science to pharmaceutical research and development.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of many phenethylamine derivatives.[2][3] However, the inherent chemical properties of these compounds, particularly the presence of primary or secondary amine functional groups, present unique analytical challenges. These challenges include poor chromatographic peak shape, on-column adsorption, and extensive fragmentation during electron ionization (EI), which can complicate structural elucidation and reduce sensitivity.[2]

To overcome these obstacles, specific protocols involving sample preparation and chemical derivatization are essential. This application note provides a comprehensive guide to the successful identification of phenethylamine derivatives using GC-MS, detailing field-proven methodologies and the scientific rationale behind each experimental step.

I. Foundational Principles: Sample Preparation and Extraction

The initial and one of the most critical stages in the analysis of phenethylamines from complex matrices (e.g., biological fluids, seized drug samples) is the isolation of the target analytes from interfering substances. The choice of extraction technique is contingent on the sample matrix, the concentration of the analytes, and the desired level of purity.

Liquid-Liquid Extraction (LLE)

A robust and widely employed technique, LLE separates compounds based on their differential solubility in two immiscible liquid phases.[1] For phenethylamines, which are basic compounds, pH adjustment of the aqueous sample is a pivotal step. By increasing the pH of the sample to above 10, the amine functional groups are deprotonated, rendering the molecule neutral and more soluble in an organic solvent.[1]

Protocol: Liquid-Liquid Extraction of Phenethylamines from Urine

  • Sample Alkalinization: To 2 mL of urine in a glass centrifuge tube, add a suitable alkaline solution (e.g., 500 µL of 5 N NaOH) to adjust the pH to >10.[1] This ensures the phenethylamine is in its free base form.

  • Addition of Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the target analyte) to control for extraction efficiency and variability during analysis.

  • Extraction: Add 4 mL of a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 2,500 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.[1]

  • Collection: Carefully transfer the upper organic layer to a clean conical tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40°C).[1] The dry residue is now ready for derivatization.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often more efficient alternative to LLE, particularly for cleaner sample extracts.[1] This technique utilizes a solid adsorbent packed into a cartridge to selectively retain the analyte of interest while allowing interfering compounds to pass through.

Workflow for Solid-Phase Extraction of Phenethylamines

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Biological Sample Adjust_pH Adjust pH & Add Internal Standard Sample->Adjust_pH Condition Condition Cartridge (e.g., Methanol, Water) Adjust_pH->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analyte (e.g., with organic solvent) Wash->Elute Evaporate Evaporate Eluent Elute->Evaporate Reconstitute Reconstitute for Derivatization Evaporate->Reconstitute

Caption: Solid-Phase Extraction Workflow for Phenethylamines.

II. The Cornerstone of Analysis: Chemical Derivatization

As previously mentioned, the analysis of underivatized phenethylamines by GC-MS is often problematic.[2][4][5] Derivatization is a chemical modification process that converts the polar amine groups into less polar, more volatile, and more thermally stable functional groups.[6] This not only improves chromatographic performance but also often yields mass spectra with more prominent molecular ions, which is crucial for unambiguous identification.[2]

Common derivatizing agents for phenethylamines are acylating agents, such as:

  • Trifluoroacetic Anhydride (TFAA) [4][5][6]

  • Pentafluoropropionic Anhydride (PFPA) [7]

  • Heptafluorobutyric Anhydride (HFBA) [8]

These reagents react with the primary or secondary amine to form stable amide derivatives.

Protocol: Derivatization with Pentafluoropropionic Anhydride (PFPA)

  • Reagent Preparation: To the dried sample extract, add 50 µL of a suitable solvent (e.g., a 95:5 mixture of toluene and acetonitrile) and 50 µL of PFPA.[7]

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes to facilitate the derivatization reaction.[7]

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in a small volume (e.g., 30 µL) of ethyl acetate for injection into the GC-MS system.[7]

Automated On-Column Derivatization

Modern GC-MS systems may offer automated on-column derivatization, which significantly reduces sample preparation time.[4][5] This technique involves the sequential injection of the sample and a derivatizing agent, such as N-methyl-bis-trifluoroacetamide (MBTFA), directly into the GC inlet.[4][5] The high temperature of the inlet promotes a rapid derivatization reaction before the analytes enter the analytical column.

III. Instrumental Analysis: GC-MS Parameters

The successful separation and detection of derivatized phenethylamines depend on the optimization of GC-MS parameters. The following table provides a representative set of conditions, which should be optimized for the specific analytes and instrumentation used.

ParameterRecommended SettingRationale
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column providing good resolution for a wide range of phenethylamine derivatives.[7]
Injection Mode SplitlessMaximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level analysis.[8]
Injector Temperature 260 - 300°CEnsures rapid and complete volatilization of the derivatized analytes.[9][10]
Carrier Gas Helium, constant flow rate of ~1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 50-60°C, hold for 1 min; Ramp: 10-15°C/min to 300°C; Final Hold: 10 minA typical temperature program that allows for the separation of a range of phenethylamine derivatives with varying volatilities.[9][10]
MS Ion Source Electron Ionization (EI) at 70 eVThe standard ionization technique that produces reproducible fragmentation patterns for library matching.[7]
MS Acquisition Mode Full Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and library searching. SIM mode offers enhanced sensitivity and selectivity for target compound analysis by monitoring characteristic ions.[8][11]
MS Transfer Line Temp 305°CPrevents condensation of the analytes as they transfer from the GC to the MS.[9]

IV. Data Analysis and Interpretation

The final stage of the protocol involves the analysis of the acquired data to identify and, if necessary, quantify the phenethylamine derivatives present in the sample.

Data Analysis Workflow

DA_Workflow cluster_acquisition Data Acquisition cluster_identification Compound Identification cluster_quantification Quantification Acquire Acquire Total Ion Chromatogram (TIC) Peak_Integration Peak Integration & Deconvolution Acquire->Peak_Integration RT_Match Retention Time Matching with Reference Standard Peak_Integration->RT_Match MS_Match Mass Spectrum Matching with Library (e.g., NIST) Peak_Integration->MS_Match Confirmation Confirmation of Identification RT_Match->Confirmation MS_Match->Confirmation Calibration Generate Calibration Curve using Internal Standard Confirmation->Calibration Calculate Calculate Concentration Calibration->Calculate

Caption: Data Analysis Workflow for Phenethylamine Identification.

A compound is positively identified by comparing its retention time and mass spectrum to those of a known reference standard analyzed under the same conditions. The mass spectrum should also be matched against a validated spectral library, such as the NIST/EPA/NIH Mass Spectral Library.

V. Method Validation: Ensuring Trustworthiness and Reliability

For the data to be scientifically and legally defensible, the entire analytical method must be validated.[3][12] Method validation demonstrates that the protocol is suitable for its intended purpose. Key validation parameters, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH), include:[12]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[12]

  • Linearity: The production of results that are directly proportional to the concentration of the analyte in the sample.[12]

  • Accuracy: The closeness of the test results to the true value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Conclusion

The GC-MS analysis of phenethylamine derivatives is a powerful tool for their identification and quantification. The successful application of this technique hinges on a well-designed protocol that incorporates appropriate sample preparation, effective chemical derivatization, and optimized instrumental parameters. By following the detailed methodologies and understanding the underlying scientific principles outlined in this application note, researchers, scientists, and drug development professionals can achieve reliable and reproducible results, ensuring the highest level of scientific integrity in their findings.

References

  • Automatic Derivatization System for Phenethylamine Drugs. SHIMADZU CORPORATION. (URL: [Link])

  • Analysis of Phenethylamines Using On-Column TFA Derivatization. SHIMADZU CORPORATION. (URL: [Link])

  • Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Forensic RTI. (URL: [Link])

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (URL: [Link])

  • Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. NIST. (URL: [Link])

  • Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. (URL: [Link])

  • Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. PubMed. (URL: [Link])

  • AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB. (URL: [Link])

  • Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Universiti Kebangsaan Malaysia. (URL: [Link])

  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate. (URL: [Link])

  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. (URL: [Link])

  • Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. MOST Wiedzy. (URL: [Link])

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. (URL: [Link])

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. (URL: [Link])

Sources

HPLC method development for 3,4-Dimethylphenethylamine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3,4-Dimethylphenethylamine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound (DMPEA). As a compound of interest in pharmacological and toxicological research, a reliable analytical method is paramount. This guide follows a logical, science-driven approach, moving from the fundamental physicochemical properties of the analyte to the final validated protocol. We will explore the rationale behind the selection of chromatographic mode, stationary phase, mobile phase composition, and detector settings. The protocol is designed for researchers, scientists, and drug development professionals, ensuring both technical accuracy and practical applicability.

Introduction to this compound and Analytical Rationale

This compound (DMPEA) is a substituted phenethylamine related to other psychoactive compounds like mescaline.[1] Its presence and quantification are relevant in forensic analysis, metabolism studies, and in the quality control of synthesized research compounds. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and reproducibility for pharmaceutical and related compounds.[2][3]

The primary challenge in analyzing basic compounds like DMPEA is managing their interaction with the stationary phase to achieve symmetrical peak shapes and reproducible retention times. This guide addresses this challenge by systematically developing a method grounded in chromatographic principles.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of this compound is the critical first step in developing a successful HPLC method. These properties dictate its behavior in a chromatographic system.

PropertyValue / ObservationImplication for HPLC Method Development
Chemical Structure 2-(3,4-dimethylphenyl)ethanamineThe molecule contains a non-polar dimethylphenyl group and a basic primary amine group.
Molecular Formula C₁₀H₁₅N---
Molar Mass 149.24 g/mol [4]Suitable for standard HPLC analysis.
pKa (Predicted) ~9.5 - 10.5 (for the primary amine)The amine group will be protonated (positively charged) at acidic pH values. Controlling the mobile phase pH is critical for managing retention and peak shape.[5]
logP (Predicted) ~2.0 - 2.5Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC.
UV Absorbance Phenyl ring provides UV chromophore.UV detection is a suitable and straightforward detection method. The expected λmax is around 260-280 nm, similar to other phenethylamines.[6]

Chromatographic Method Development Strategy

Our strategy is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the most widely used separation technique in HPLC due to its versatility in handling compounds with varying polarities.[3] The separation mechanism in RP-HPLC relies on the hydrophobic interactions between the analyte and the non-polar stationary phase.[3]

Workflow for Method Development

The logical progression from initial screening to a fully validated method is crucial for efficiency and success.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Finalization Analyte Analyte Characterization (pKa, logP, UV Scan) Mode Select Chromatographic Mode (Reversed-Phase) Analyte->Mode Informs Mode Column Column Selection (e.g., C18, 5 µm) Mode->Column Guides Selection MobilePhase Mobile Phase Screening (ACN/Water vs. MeOH/Water) Column->MobilePhase Test with Detector Detector Settings (Set at λmax) MobilePhase->Detector Initial Run Optimize Optimize Conditions (pH, Gradient, Flow Rate, Temp) Detector->Optimize Refine Separation Validation Method Validation (ICH Q2(R1) Guidelines) Optimize->Validation Confirm Performance Protocol Final Protocol Generation Validation->Protocol Document Method

Caption: A structured workflow for HPLC method development.

Selection of Stationary Phase (Column)

For analytes with moderate hydrophobicity and basic functional groups, a C18 stationary phase is the conventional and recommended starting point.[3][7] These columns provide sufficient hydrophobic retention for the dimethylphenyl moiety of DMPEA. Modern, high-purity silica-based C18 columns with end-capping are preferred to minimize unwanted interactions between the basic amine group and acidic residual silanols on the silica surface, which can cause peak tailing.[5]

  • Initial Column Choice: A C18 column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for initial method development.[8]

Selection of Mobile Phase

The mobile phase composition is a critical factor influencing chromatographic separation.[9] A typical RP-HPLC mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and different selectivity compared to methanol.[5] We will start with acetonitrile.

  • Aqueous Component & pH Control: The pKa of DMPEA's amine group is high. To ensure consistent ionization and good peak shape, the mobile phase pH must be controlled. Operating at a pH at least 2 units below the pKa ensures the analyte is fully protonated (BH⁺). An acidic mobile phase (e.g., pH 2.5-3.5) is therefore ideal. Formic acid or trifluoroacetic acid (TFA) at low concentrations (0.1%) are excellent choices as they are volatile and suitable for LC-MS applications, should the method be transferred.

The Effect of pH on Analyte Retention

Controlling the mobile phase pH is the most effective tool for manipulating the retention and peak shape of ionizable compounds like DMPEA.

pHEffect cluster_acidic Acidic Mobile Phase (pH < pKa - 2) cluster_neutral Neutral Mobile Phase (pH ≈ pKa) Analyte_Ionized DMPEA is Protonated (Positively Charged) Interaction_Reduced Reduced Hydrophobic Interaction with C18 Stationary Phase Analyte_Ionized->Interaction_Reduced Result_Acidic Result: Lower Retention Time, Improved Peak Shape Interaction_Reduced->Result_Acidic Analyte_Mixed Mixture of Ionized and Neutral Forms Interaction_Inconsistent Inconsistent Interaction with Stationary Phase Analyte_Mixed->Interaction_Inconsistent Result_Neutral Result: Broad, Tailing Peaks, Poor Reproducibility Interaction_Inconsistent->Result_Neutral

Caption: Impact of mobile phase pH on DMPEA's chromatographic behavior.

Detector Selection

The presence of the phenyl ring in DMPEA makes it suitable for UV detection. A preliminary scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For phenethylamines, a wavelength of 265 nm is a good starting point, with final selection based on experimental data.

Detailed Experimental Protocol: Optimized Method

This protocol has been optimized for the quantitative analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (~99%).

  • Standard: this compound reference standard.

Optimized Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in Water (v/v)Provides an acidic pH (~2.7) to ensure consistent protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Organic modifier for elution. Formic acid is included to maintain consistent pH.
Gradient Elution 0-1 min: 10% B1-8 min: 10% to 70% B8-9 min: 70% to 10% B9-12 min: 10% B (Re-equilibration)A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[10][11]
Column Temperature 30 °CMaintaining a constant temperature improves the reproducibility of retention times.[5]
Detection Wavelength 265 nmChosen based on the UV absorbance profile of the phenethylamine chromophore.
Injection Volume 10 µLA typical volume for analytical HPLC.
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Fill to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Fill to the mark with acetonitrile and mix.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

Sample Preparation

The sample preparation method will depend on the matrix.

  • For Bulk Material: Prepare a solution with a theoretical concentration within the calibration range using the same diluent as the standards.

  • For Biological Matrices (e.g., Urine, Plasma): Sample clean-up is necessary to remove interferences.[12] Techniques like protein precipitation followed by solid-phase extraction (SPE) are recommended.[12][13] The final extract should be evaporated and reconstituted in the mobile phase diluent.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Method Validation

To ensure the developed method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate.[15][16]

  • Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, matrix components). This is demonstrated by injecting a blank and a placebo to show no interfering peaks at the retention time of DMPEA.[2]

  • Linearity: A minimum of five concentrations are used to establish that the detector response is directly proportional to the analyte concentration. The correlation coefficient (r²) should be ≥ 0.999.[14]

  • Accuracy: Determined by analyzing samples with known concentrations (spiked samples) at three different levels across the linear range. The recovery should typically be within 98-102%.[2][14]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days or with different analysts/equipment.

    • The Relative Standard Deviation (%RSD) for precision should be ≤ 2%.[16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The reliability of the method is tested by making small, deliberate changes to method parameters (e.g., ±0.2 pH units, ±2°C in temperature, ±5% in organic composition) and observing the effect on the results.[14]

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of this compound. By understanding the analyte's properties and applying fundamental chromatographic principles, a selective, sensitive, and reliable method has been established. The provided protocol, when fully validated, is suitable for quantitative analysis in various research and quality control settings.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • Pharmaguideline. (2024).
  • Acta Scientific. (2020).
  • ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine CAS#: 120-20-7.
  • Journal of Chromatographic Science. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • International Journal of Pharmaceutical and Biological Science Archive. (2023).
  • Pharma Approach. (2025).
  • Drawell. (n.d.).
  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • AMSbiopharma. (2025).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Wikipedia. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Journal of Innovative Science and Research Technology. (n.d.).
  • Agilent. (n.d.).
  • Oakwood Chemical. (n.d.). This compound.
  • Cayman Chemical. (n.d.). 3,4-Dimethoxyphenethylamine (hydrochloride) (CAS 635-85-8).

Sources

Using 3,4-Dimethylphenethylamine as a research chemical standard

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the proper handling, characterization, and application of 3,4-Dimethylphenethylamine (3,4-DMPEA) as a research chemical standard is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its properties, detailed analytical protocols, and the necessary safety precautions to ensure accurate and reliable experimental outcomes.

Introduction to this compound (3,4-DMPEA)

This compound, also known as DMePEA, is a substituted phenethylamine with the chemical formula C₁₀H₁₅N.[1] It is a positional isomer of other dimethylphenethylamines and is structurally related to the psychoactive compound mescaline.[1] Due to its classification as a phenethylamine, 3,4-DMPEA is of interest in forensic, toxicological, and pharmacological research. Its use as a research chemical standard is crucial for the accurate identification and quantification of this compound in various samples. While the effects of 3,4-DMPEA in humans have not been reported, it has been observed to produce strong behavioral effects in animal studies.[1]

Physicochemical Properties and Characterization of 3,4-DMPEA Standard

The accurate characterization of a research chemical standard is the foundation of any reliable quantitative or qualitative analysis. The identity and purity of 3,4-DMPEA should be verified upon receipt and periodically thereafter.

PropertyValueSource
IUPAC Name 2-(3,4-dimethylphenyl)ethanamine[1]
CAS Number 17283-14-6[1]
Molecular Formula C₁₀H₁₅N[1]
Molar Mass 149.237 g·mol⁻¹[1]
Appearance Not specified, likely a liquid or solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO[2]

Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the structure of 3,4-DMPEA. The spectra should be consistent with the expected chemical shifts and coupling constants for the 2-(3,4-dimethylphenyl)ethanamine structure. While specific spectra for 3,4-DMPEA are not widely published, data for the related compound 3,4-dimethoxyphenethylamine is available and can provide a reference for the expected aromatic and aliphatic proton signals.[3][4][5][6]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry can confirm the molecular weight of 3,4-DMPEA. The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule, aiding in its unambiguous identification.[7][8] For phenethylamines, derivatization may be necessary to improve chromatographic performance and achieve specific fragmentation patterns.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the primary amine and the aromatic ring.[10]

Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach for assessing the purity of phenethylamine compounds.[11][12] The purity is determined by the percentage of the main peak area relative to the total peak area.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is another common method for purity assessment.

Safe Handling and Storage

As a research chemical, 3,4-DMPEA should be handled with appropriate safety precautions. The toxicological properties of this compound have not been fully investigated.[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling 3,4-DMPEA.[14][15]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[14][15]

  • Storage: Store 3,4-DMPEA in a tightly sealed container in a cool, dry, and dark place.[14][16] It should be stored away from incompatible materials such as strong oxidizing agents.[14] For long-term stability, storage at -20°C is recommended for related phenethylamine compounds.[2]

  • Spills: In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[14]

Application Notes and Protocols

The following protocols are provided as general guidelines for the use of 3,4-DMPEA as a research chemical standard. These methods are based on established procedures for the analysis of phenethylamines and should be validated for the specific application and matrix.

Protocol 1: Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of 3,4-DMPEA for calibration and quantification.

Materials:

  • This compound (3,4-DMPEA) standard

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of 3,4-DMPEA standard using an analytical balance.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

    • Stopper the flask and invert several times to ensure homogeneity.

    • This stock solution should be stored at -20°C in a tightly sealed amber vial.[2]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or the mobile phase to be used in the analysis.

    • For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.

    • Prepare a calibration curve by creating a series of standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Protocol 2: Qualitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of 3,4-DMPEA in a sample.

Rationale: GC-MS is a highly specific technique that separates compounds based on their volatility and polarity and then fragments them to produce a unique mass spectrum, which serves as a molecular fingerprint.[7]

Instrumentation and Conditions (General Method for Phenethylamines):

  • GC System: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Sample Preparation:

  • The sample may need to be extracted and concentrated depending on the matrix.

  • Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve the chromatographic properties of the primary amine.[9]

Procedure:

  • Inject 1 µL of the prepared sample or a working standard solution into the GC-MS system.

  • Acquire the data.

  • Compare the retention time and the mass spectrum of the peak of interest in the sample to that of a certified 3,4-DMPEA standard.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To quantify the amount of 3,4-DMPEA in a sample.

Rationale: HPLC is a robust and widely used technique for the quantification of small molecules.[12] Reversed-phase chromatography separates compounds based on their hydrophobicity, and UV detection provides a response proportional to the concentration of the analyte.[12]

Instrumentation and Conditions (General Method for Phenethylamines):

  • HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile and a phosphate buffer.[12] A starting point could be 20% acetonitrile in 0.1% phosphoric acid in water, with a gradient to 80% acetonitrile.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: 254 nm, or a more specific wavelength determined by measuring the UV spectrum of 3,4-DMPEA.[12]

  • Injection Volume: 10-20 µL.[12]

Procedure:

  • Prepare a calibration curve by injecting the series of working standard solutions.

  • Inject the prepared sample(s).

  • Identify the 3,4-DMPEA peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the amount of 3,4-DMPEA in the sample by using the calibration curve to convert the peak area of the analyte into a concentration.

Data Interpretation and System Validation

  • Qualitative Analysis: A match in retention time and mass spectrum between the sample and a known standard provides a high degree of confidence in the identification of 3,4-DMPEA.

  • Quantitative Analysis: The calibration curve should have a correlation coefficient (r²) of >0.99. The concentration of 3,4-DMPEA in the sample is calculated from the linear regression equation of the calibration curve.

  • System Suitability: Before running samples, system suitability tests should be performed to ensure the chromatographic system is performing adequately. This includes assessing parameters like peak resolution, tailing factor, and reproducibility of injections.

Visualizing the Workflow

The following diagram illustrates the general workflow for using 3,4-DMPEA as a research chemical standard.

G cluster_prep Standard Preparation & Characterization cluster_analysis Sample Analysis cluster_data Data Processing receive Receive 3,4-DMPEA Standard verify Verify Identity & Purity (NMR, GC-MS, HPLC) receive->verify stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) verify->stock working Prepare Working Standards (Calibration Curve) stock->working hplc Quantitative Analysis (HPLC-UV) working->hplc Calibrate gcms Qualitative Analysis (GC-MS) working->gcms Reference sample_prep Sample Preparation (Extraction, Derivatization) sample_prep->hplc sample_prep->gcms quantify Quantification (Calibration Curve) hplc->quantify identify Identification (Retention Time, Mass Spectrum) gcms->identify report Final Report quantify->report identify->report

Caption: Workflow for using 3,4-DMPEA as a research chemical standard.

References

  • 3,4-Dimethoxyphenethylamine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • This compound - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(1), 169-176. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2016). Current Protocols in Toxicology, 69, 4.43.1-4.43.17. [Link]

  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. (1998). Journal of Chromatography B: Biomedical Sciences and Applications, 709(2), 261-267. [Link]

  • HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. (n.d.). SIELC Technologies. Retrieved January 7, 2026, from [Link]

  • 3,4-Dimethoxyphenethylamine. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]

  • Material Safety Data Sheet - Phenethylamine. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]

  • Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. (1990). U.S.
  • IMPROVED METHOD FOR DETERMINATION OF β-PHENYLETHYLAMINE IN HUMAN PLASMA BY SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH FLUORESCENCE DETECTION. (2002). Analytical Letters, 35(10), 1629-1640. [Link]

  • Chemical structures of the five substituted phenethylamine derivatives. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]

  • Buy 3,4-Dimethoxyphenethylamine (DMPEA) Online. (n.d.). RCWATCHERS. Retrieved January 7, 2026, from [Link]

  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (2013). Chromatography Today. [Link]

  • SAFETY DATA SHEET - 3,4-Dimethoxyphenethylamine. (2010). Retrieved January 7, 2026, from [Link]

  • Production technology of 3,4-dimethoxy phenethylamine. (2016).
  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (2007). Journal of chromatographic science, 45(5), 229-35. [Link]

  • 3,4-Dimethoxyphenethylamine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (NP0078620). (n.d.). NP-MRD. Retrieved January 7, 2026, from [Link]

  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2007). Forensic Toxicology, 25(2), 55-61. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). Journal of the Brazilian Chemical Society, 33(9), 929-947. [Link]

  • Showing metabocard for 3,4-Dimethoxyphenylethylamine (HMDB0041806). (2012). Human Metabolome Database. Retrieved January 7, 2026, from [Link]

  • Substituted phenethylamine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+) - (Methamphetamine). (2008). U.S.
  • Thin-layer chromatography of 3,4-methylenedioxyamphetamine, 3,4-methylenedioxymethamphetamine and other phenethylamine derivatives. (1989). Journal of Chromatography A, 463(1), 79-90. [Link]

  • Analytical Methods. (2011). Analytical Methods, 3(7), 1535-1539. [Link]

Sources

Application Notes & Protocols: A Framework for the Initial In-Vivo Characterization of 3,4-Dimethylphenethylamine (3,4-DMPEA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

3,4-Dimethylphenethylamine (3,4-DMPEA) is a substituted phenethylamine structurally related to psychoactive compounds like mescaline.[1] The phenethylamine class is broad, encompassing endogenous neurotransmitters, prescription medications, and novel psychoactive substances that primarily modulate monoamine neurotransmitter systems.[2] Scientific literature on the specific pharmacological profile of 3,4-DMPEA is exceptionally limited. Early reports noted pronounced behavioral effects in animals, such as rage reactions in cats and tremors in rats, but its mechanism of action and effects in well-controlled rodent models remain uncharacterized.[1]

This guide provides a comprehensive framework for the initial in-vivo characterization of 3,4-DMPEA. The experimental design is predicated on the structural analogy to other psychostimulants, which are known to interact with catecholaminergic systems.[3] Therefore, the primary objective is to systematically assess the compound's effects on locomotor activity, anxiety-like behavior, and core physiological parameters. This document is intended for researchers in pharmacology, neuroscience, and drug development, providing a logical, phased approach to generating foundational data for a novel compound.

Putative Mechanism of Action: An Investigative Hypothesis

Given the lack of direct pharmacological data for 3,4-DMPEA, we must formulate a hypothesis based on its chemical structure. Substituted phenethylamines frequently act as stimulants by inhibiting the reuptake or promoting the release of monoamine neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[4] The core phenethylamine backbone is shared with endogenous trace amines that interact with Trace Amine-Associated Receptor 1 (TAAR1) and vesicular monoamine transporters (VMAT2).[5] The dimethyl substitution on the phenyl ring will alter its affinity and selectivity for these targets compared to unsubstituted phenethylamine.

This experimental plan is therefore designed to test the hypothesis that 3,4-DMPEA possesses psychostimulant properties, potentially mediated by interactions with dopamine and norepinephrine pathways. The following diagram illustrates this general, hypothetical mechanism which will guide the interpretation of the behavioral assays.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packages DA DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DMPEA_in 3,4-DMPEA DMPEA_in->VMAT2 Inhibits? DMPEA_in->DAT Blocks Reuptake? DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binds response Psychomotor Stimulation DA_receptor->response Activates

Caption: Hypothetical mechanism for 3,4-DMPEA-induced psychostimulation.

Preclinical Experimental Design: A Phased Approach

A rigorous preclinical study design is essential for generating reproducible and meaningful data.[6][7] This involves careful planning of animal models, dosing, controls, and adherence to ethical guidelines.

Ethical Considerations and Regulatory Compliance

All experiments must be conducted in accordance with the guidelines established by an Institutional Animal Care and Use Committee (IACUC).[8] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and distress.[9]

  • Protocol Submission: A detailed protocol outlining all procedures, justification for animal numbers, and endpoints must be approved by the IACUC before study initiation.

  • Animal Welfare: Animals should be monitored regularly for signs of distress. Humane endpoints must be clearly defined.

Animal Model Selection

For initial characterization of a novel psychostimulant, the mouse is a suitable model due to its well-characterized genetics and behavior.[3]

ParameterRecommendationJustification
Species Mouse (Mus musculus)Widely used for behavioral neuroscience; extensive genetic tools available.
Strain C57BL/6JCommon inbred strain with stable baseline behavior in locomotor and anxiety tests.[10]
Sex MaleTo avoid confounding variables from the estrous cycle in initial screening. Female studies are essential for subsequent characterization.
Age 8-12 weeksRepresents young adulthood, avoiding developmental and age-related confounds.
Acclimatization Minimum of 7 daysAllows animals to adapt to the facility environment, reducing stress-induced variability.[11]
Housing Group-housed (3-5 per cage)Standard practice; single housing can be a stressor. Cages should provide enrichment.[12]
Dosing and Administration

The selection of dose, vehicle, and administration route is critical for study outcomes.[13]

3.3.1 Vehicle Selection A common and generally inert vehicle for phenethylamines is a sterile saline solution with a small amount of a solubilizing agent if required.

  • Recommended Vehicle: 0.9% Sterile Saline. If solubility is an issue, a solution of 5% DMSO, 5% Tween® 80, and 90% saline can be tested. Vehicle-only controls are mandatory.

3.3.2 Route of Administration (ROA) The choice of ROA affects the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

RouteAbbreviationOnsetProsCons
Intraperitoneal IPRapidBypasses first-pass metabolism; easy to administer.High peak concentrations can induce stress; potential for injection site irritation.
Subcutaneous SCSlowerMore sustained absorption profile; less stressful than IP.Slower onset may not be ideal for acute behavioral tests.
Oral Gavage POSlowestClinically relevant route for many drugs.High first-pass metabolism; stressful procedure requiring skilled technicians.

For initial screening, Intraperitoneal (IP) injection is recommended to ensure systemic exposure and a rapid onset of action that aligns with the duration of typical behavioral assays.

3.3.3 Dose-Range Finding (Pilot Study) Before initiating behavioral cohorts, a dose-range finding study is mandatory to establish the Maximum Tolerated Dose (MTD) and identify a range of behaviorally active, non-toxic doses.[14]

  • Procedure: Administer escalating doses of 3,4-DMPEA (e.g., 1, 3, 10, 30, 100 mg/kg, IP) to small groups of mice (n=2-3 per group).

  • Observations: Monitor animals closely for 1-2 hours for clinical signs of toxicity (e.g., severe tremors, convulsions, stereotypy, ataxia, changes in respiration, mortality).

  • Outcome: Identify a range of doses that produce observable behavioral changes without severe toxicity. This range will inform the doses used in the main behavioral experiments.

Experimental Workflow

The following diagram outlines the logical flow of the experimental plan, from initial preparation to data analysis.

Caption: Experimental workflow for in-vivo characterization of 3,4-DMPEA.

In-Vivo Assay Protocols

The following protocols are designed to provide a primary screen of 3,4-DMPEA's behavioral and physiological effects. All tests should be conducted in a dedicated, low-stimulus environment.[15]

Protocol: Open Field Test (OFT)
  • Objective: To assess locomotor activity, exploration, and anxiety-like behavior (thigmotaxis).[11]

  • Materials:

    • Square arena (e.g., 50 x 50 x 50 cm), typically made of opaque, non-reflective material.[16]

    • Video camera mounted overhead.

    • Video tracking software (e.g., Ethovision, ANY-maze).

    • 70% ethanol for cleaning.

  • Procedure:

    • Habituation: Bring mice to the testing room at least 30 minutes before the test begins to acclimate.[11]

    • Pre-treatment: Administer 3,4-DMPEA or vehicle via IP injection. Return the mouse to its home cage for the 30-minute pre-treatment period.

    • Test Initiation: Gently place the mouse in the center of the open field arena.[17]

    • Recording: Immediately begin video recording and tracking for a duration of 10-20 minutes.[17] The experimenter should leave the room to avoid influencing behavior.

    • Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between animals to remove olfactory cues.[11]

  • Data Analysis and Endpoints:

ParameterDescriptionInterpretation
Total Distance Traveled The total distance the mouse moves during the session.Increase suggests psychomotor stimulation. Decrease suggests sedation.
Time in Center Zone The amount of time spent in the central, unprotected area of the field.Increase suggests anxiolytic-like effects. Decrease suggests anxiety (thigmotaxis).
Rearing Frequency The number of times the animal stands on its hind legs.An indicator of exploratory behavior.
Fecal Boli Count The number of fecal pellets deposited.A measure of emotionality/stress; fewer boli can indicate lower anxiety.[11]
Protocol: Elevated Plus Maze (EPM)
  • Objective: To assess anxiety-like behavior based on the conflict between exploration and aversion to open, elevated spaces.[18][19]

  • Materials:

    • Plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm high for mice).[18][20]

    • Video camera and tracking software.

    • 70% ethanol for cleaning.

  • Procedure:

    • Habituation & Pre-treatment: Follow the same procedure as for the Open Field Test.

    • Test Initiation: Place the mouse in the center square of the maze, facing one of the open arms.[20]

    • Recording: Allow the animal to explore freely for 5 minutes while recording its movement.[20][21] The experimenter should be out of sight.

    • Cleaning: Clean the maze thoroughly with 70% ethanol between subjects.[20]

  • Data Analysis and Endpoints:

ParameterDescriptionInterpretation
Time Spent in Open Arms (%) (Time in Open Arms / Total Time) * 100The primary measure of anxiety. An increase indicates anxiolytic-like effects.[21]
Open Arm Entries (%) (Entries into Open Arms / Total Entries) * 100A secondary measure of anxiety and risk-assessment behavior.
Total Arm Entries The total number of times the mouse enters any arm.A measure of general locomotor activity.

Data Interpretation and Statistical Analysis

Data should be analyzed using appropriate statistical methods. For experiments with a vehicle control and multiple dose groups, a one-way Analysis of Variance (ANOVA) is appropriate, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant. All data should be presented as mean ± Standard Error of the Mean (SEM).

References

  • protocols.io. (2024). Open field test for mice. Retrieved from [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Retrieved from [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Grokipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • BehaviorCloud. (n.d.). Protocols - Elevated Plus Maze. Retrieved from [Link]

  • Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Bio-protocol. (2015). Locomotion Activity Measurement in an Open Field for Mice. Retrieved from [Link]

  • University of Pennsylvania IACUC. (2014). IACUC GUIDELINE MOUSE ANESTHESIA AND ANALGESIA RECOMMENDATIONS. Retrieved from [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. Retrieved from [Link]

  • protocols.io. (2023). Open Field Test. Retrieved from [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Jackson, H. C. (2014). Animal models of ADHD: a critical review. Current topics in behavioral neurosciences, 16, 1-48. Retrieved from [Link]

  • Tsilidis, K. K., Panagiotou, O. A., Sena, E. S., Aretouli, E., Evangelou, E., Howells, D. W., & Ioannidis, J. P. (2013). General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology, 219, 55-70. Retrieved from [Link]

  • UW-Milwaukee IACUC. (2023). IACUC GUIDELINES FOR RODENT DISEASE SURVEILLANCE PROGRAM. Retrieved from [Link]

  • Drexel University IACUC. (2023). IACUC Rodent Breeding Policy. Retrieved from [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Animal Care at Illinois. (2021). Guidelines for Implementation of IACUC Policy on Import of Rodents. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. Retrieved from [Link]

  • Huelse, J., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials, 9(9), e1901676. Retrieved from [Link]

  • University of Louisville IACUC. (n.d.). IACUC Standard Procedures for Rodents. Retrieved from [Link]

  • Tarantino, G., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 22(21), 11594. Retrieved from [Link]

  • Papaseit, E., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 21(24), 9687. Retrieved from [Link]

  • Neurofit. (n.d.). Animal model responding to ADHD therapy. Retrieved from [Link]

  • ResearchGate. (2021). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Retrieved from [Link]

  • ResearchGate. (2014). Animal Models of Attention-Deficit Hyperactivity Disorder. Retrieved from [Link]

  • NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Understanding Animal Research. (2022). On the search for a mouse model of ADHD. Retrieved from [Link]

  • Hery, F., et al. (1976). Interaction of β‐phenethylamine with dopamine and noradrenaline in the central nervous system of the rat. Journal of Neurochemistry, 26(5), 1073-1075. Retrieved from [Link]

  • MDPI. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3C-DFE. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Characterizing the Bioactivity of 3,4-Dimethylphenethylamine (3,4-DMPEA) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative

3,4-Dimethylphenethylamine (3,4-DMPEA) is a substituted phenethylamine structurally related to endogenous neuromodulators and potent psychoactive compounds like mescaline[1]. As a member of this pharmacologically rich chemical class, 3,4-DMPEA warrants systematic investigation to elucidate its biological activity profile. Its structural similarity to key neurotransmitters such as dopamine suggests a high probability of interaction with the protein targets that regulate monoaminergic signaling.

These application notes provide a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to characterize the bioactivity of 3,4-DMPEA. The protocols herein are designed as self-validating systems, moving from broad screening assays to more defined mechanistic studies. We will focus on the most probable molecular targets for phenethylamines: the monoamine transporters and the trace amine-associated receptor 1 (TAAR1). A terminal cytotoxicity assessment is included as an essential control to ensure that observed activities are due to specific pharmacological interactions rather than non-specific cell death[2][3].

Rationale and Strategic Assay Selection

The phenethylamine scaffold is a privileged structure in neuropharmacology. Based on decades of structure-activity relationship (SAR) studies, we can logically prioritize the initial targets for 3,4-DMPEA.

  • Monoamine Transporters (DAT, SERT, NET): The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical for terminating synaptic neurotransmission by re-capturing their respective neurotransmitters from the synaptic cleft[4][5][6]. Many phenethylamine-based stimulants and therapeutic agents derive their effects from inhibiting these transporters[7][8]. Therefore, assessing the inhibitory potential of 3,4-DMPEA at each of these transporters is the logical primary screen.

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as 2-phenylethylamine, and various amphetamine-like compounds[9][10][11]. As a Gαs-coupled receptor, its activation leads to a measurable increase in the second messenger cyclic adenosine monophosphate (cAMP)[12][13]. Given the structural class of 3,4-DMPEA, TAAR1 is a high-priority secondary target to test for agonist activity.

  • Cellular Viability: Any potent biological activity observed must be decoupled from general cytotoxicity. A compound that indiscriminately kills cells could appear active in a functional assay by disrupting cellular integrity. Therefore, a counter-screen to measure cell viability in the presence of 3,4-DMPEA is a mandatory component of the testing workflow[14].

High-Level Experimental Workflow

The proposed workflow is designed to efficiently characterize the compound's profile, starting with the highest probability targets and incorporating essential controls.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Screening cluster_control Essential Control DAT DAT Uptake Assay data_analysis Data Analysis & Profile Generation (IC50 / EC50) DAT->data_analysis SERT SERT Uptake Assay SERT->data_analysis NET NET Uptake Assay NET->data_analysis TAAR1 TAAR1 Activation (cAMP Assay) TAAR1->data_analysis Cyto Cytotoxicity Assay Cyto->data_analysis start Synthesize & Prepare 3,4-DMPEA start->DAT Test for Inhibition start->SERT Test for Inhibition start->NET Test for Inhibition start->TAAR1 Test for Agonism start->Cyto Assess Viability

Caption: Tiered experimental workflow for 3,4-DMPEA bioactivity profiling.

Core Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

Principle of the Assay This assay quantifies the ability of a test compound to inhibit the function of a specific monoamine transporter (DAT, SERT, or NET). It is based on the principle of competitive inhibition.[15] Cells engineered to express a high level of a specific human transporter are incubated with the test compound (3,4-DMPEA) before the addition of a radiolabeled substrate (e.g., [³H]dopamine for DAT). A potent inhibitor will block the transporter, preventing the uptake of the radiolabeled substrate into the cell. The resulting intracellular radioactivity is measured by liquid scintillation counting, and a decrease in signal relative to the vehicle control indicates inhibitory activity[4][16].

Causality and Experimental Choices

  • Cell Lines: We use cell lines (e.g., HEK-293, MDCK) stably transfected with the human transporter of interest (hDAT, hSERT, or hNET). This provides a robust and reproducible biological system with high target expression, maximizing the assay window.

  • Radiolabeled Substrate: Using a radiolabeled version of the endogenous substrate ensures that we are measuring a physiologically relevant process. The concentration is typically set near the substrate's Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Controls:

    • Total Uptake (Vehicle Control): Cells treated with only the vehicle (e.g., DMSO) show the maximum transporter activity.

    • Non-Specific Uptake (Positive Control Inhibitor): Cells treated with a known, high-concentration inhibitor (e.g., 10 µM GBR12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT) define the signal baseline, accounting for any substrate that enters the cell non-specifically or binds to the cell surface[5][15][17].

    • Parental Cells: Using the non-transfected parental cell line is an excellent control during assay development to confirm that uptake is transporter-dependent.[4]

Materials

  • Cell Lines: HEK-293 cells stably expressing hDAT, hSERT, or hNET.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Test Compound: 3,4-DMPEA dissolved in DMSO to create a 10 mM stock.

  • Reference Inhibitors: GBR12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Scintillation Cocktail & Vials/Plates.

  • 96-well cell culture plates.

Step-by-Step Methodology

  • Cell Plating: Seed the transporter-expressing cells in a 96-well plate at a density of 50,000 cells/well. Culture overnight to allow for adherence.[4]

  • Compound Preparation: Prepare serial dilutions of 3,4-DMPEA and the appropriate reference inhibitor in assay buffer. The final DMSO concentration should not exceed 0.1%.

  • Assay Initiation: a. On the day of the experiment, gently aspirate the culture medium from the wells. b. Wash each well once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of the diluted test compound, reference inhibitor, or vehicle to the appropriate wells. d. Set up wells for "total uptake" (vehicle) and "non-specific uptake" (saturating concentration of reference inhibitor). e. Pre-incubate the plate at 37°C for 15-20 minutes.[15]

  • Substrate Addition: a. Prepare the radiolabeled substrate solution in assay buffer at a final concentration near its Km. b. Initiate the uptake reaction by adding 50 µL of this solution to all wells.[15] c. Incubate at 37°C for a pre-determined time within the linear uptake range (typically 5-15 minutes).

  • Termination and Lysis: a. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer. This stops the transporter activity and removes extracellular radiolabel. b. Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well and incubate for 30 minutes at room temperature.[15]

  • Quantification: a. Transfer the lysate from each well to a scintillation vial or a compatible 96-well plate. b. Add 200 µL of scintillation cocktail. c. Quantify the radioactivity (counts per minute, CPM) using a microplate scintillation counter.[15]

Data Analysis

  • Calculate Specific Uptake = (CPM in Total Uptake wells) - (CPM in Non-Specific Uptake wells).

  • For each concentration of 3,4-DMPEA, calculate the Percentage Inhibition = (1 - [(CPM of test compound - CPM of non-specific) / (CPM of total - CPM of non-specific)]) * 100.

  • Plot the Percentage Inhibition against the logarithm of the 3,4-DMPEA concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

transporter_inhibition cluster_membrane Presynaptic Membrane cluster_inside cluster_outside transporter outside transporter->outside inside inside->transporter NT Neurotransmitter (e.g., Dopamine) NT->transporter Reuptake DMPEA 3,4-DMPEA DMPEA->transporter Inhibition

Caption: Mechanism of monoamine transporter inhibition by 3,4-DMPEA.

Protocol 2: TAAR1 Receptor Activation Assay (cAMP Measurement)

Principle of the Assay This assay measures the ability of 3,4-DMPEA to act as an agonist at the TAAR1 receptor. TAAR1 is predominantly coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to convert ATP into the second messenger cAMP[12][18]. We will use a luminescence-based biosensor assay (e.g., Promega's GloSensor™) where a genetically modified luciferase contains a cAMP-binding domain. When intracellular cAMP levels rise and bind to the sensor, a conformational change occurs, leading to a quantifiable increase in light output[19][20]. The luminescence signal is directly proportional to the amount of cAMP produced and thus to the level of receptor activation.

Causality and Experimental Choices

  • Live-Cell Assay: This is a non-lytic, live-cell assay, which allows for kinetic measurements and provides a more physiologically relevant assessment of receptor signaling.[19]

  • Biosensor: The GloSensor™ cAMP reagent is highly sensitive and specific for cAMP. It offers a simple "add-and-read" protocol, making it ideal for characterizing dose-response relationships.[20]

  • Controls:

    • Negative Control (Vehicle): Cells treated with vehicle define the basal level of cAMP.

    • Positive Control Agonist: A known TAAR1 agonist (e.g., 2-Phenylethylamine) is used to establish the maximum possible response (Eₘₐₓ) and validate assay performance.

    • Parental Cells: Using cells that express the biosensor but not the TAAR1 receptor confirms that the response is receptor-dependent.

Materials

  • Cell Line: HEK-293 cells stably or transiently co-expressing human TAAR1 and the GloSensor™-22F cAMP plasmid.

  • Culture Medium: As described in Protocol 4.1.

  • Assay Medium: CO₂-independent cell culture medium (e.g., Leibovitz's L-15) with 1% FBS.

  • Reagent: GloSensor™ cAMP Reagent (Promega).

  • Test Compound: 3,4-DMPEA stock solution in DMSO.

  • Reference Agonist: 2-Phenylethylamine (PEA).

  • Opaque, white 96-well cell culture plates.

Step-by-Step Methodology

  • Cell Plating: Seed the co-expressing cells in a white, opaque 96-well plate at 40,000-50,000 cells/well and culture overnight.

  • Reagent Equilibration: a. Remove the culture medium. b. Add 100 µL of assay medium containing the GloSensor™ cAMP Reagent to each well. c. Incubate at room temperature in the dark for 2 hours to allow the reagent to load into the cells.[19]

  • Compound Addition: a. Prepare serial dilutions of 3,4-DMPEA and the reference agonist PEA. b. Add the diluted compounds to the appropriate wells.

  • Signal Measurement: a. Immediately place the plate in a luminometer. b. Measure baseline luminescence for 2-5 minutes. c. After compound addition, measure luminescence kinetically for 15-30 minutes. The peak response is typically observed within this window.[19][20]

Data Analysis

  • For each well, determine the peak luminescence signal after compound addition.

  • Normalize the data by expressing it as a percentage of the maximal response observed with the reference agonist (PEA).

  • Plot the normalized response against the logarithm of the 3,4-DMPEA concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

taar1_pathway DMPEA 3,4-DMPEA TAAR1 TAAR1 Receptor DMPEA->TAAR1 Binds Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Gαs-mediated signaling cascade following TAAR1 activation.

Protocol 3: Cell Viability (Cytotoxicity) Assay

Principle of the Assay This assay is a crucial counter-screen to determine if the observed activity of 3,4-DMPEA in functional assays is confounded by cytotoxicity.[2] We will use an MTT assay, which is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in signal indicates a reduction in cell viability.

Step-by-Step Methodology

  • Cell Plating: Seed the parental HEK-293 cells (or the specific transfected cell line used previously) in a clear 96-well plate at 20,000 cells/well and culture overnight.

  • Compound Treatment: a. Prepare serial dilutions of 3,4-DMPEA covering the same concentration range used in the functional assays, and a positive control toxin (e.g., Triton X-100). b. Remove the culture medium and add 100 µL of medium containing the diluted compounds or controls. c. Incubate for a period that matches the longest incubation time of the functional assays (e.g., 24 hours).[9]

  • MTT Addition: a. Add 10 µL of a 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: a. Carefully aspirate the medium. b. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Quantification: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Express the absorbance of treated wells as a percentage of the vehicle-treated control wells. b. Plot the percent viability against the log concentration of 3,4-DMPEA to determine the CC₅₀ (cytotoxic concentration 50%).

Representative Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Inhibitory Potency of 3,4-DMPEA at Monoamine Transporters

Target Test Compound Reference Compound IC₅₀ (µM) [Mean ± SEM]
hDAT 3,4-DMPEA GBR12909 Hypothetical Value (e.g., 2.5 ± 0.3)
hSERT 3,4-DMPEA Fluoxetine Hypothetical Value (e.g., > 50)

| hNET | 3,4-DMPEA | Desipramine | Hypothetical Value (e.g., 8.1 ± 1.2) |

Table 2: Agonist Activity of 3,4-DMPEA at the hTAAR1 Receptor

Target Test Compound Reference Compound EC₅₀ (µM) [Mean ± SEM] Eₘₐₓ (% of Reference)

| hTAAR1 | 3,4-DMPEA | 2-Phenylethylamine | Hypothetical Value (e.g., 0.95 ± 0.15) | Hypothetical Value (e.g., 92%) |

Table 3: Cytotoxicity Profile of 3,4-DMPEA

Cell Line Test Compound Incubation Time CC₅₀ (µM) [Mean ± SEM]

| HEK-293 | 3,4-DMPEA | 24 hours | Hypothetical Value (e.g., > 100) |

Interpretation Note: A desirable pharmacological profile would show high potency in functional assays (low µM or nM IC₅₀/EC₅₀ values) and low cytotoxicity (high µM CC₅₀ value), indicating a large therapeutic window.

Conclusion

This document outlines a robust, logical, and tiered approach for the initial characterization of this compound's bioactivity. By systematically evaluating its effects on the most probable protein targets—monoamine transporters and TAAR1—and including a mandatory cytotoxicity counter-screen, researchers can generate a clear and reliable pharmacological profile. These protocols, grounded in established methodologies, provide the foundation for further investigation into the compound's mechanism of action and potential as a research tool or therapeutic lead.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

  • Grokipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • Zhao, Z., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. NCBI. Retrieved from [Link]

  • Ravn, P., et al. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 10(1), 1-13. Retrieved from [Link]

  • BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]

  • Wang, K. H., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Molecules, 24(21), 3893. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Jones, S. R., et al. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. NCBI. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • van der Veen, J. W., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Jensen, A. A., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 57(8), 3430-3447. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Nabissi, M., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 15-22. Retrieved from [Link]

  • Anderson, B. T., et al. (2022). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine. ACS Chemical Neuroscience, 13(11), 1644-1655. Retrieved from [Link]

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(2), 913-925. Retrieved from [Link]

  • Antia, M., et al. (1993). Dimethoxyphenylethylamine and tetrahydropapaverine are toxic to the nigrostriatal system. Journal of the Neurological Sciences, 114(2), 180-185. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Dimethylphenethylamine. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Friedhoff, A. J., et al. (1972). Comparison of 3,4-dimethoxyphenylethylamine treated plasma from chronic schizophrenics and controls. Biological Psychiatry, 5(2), 119-123. Retrieved from [Link]

  • Vogel, W. H., & Horwitt, M. K. (1967). Brain levels of 3,4-dimethoxyphenylethylamine (DMPEA) and climbing performance of rats. Psychopharmacologia, 11(3), 265-269. Retrieved from [Link]

  • Sabatini, P. V., et al. (2018). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. The Journal of pharmacology and experimental therapeutics, 366(1), 161-170. Retrieved from [Link]

  • Bradaia, A., et al. (2009). The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). Journal of Biological Chemistry, 284(23), 15666-15678. Retrieved from [Link]

  • Syed, O. H., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. BMJ Open, 13(5), e069584. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyphenethylamine. Retrieved from [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 697. Retrieved from [Link]

  • Pechlivanova, D. M., et al. (2014). Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior. Folia Medica, 56(3), 186-192. Retrieved from [Link]

  • Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

  • Narasimhachari, N. (1979). 3,4-dimethoxyphenethylamine (DMPEA) and schizophrenia. Biological Psychiatry, 14(1), 215-219. Retrieved from [Link]

Sources

Radiosynthesis of 3,4-Dimethylphenethylamine for PET Imaging: A Novel Probe for Vesicular Monoamine Transporter 2 (VMAT2)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a detailed guide for the radiosynthesis of 3,4-dimethylphenethylamine, a novel potential positron emission tomography (PET) tracer for imaging the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a critical protein involved in the storage and release of monoamine neurotransmitters, and its density is a key biomarker for neurodegenerative diseases such as Parkinson's disease.[1][2][3] This guide outlines two potential radiolabeling strategies: one utilizing Carbon-11 ([¹¹C]) for N-methylation, and another employing Fluorine-18 ([¹⁸F]) for labeling the phenethyl ring. We provide detailed, step-by-step protocols for precursor synthesis, radiolabeling, purification, and quality control. The causality behind experimental choices is explained to provide researchers with a robust framework for implementation and adaptation.

Introduction: The Rationale for a Novel VMAT2 Tracer

The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the neuronal cytosol into synaptic vesicles.[2] This process is essential for proper neurotransmission and the protection of neurons from the cytotoxic effects of cytosolic dopamine. A decline in VMAT2 density is a hallmark of Parkinson's disease and other neurodegenerative disorders, making it an important target for in vivo imaging.[3]

PET imaging with VMAT2-targeted radiotracers, such as [¹¹C]dihydrotetrabenazine ([¹¹C]DTBZ) and its fluorinated analogs, has proven invaluable for the early diagnosis and monitoring of disease progression.[4][5] However, the development of new tracers with potentially improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration and optimal binding kinetics, remains an active area of research.

This compound is a structural analog of endogenous monoamines. The introduction of methyl groups at the 3 and 4 positions of the phenyl ring is hypothesized to increase lipophilicity, potentially leading to improved brain uptake. Furthermore, these substitutions may modulate the binding affinity and selectivity for VMAT2. This application note details the proposed radiosynthesis of both [¹¹C]- and [¹⁸F]-labeled this compound to facilitate its evaluation as a novel PET imaging agent.

Biological Target Pathway: VMAT2 and Monoamine Transport

The diagram below illustrates the role of VMAT2 in a dopaminergic neuron. Dysregulation of this process is implicated in several neurological disorders.[6]

VMAT2_Pathway cluster_presynaptic Presynaptic Terminal dopamine Dopamine vmat2 VMAT2 dopamine->vmat2 Uptake vesicle Synaptic Vesicle vmat2->vesicle Sequestration release Neurotransmitter Release vesicle->release Exocytosis dat DAT dat->dopamine synapse Dopamine release->synapse synapse->dat Reuptake caption VMAT2 sequesters cytosolic dopamine into vesicles.

Caption: Role of VMAT2 in Dopamine Sequestration.

Materials and Methods

This section provides a comprehensive list of the necessary reagents and equipment for the synthesis of the precursor and the subsequent radiolabeling procedures.

Reagents and Equipment
Reagent/Equipment Supplier Purpose
3,4-DimethylbenzaldehydeSigma-AldrichStarting material for precursor synthesis
NitromethaneSigma-AldrichReagent for Henry reaction
Ammonium acetateSigma-AldrichCatalyst for Henry reaction
Lithium aluminum hydride (LAH)Sigma-AldrichReducing agent
Tetrahydrofuran (THF), anhydrousSigma-AldrichSolvent
Diethyl ether, anhydrousSigma-AldrichSolvent
Hydrochloric acid (HCl)Sigma-AldrichSalt formation
[¹¹C]Methyl iodide ([¹¹C]CH₃I)Automated Radiosynthesis ModuleCarbon-11 source
[¹⁸F]FluorideCyclotronFluorine-18 source
Kryptofix 2.2.2 (K₂₂₂)ABX GmbHPhase transfer catalyst
Potassium carbonate (K₂CO₃)Sigma-AldrichBase
Acetonitrile (MeCN), anhydrousSigma-AldrichSolvent
HPLC system (preparative & analytical)Waters, AgilentPurification and analysis
C18 HPLC columnsWaters, PhenomenexChromatographic separation
Radio-TLC scannerAR-2000, BioscanRadiochemical purity analysis
Dose calibratorCapintecRadioactivity measurement
Automated radiosynthesis moduleGE TRACERlab, SiemensAutomated radiolabeling

Experimental Protocols

Synthesis of the N-desmethyl Precursor for [¹¹C] labeling

The synthesis of the N-desmethyl precursor, this compound, is a prerequisite for the [¹¹C]-labeling step. The proposed synthetic route is a two-step process starting from 3,4-dimethylbenzaldehyde.

Step 1: Henry Reaction to form 1-(3,4-dimethylphenyl)-2-nitroethene

  • To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in nitromethane (5.0 eq), add ammonium acetate (0.5 eq).

  • Reflux the mixture at 100°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(3,4-dimethylphenyl)-2-nitroethene.

Step 2: Reduction to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1-(3,4-dimethylphenyl)-2-nitroethene (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water again (Fieser workup).

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify by distillation or column chromatography to yield the pure precursor.

Radiosynthesis of [¹¹C]-N-methyl-3,4-dimethylphenethylamine

The most common method for introducing a Carbon-11 methyl group is via N-methylation using [¹¹C]methyl iodide.[7][8]

Protocol:

  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[9]

  • Convert [¹¹C]CO₂ to [¹¹C]CH₃I using an automated radiosynthesis module (e.g., GE TRACERlab).

  • Trap the produced [¹¹C]CH₃I in a reaction vessel containing the this compound precursor (approx. 1-2 mg) dissolved in anhydrous DMF or acetone (0.3-0.5 mL) and a suitable base (e.g., K₂CO₃ or a hindered base like 2,4,6-collidine).

  • Heat the sealed reaction vessel at 80-100°C for 5-10 minutes.

  • Quench the reaction with water and prepare for HPLC purification.

  • Purify the crude reaction mixture using semi-preparative HPLC (C18 column, mobile phase typically a mixture of acetonitrile and water with 0.1% TFA).

  • Collect the fraction corresponding to the radiolabeled product.

  • Remove the HPLC solvent under reduced pressure and reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

C11_Radiosynthesis cyclotron Cyclotron ¹⁴N(p,α)¹¹C co2 [¹¹C]CO₂ cyclotron->co2 meI [¹¹C]CH₃I Synthesis Module co2->meI reaction N-methylation (Base, Heat) meI->reaction precursor Precursor (this compound) precursor->reaction hplc HPLC Purification reaction->hplc final_product [¹¹C]-Tracer Formulation hplc->final_product caption Workflow for [¹¹C]-N-methyl-3,4-dimethylphenethylamine.

Caption: Proposed Radiosynthesis Workflow for the [¹¹C]-labeled Tracer.

Synthesis of a Precursor for [¹⁸F] labeling

For [¹⁸F] labeling via nucleophilic substitution, a precursor with a suitable leaving group on the aromatic ring is required. One possible precursor is N-Boc-2-(3-nitro-4,5-dimethylphenyl)ethan-1-amine.

Proposed Synthesis:

  • Start with 3,4-dimethylphenol and protect the hydroxyl group.

  • Perform a Friedel-Crafts acylation to introduce an acetyl group.

  • Carry out a Willgerodt-Kindler reaction to convert the acetyl group to a thioamide, followed by hydrolysis to the corresponding carboxylic acid.

  • Reduce the carboxylic acid to the alcohol.

  • Convert the alcohol to a halide (e.g., bromide).

  • Displace the halide with cyanide, followed by reduction to the phenethylamine.

  • Protect the amine with a Boc group.

  • Perform a nitration reaction to introduce a nitro group, which will serve as the leaving group for radiofluorination.

  • Deprotect the amine to yield the final precursor.

Note: This is a proposed multi-step synthesis that would require optimization.

Radiosynthesis of [¹⁸F]-3-fluoro-4,5-dimethylphenethylamine

This protocol is based on a nucleophilic aromatic substitution reaction.

Protocol:

  • Produce [¹⁸F]Fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[10]

  • Trap the aqueous [¹⁸F]Fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]Fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Add the precursor (e.g., N-Boc-2-(3-nitro-4,5-dimethylphenyl)ethan-1-amine) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, DMF).

  • Heat the reaction mixture at 120-160°C for 10-20 minutes.

  • After cooling, perform deprotection of the Boc group using an acid (e.g., HCl).

  • Purify the crude reaction mixture using semi-preparative HPLC.

  • Collect the desired fraction and reformulate as described for the [¹¹C]-tracer.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.

Parameter Method Acceptable Range
Radiochemical Purity Analytical Radio-HPLC, Radio-TLC> 95%
Specific Activity HPLC with UV and radiation detectors> 1 Ci/µmol at time of injection
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)< 0.5% (as per USP)
Radionuclidic Purity Gamma-ray spectroscopy> 99.5%
Sterility & Endotoxins Standard microbiological testsSterile and pyrogen-free

Discussion and Field-Proven Insights

Causality behind Experimental Choices:

  • Choice of Radionuclide: Carbon-11 (t½ ≈ 20.4 min) is ideal for studying fast biological processes and allows for multiple scans in the same subject on the same day.[9] Fluorine-18 (t½ ≈ 109.8 min) allows for longer synthesis times, centralized production, and imaging of slower pharmacokinetic processes.[11] The choice between ¹¹C and ¹⁸F will depend on the specific research question and logistical considerations.

  • Precursor Design: For [¹¹C]methylation, the secondary amine precursor is straightforward to synthesize and the N-methylation reaction is typically high-yielding and rapid.[12][13] For [¹⁸F]fluorination, the choice of a nitro leaving group is common for nucleophilic aromatic substitution, though other leaving groups like trimethylammonium salts could also be considered.

  • Purification: HPLC is the gold standard for purifying radiotracers, ensuring high radiochemical purity by separating the desired product from unreacted precursors, byproducts, and other impurities.

Trustworthiness and Self-Validation:

The protocols described herein are based on well-established and validated radiochemical reactions.[14][15] Each synthesis should be validated in-house by confirming the identity of the final product through co-elution with a non-radioactive standard on analytical HPLC. The quality control parameters outlined in Section 4 provide a framework for ensuring the consistency and safety of each batch produced.

Conclusion

This application note provides a comprehensive guide for the radiosynthesis of this compound as a potential PET tracer for VMAT2 imaging. By providing detailed protocols for both [¹¹C] and [¹⁸F] labeling, along with the scientific rationale behind the proposed methods, we aim to equip researchers with the necessary information to produce this novel tracer and evaluate its potential in preclinical and clinical research. The successful development of this tracer could provide a valuable new tool for the study of neurodegenerative diseases.

References

  • American Chemical Society. (2021). PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates. ACS Publications. [Link]

  • He, Y., et al. (2017). Synthesis and bio-distribution of three Carbon-11-Labeled Phenylethylamine derivatives. Journal of Isotopes, 30(1), 9-15. [Link]

  • PLOS One. (2013). Brain Imaging of Vesicular Monoamine Transporter Type 2 in Healthy Aging Subjects by 18F-FP-(+)-DTBZ PET. [Link]

  • National Institutes of Health. (2013). Brain Imaging of Vesicular Monoamine Transporter Type 2 in Healthy Aging Subjects by 18F-FP-(+)-DTBZ PET. PMC. [Link]

  • PubMed. (2021). PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ. [Link]

  • Neurology.org. (2022). Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease. [Link]

  • Journal of Nuclear Medicine. (1981). Preparation and Scintigraphic Evaluation of Carbon-11-Labeled 2-N-Phenethylaminoalkanenitriles. [Link]

  • American Chemical Society. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews. [Link]

  • Wikipedia. 3,4-Dimethoxyphenethylamine. [Link]

  • ResearchGate. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11 C-phenethylamines as 5HT 2A agonist PET tracers. [Link]

  • PubMed. (1990). Comparative PET studies of the distribution of (-)-3,4-methylenedioxy-N-[11C]methamphetamine and (-)-[11C]methamphetamine in a Rhesus monkey. [Link]

  • MDPI. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. [Link]

  • National Institutes of Health. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]

  • National Institutes of Health. (2018). Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor. PMC. [Link]

  • PubMed. (2000). Fluorine-18 labeling methods: Features and possibilities of basic reactions. [Link]

  • National Institutes of Health. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. PMC. [Link]

  • MDPI. (2022). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. [Link]

  • National Institutes of Health. (2018). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. PMC. [Link]

  • National Institutes of Health. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC. [Link]

  • eLife. (2021). Structural mechanisms for VMAT2 inhibition by tetrabenazine. [Link]

  • PubMed. (1987). Kinetics of [11C]N,N-dimethylphenylethylamine in Mice and Humans: Potential for Measurement of Brain MAO-B Activity. [Link]

  • ResearchGate. (2018). Synthesis of precursor and radiolabeling. [Link]

  • Google Patents. Production technology of 3,4-dimethoxy phenethylamine.
  • PubMed. (2013). Vesicular monoamine transporter 2 and the acute and long-term response to 3,4-(±)-methylenedioxymethamphetamine. [Link]

  • National Institutes of Health. (2013). Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. PMC. [Link]

  • MDPI. (2023). Interactions of VMAT2 with CDCrel-1 and Parkin in Methamphetamine Neurotoxicity. [Link]

  • ResearchGate. Synthesis of precursor and radiolabeling. [Link]

  • KU Leuven. (2023). Radiosynthesis and preclinical evaluation of a 68Ga-labeled tetrahydroisoquinoline-based ligand for PET imaging of C-X-C chemokine receptor type 4 in an animal model of glioblastoma. Lirias. [Link]

  • PubMed. (2000). Analysis of VMAT2 binding after methamphetamine or MPTP treatment: disparity between homogenates and vesicle preparations. [Link]

  • Royal Society of Chemistry. (2016). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. [Link]

  • eLife. Structural mechanisms for VMAT2 inhibition by tetrabenazine. [Link]

  • MDPI. (2022). Radiosynthesis and Preclinical Evaluation of Bispecific PSMA/FAP Heterodimers for Tumor Imaging. [Link]

  • PubMed. (2024). Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP. [Link]

Sources

Application Notes & Protocols: High-Efficiency Liquid-Liquid Extraction of N,N-Dimethyl-phenylethylamine (DMePEA) from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the theory and practice of liquid-liquid extraction (LLE) for the quantitative determination of N,N-Dimethyl-phenylethylamine (DMePEA) in complex biological matrices such as plasma, urine, and tissue homogenates. We delve into the critical physicochemical properties of DMePEA that govern its partitioning behavior, offering scientifically grounded, step-by-step protocols for its efficient and reproducible extraction. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable bioanalytical methods. We will explore key experimental variables, including pH optimization, solvent selection, and strategies for minimizing matrix effects, to ensure high recovery and analytical sensitivity.

Introduction: The Analytical Imperative for DMePEA

N,N-Dimethyl-phenylethylamine (DMePEA) is a trace amine with growing interest in neuroscience and pharmacology due to its structural similarity to classic psychostimulants and its potential role as a neuromodulator. Accurate quantification of DMePEA in biological samples is crucial for understanding its biosynthesis, metabolism, and physiological or pathological functions[1]. However, its analysis is challenging due to its low endogenous concentrations and the complexity of biological matrices, which contain a multitude of potentially interfering substances like lipids, proteins, and salts[2].

Liquid-liquid extraction (LLE) remains a cornerstone of sample preparation in bioanalysis due to its simplicity, cost-effectiveness, and high efficiency in separating analytes from matrix components[3][4][5]. This technique leverages the differential solubility of an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent—to achieve isolation and pre-concentration[4]. The success of any LLE protocol hinges on a deep understanding of the analyte's chemical properties and the principles of solvent partitioning.

Foundational Principles: The Chemistry of DMePEA Extraction

The design of an effective LLE method for DMePEA is dictated by its structure: a phenylethylamine with a tertiary amine functional group. This makes DMePEA a basic compound. The core principle of its extraction lies in manipulating its ionization state through pH control to maximize its affinity for the organic phase.

  • The Role of pH: In its protonated, ionized form (at acidic pH), DMePEA is highly soluble in the aqueous phase (the biological sample). By increasing the pH of the sample to a value at least 2 units above its pKa, the tertiary amine is deprotonated, rendering the molecule neutral and significantly more soluble in a nonpolar organic solvent. This pH-driven shift in partitioning is the key to its successful extraction[6].

  • Partition Coefficient (K): The efficiency of the extraction is defined by the partition coefficient, which is the ratio of the concentration of DMePEA in the organic phase to its concentration in the aqueous phase at equilibrium. A high partition coefficient is desirable for achieving high extraction recovery.

Pre-Extraction Workflow: Ensuring Sample Integrity

Garbage in, garbage out. This adage is particularly true in bioanalysis. The quality of your extraction data is directly dependent on the integrity of the initial sample.

Sample Collection and Handling
  • Blood/Plasma: Whole blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) to prevent clotting, as this can affect results[2][7]. Plasma should be separated by centrifugation as soon as possible to minimize hemolysis. Hemolyzed samples can introduce interfering components and significantly impact analyte quantitation[8].

  • Urine: Urine samples should be collected in clean containers. For stability, it is often recommended to store them at 2-8°C during collection and freeze them at -20°C or lower for long-term storage.

  • Tissue: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation of the analyte.

Sample Pre-treatment
  • Plasma/Blood: Protein precipitation is often a necessary first step to release protein-bound DMePEA and reduce matrix viscosity. While simple, this step must be optimized to avoid co-precipitation of the analyte[2].

  • Urine: Dilution with a buffer is often sufficient. However, for highly concentrated urine, a hydrolysis step might be considered if conjugated metabolites are of interest.

  • Tissue: Homogenization is required to break down the cellular structure and release DMePEA into a buffer. This is typically done using mechanical homogenizers on ice to prevent enzymatic degradation.

Core Experimental Protocols

The following protocols are designed as robust starting points. Researchers should validate and optimize these methods for their specific application and analytical platform (e.g., GC-MS, LC-MS/MS)[9][10][11][12].

Protocol 1: LLE of DMePEA from Human Plasma
  • Sample Preparation: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity.

  • Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of plasma.

  • Internal Standard Spiking: Add the internal standard (e.g., a deuterated DMePEA analog) to all samples, calibrators, and quality controls.

  • Basification: Add 100 µL of 1 M Sodium Hydroxide (NaOH) to adjust the sample pH to >11. Vortex for 30 seconds. This step is critical to deprotonate the DMePEA.

  • Solvent Addition: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture like hexane:isoamyl alcohol (98:2, v/v)).

  • Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of DMePEA into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous phase or the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the analytical instrument's mobile phase[13].

Protocol 2: LLE of DMePEA from Human Urine
  • Sample Preparation: Thaw and vortex urine samples. Centrifuge at 2,000 x g for 5 minutes to pellet any sediment.

  • Aliquoting: Use 1 mL of the supernatant for the extraction.

  • Internal Standard Spiking: Add the internal standard.

  • Basification: Add 200 µL of 2 M NaOH to raise the pH. Confirm the pH is >11.

  • Solvent Addition: Add 3 mL of ethyl acetate.

  • Extraction: Agitate on a mechanical shaker for 15 minutes.

  • Phase Separation: Centrifuge at 2,500 x g for 5 minutes.

  • Collection: Transfer the organic layer to a new tube.

  • Evaporation: Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute in mobile phase for analysis.

Data Presentation and Optimization

The choice of extraction solvent is paramount and should be guided by the polarity of DMePEA and the desire to minimize the co-extraction of interfering matrix components.

Table 1: Comparison of Extraction Solvents for DMePEA
Solvent SystemPolarity IndexKey AdvantagesPotential DrawbacksTypical Recovery (%)
Methyl tert-butyl ether (MTBE)2.5Good recovery, low water solubility, forms clean extracts.Can form peroxides over time.85-95%
Ethyl Acetate4.4Effective for a range of amines, readily available.Higher water solubility can co-extract more interferences[14].80-90%
Dichloromethane (DCM)3.1Excellent solvent for many organic compounds.Denser than water (bottom layer), potential for emulsion formation, environmental concerns[3].>90%
Hexane:Isoamyl Alcohol (98:2)~0.1Highly nonpolar, minimizes extraction of polar interferences.May have lower recovery for more polar metabolites.75-85%
Optimizing Recovery: The "Salting Out" Effect

For matrices like urine, adding a neutral salt such as sodium chloride (NaCl) or sodium sulphate (Na2SO4) to the aqueous phase before extraction can significantly improve recovery[3][6]. This "salting out" effect decreases the solubility of DMePEA in the aqueous phase by increasing its polarity, thereby driving more of the analyte into the organic solvent[6].

Visualization of the Extraction Workflow

The logical flow of the LLE process can be visualized to aid in understanding and troubleshooting.

LLE_Workflow cluster_PreExtraction Pre-Extraction cluster_Extraction Core Extraction cluster_PostExtraction Post-Extraction Sample Biological Sample (Plasma, Urine, Tissue) Pretreat Pre-treatment (e.g., Homogenization, Protein Precipitation) Sample->Pretreat Spike Spike Internal Standard Pretreat->Spike pH_Adjust pH Adjustment (Basification, pH > pKa+2) Spike->pH_Adjust Add_Solvent Add Immiscible Organic Solvent pH_Adjust->Add_Solvent Mix Vortex / Agitate Add_Solvent->Mix Separate Centrifuge for Phase Separation Mix->Separate Collect Collect Organic Layer Separate->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for the liquid-liquid extraction of DMePEA.

Troubleshooting and Field-Proven Insights

  • Problem: Emulsion Formation

    • Cause: High concentrations of lipids and proteins at the solvent interface.

    • Solution:

      • Centrifuge at higher speeds or for a longer duration.

      • Add a small amount of salt ("salting out").

      • Use a different, less emulsion-prone solvent system.

      • For plasma, ensure efficient protein precipitation beforehand.

  • Problem: Low Recovery

    • Cause: Incomplete basification, insufficient mixing, or suboptimal solvent choice.

    • Solution:

      • Verify the pH of the aqueous phase after adding the base.

      • Increase vortexing/shaking time or intensity.

      • Test a different extraction solvent from Table 1.

      • Consider a back-extraction step for sample cleanup and concentration.

  • Problem: High Matrix Effects in MS Analysis

    • Cause: Co-extraction of endogenous matrix components (e.g., phospholipids) that suppress or enhance the ionization of DMePEA[2][15].

    • Solution:

      • Switch to a more selective (typically more nonpolar) solvent system.

      • Incorporate a "back-extraction" step:

        • After the initial extraction, transfer the organic phase.

        • Wash this organic phase with a small volume of an acidic aqueous buffer (e.g., 0.1 M HCl). DMePEA will partition back into the acidic aqueous phase, leaving many neutral, non-basic interferences behind in the organic layer.

        • Discard the organic layer, re-basify the new aqueous phase, and perform a second extraction with a fresh organic solvent. This significantly cleans up the sample.

Solvent_Selection Start Start: Select Extraction Solvent HighRecovery Goal: High Recovery (>85%) Start->HighRecovery LowMatrix Goal: Low Matrix Effects Start->LowMatrix CleanExtract Goal: Clean Extract (No Emulsions) Start->CleanExtract MTBE Try MTBE HighRecovery->MTBE Good balance HexaneMix Try Hexane/ Isoamyl Alcohol LowMatrix->HexaneMix High selectivity CleanExtract->MTBE Often clean BackExtract Incorporate Back-Extraction MTBE->BackExtract If matrix effects high FinalMethod Final Validated Method MTBE->FinalMethod If goals met HexaneMix->BackExtract If recovery is low (unlikely path) HexaneMix->FinalMethod If goals met EthylAcetate Try Ethyl Acetate EthylAcetate->BackExtract If matrix effects high EthylAcetate->FinalMethod If goals met BackExtract->FinalMethod

Caption: Decision tree for selecting and optimizing the LLE solvent.

Conclusion

Liquid-liquid extraction, when approached systematically, is a powerful technique for the analysis of DMePEA from complex biological matrices. The success of the method is fundamentally tied to the principles of acid-base chemistry and solvent partitioning. By carefully controlling pH, selecting an appropriate organic solvent, and being mindful of potential matrix interferences, researchers can develop robust, reliable, and high-recovery extraction protocols. The methods detailed herein provide a solid foundation for adaptation and validation in any bioanalytical laboratory.

References

  • Abdel-Hay, K. M., Deruiter, J., & Clark, C. R. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of chromatographic science, 50(1), 1–9. [Link]

  • National Center for Biotechnology Information. (2012). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Chromatographic Science. [Link]

  • Semantic Scholar. (n.d.). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. [Link]

  • Friedhoff, A. J. (1973). Biosynthesis of DMPEA and its metabolites in mammalian tissues. Biological Psychiatry, 6(2), 187–191. [Link]

  • National Center for Biotechnology Information. (2023). A Critical Comparison between Hollow Fiber–Liquid-Phase Microextraction and Parallel Artificial Liquid Membrane Extraction for the Analysis of Aromatic Amines in Urine. Molecules. [Link]

  • Kaminska, E., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. [Link]

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2014). Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs). Rapid communications in mass spectrometry: RCM, 28(1), 15–22. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]

  • An, J., & Chen, D. D. (2017). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of laboratory automation, 22(1), 13–23. [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]

  • Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Hughes, N., et al. (2010). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 2(11), 1867–1876. [Link]

  • Lesur, A., et al. (2021). Targeted liquid chromatography-tandem mass spectrometry analysis of proteins: Basic principles, applications, and perspectives. Proteomics, 21(23-24), e2100153. [Link]

  • Zheng, J., et al. (2017). Overcoming Sample Matrix Effect in Quantitative Blood Metabolomics Using Chemical Isotope Labeling Liquid Chromatography Mass Spectrometry. Analytical chemistry, 89(17), 9037–9044. [Link]

  • Wang, L., et al. (2021). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters. Pharmaceutics, 13(10), 1691. [Link]

  • Raikos, N., et al. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 12-15. [Link]

  • Raikos, N., et al. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal. [Link]

  • Johns Hopkins University. (2007). Development and validation of a liquid chromatography/tandem mass spectrometry method for the determination of DMXAA in human and mouse plasma. [Link]

  • MDPI. (2022). Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,4-Dimethylphenethylamine (3,4-DMPEA) Stability in Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Dimethylphenethylamine (3,4-DMPEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and storing 3,4-DMPEA in various solvent systems. As there is limited direct stability data for 3,4-DMPEA in the public domain, this document synthesizes information from structurally related phenethylamines and general chemical principles to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3,4-DMPEA in solution?

A1: The stability of phenethylamine derivatives like 3,4-DMPEA in solution is primarily influenced by several factors:

  • pH: The amine group in 3,4-DMPEA is basic, making its stability pH-dependent. Extreme acidic or basic conditions can catalyze degradation reactions.[1][2] For many phenethylamines, solutions are most stable at a slightly acidic to neutral pH.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.[1][3] For long-term storage, low temperatures are recommended.

  • Light: Aromatic compounds can be susceptible to photolytic degradation.[4][5] Exposure to UV or high-intensity visible light may induce degradation.

  • Oxidation: The amine group can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products.

  • Solvent Type: The choice of solvent can impact stability. Protic solvents like alcohols may react with the compound under certain conditions, while aprotic solvents are generally more inert. The polarity of the solvent will also affect solubility and potentially the rate of degradation.[6]

Q2: Which solvents are recommended for dissolving and storing 3,4-DMPEA?

A2: The choice of solvent depends on the intended application. Based on the structure of 3,4-DMPEA, a substituted phenethylamine, the following can be inferred:

  • Aprotic Organic Solvents: For short-term use and analytical purposes, aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices due to their inert nature.[7][8]

  • Alcohols: Methanol and ethanol can be used to dissolve 3,4-DMPEA. However, for long-term storage, the potential for reaction with the amine group to form impurities should be considered, especially if acidic or basic catalysts are present.

  • Aqueous Solutions: 3,4-DMPEA is a primary amine and is expected to be soluble in aqueous solutions, particularly at acidic pH where it will form a protonated salt.[9] For storage in aqueous media, a buffered solution at a slightly acidic pH (e.g., pH 4-6) is recommended to enhance stability.

Q3: How should I store solutions of 3,4-DMPEA for long-term stability?

A3: For optimal long-term stability of 3,4-DMPEA solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at -20°C or lower.[10] Freezing the solution will significantly slow down degradation kinetics.

  • Light Protection: Store vials in the dark or use amber-colored vials to protect the compound from light-induced degradation.[4]

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider purging the solvent with an inert gas like argon or nitrogen before dissolution and sealing the container tightly to minimize exposure to oxygen.

  • pH Control: If using an aqueous solvent, ensure it is buffered to a stable pH range (typically slightly acidic).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution turns yellow or brown over time. Oxidation of the phenethylamine moiety. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ion contaminants.Prepare fresh solutions for critical experiments. Store stock solutions under an inert atmosphere (argon or nitrogen) and protect from light. Consider adding a small amount of an antioxidant like EDTA to chelate metal ions if compatible with your experimental system.
Precipitate forms in a frozen solution upon thawing. The solubility of 3,4-DMPEA may be significantly lower at colder temperatures. The precipitate could be the compound itself or a salt if in a buffered solution.Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate completely before use. Ensure the compound is fully dissolved before making dilutions.
Loss of potency or inconsistent results in bioassays. Degradation of the active compound. This could be due to improper storage (temperature, light exposure) or instability in the assay medium (e.g., extreme pH).Perform a stability check of 3,4-DMPEA in your specific assay buffer under the experimental conditions. Prepare fresh dilutions from a properly stored stock solution for each experiment. It is advisable to quantify the concentration of your stock solution periodically using a validated analytical method (e.g., HPLC-UV).
Appearance of new peaks in chromatograms (HPLC, GC-MS). Chemical degradation of 3,4-DMPEA, leading to the formation of one or more degradation products.Conduct a forced degradation study (see Experimental Protocols below) to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3,4-DMPEA

This protocol outlines a systematic approach to investigate the intrinsic stability of 3,4-DMPEA in a chosen solvent system, in accordance with ICH guidelines.[11][12][13]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for 3,4-DMPEA.

Materials:

  • This compound (3,4-DMPEA)

  • Solvent of interest (e.g., methanol, water, acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3,4-DMPEA in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and gentle heating (e.g., 60°C).

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and gentle heating.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 70°C) for 48 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5] A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage degradation of 3,4-DMPEA.

    • Identify and quantify the major degradation products.

    • The goal is to achieve 5-20% degradation to ensure that the degradation products are clearly observed without complete loss of the parent compound.[14]

Data Summary Table

The results of the forced degradation study can be summarized as follows:

Stress Condition Reagents and Conditions % Degradation of 3,4-DMPEA Major Degradation Products (Retention Time)
Acid Hydrolysis0.1 M HCl, RT, 24h
Base Hydrolysis0.1 M NaOH, RT, 24h
Oxidation3% H₂O₂, RT, 24h
Thermal70°C, 48h
Photolytic1.2 million lux hours

Visualizations

SolventSelectionWorkflow start Start: Select Solvent for 3,4-DMPEA solubility_check Is 3,4-DMPEA soluble? start->solubility_check solubility_check->start No, choose another solvent reactivity_check Is the solvent protic (e.g., alcohol, water)? solubility_check->reactivity_check Yes aprotic_choice Use aprotic solvent (e.g., ACN, DMSO, DMF) reactivity_check->aprotic_choice No protic_considerations Consider potential for solvolysis or pH effects reactivity_check->protic_considerations Yes storage_conditions Define storage conditions: - Temperature (-20°C or below) - Light protection - Inert atmosphere (optional) aprotic_choice->storage_conditions ph_control For aqueous solutions, use a buffer (pH 4-6) protic_considerations->ph_control ph_control->storage_conditions stability_study Conduct stability study (e.g., forced degradation) storage_conditions->stability_study end Solvent and storage conditions validated stability_study->end

Caption: Logical workflow for solvent selection for 3,4-DMPEA.

ForcedDegradationWorkflow start Start: Forced Degradation Study prep_stock Prepare 3,4-DMPEA Stock Solution (1 mg/mL) start->prep_stock apply_stress Apply Stress Conditions prep_stock->apply_stress acid Acid Hydrolysis (0.1M HCl) apply_stress->acid base Base Hydrolysis (0.1M NaOH) apply_stress->base oxidation Oxidation (3% H2O2) apply_stress->oxidation thermal Thermal (70°C) apply_stress->thermal photo Photolytic (ICH Q1B) apply_stress->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-UV/MS sampling->analysis evaluation Evaluate Data: - % Degradation - Identify Degradants analysis->evaluation end Stability Profile Established evaluation->end

Caption: Experimental workflow for a forced degradation study.

References

  • This compound | C10H15N | CID 410083. PubChem. [Link]

  • 3,4-Dimethoxyphenethylamine - Wikipedia. [Link]

  • Quantitative investigation on the urinary excretion and metabolism of 3,4-dimethoxyphenylethylamine in schizophrenics and normal individuals - PubMed. [Link]

  • This compound - Wikipedia. [Link]

  • Phenethylamine | C8H11N | CID 1001 - PubChem. [Link]

  • Phenethylamine - Wikipedia. [Link]

  • A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine - MDPI. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Dimethoxyphenylethylamine and tetrahydropapaverine are toxic to the nigrostriatal system. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Photostability - IAGIM. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • Determination and occurrence of 3,4-dimethoxyphenylethylamine (DMPEA) in the urine of acute schizophrenics | Scilit. [Link]

  • methylenedioxymethamphetamine analysis method in dried blood spot using ultra-high performance liquid chro - Pharmacy Education. [Link]

  • Excretion of 3,4-dimethoxyphenethylamine (DMPEA) by acute schizophrenics and controls. [Link]

  • Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - NIH. [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]

  • Analytical Methods - OPUS at UTS. [Link]

  • Effect of pH on the stability of plant phenolic compounds - PubMed. [Link]

  • Influence of PH On The Stability of Pharmaceutical - Scribd. [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Stability of 3,4-Methylenedioxymethampetamine (MDMA), 4-Methylmethcathinone (Mephedrone) and 3-Trifluromethylphenylpiperazine (3-TFMPP) in Formalin Solution - ResearchGate. [Link]

  • Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution - PubMed. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. [Link]

  • Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Comparison of 3,4-dimethoxyphenylethylamine treated plasma from chronic schizophrenics and controls - PubMed. [Link]

  • Long-term storage of authentic postmortem forensic blood samples at -20°C: measured concentrations of benzodiazepines, central stimulants, opioids and certain medicinal drugs before and after storage for 16-18 years - PubMed. [Link]

  • Dimethylformamide - Wikipedia. [Link]

  • Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

Sources

Preventing oxidation and degradation of phenethylamine compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenethylamine Compound Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for preventing the oxidation and degradation of phenethylamine compounds. It is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Understanding the Problem - FAQs on Phenethylamine Instability

Q1: Why are my phenethylamine solutions changing color (e.g., turning pink, brown, or black)?

This is a classic indicator of oxidative degradation, particularly for phenethylamines with hydroxyl groups on the aromatic ring (catecholamines), such as dopamine. The process begins with the oxidation of the catechol moiety to a highly reactive ortho-quinone.[1] This initial step is often the cause of a pink or reddish hue.

These quinones are electrophilic and can undergo a series of further reactions, including intramolecular cyclization and polymerization, to form larger, more complex structures like melanin-like pigments.[1] It is the accumulation of these dark-colored polymers that leads to the progressive darkening of the solution to brown or black.[1] This process is accelerated by exposure to oxygen, light, elevated pH, and the presence of trace metal ions.[2]

Q2: What are the primary mechanisms of phenethylamine degradation?

Phenethylamine degradation is primarily driven by oxidation, but other factors can contribute. The main pathways include:

  • Oxidation: The ethylamine side chain and any ring substituents (especially hydroxyl groups) are susceptible to oxidation.[3][4] This can be initiated by atmospheric oxygen (auto-oxidation), light (photo-oxidation), or enzymatic activity (e.g., by monoamine oxidase).[4][5] For catecholamines, this leads to the formation of quinones.[1] For simpler phenethylamines, the amine group can be oxidized, leading to aldehydes and carboxylic acids.[3]

  • Photodecomposition: Exposure to light, particularly UV wavelengths, can provide the energy to initiate and accelerate degradation reactions.[3][6] Therefore, storing materials in amber vials or in the dark is critical.

  • Reaction with Carbon Dioxide: As basic compounds, phenethylamines can react with atmospheric CO2, especially in the free base form, to create carbonate salts.[3] This is more of a concern for neat compounds stored improperly.

  • Thermal Degradation: Elevated temperatures increase the rate of all chemical reactions, including degradation.[3][6] It is crucial to adhere to recommended storage temperatures.

Table 1: Common Degradation Pathways and Their Triggers
Degradation PathwayPrimary Trigger(s)Susceptible Functional Group(s)Visual or Analytical Indicators
Auto-oxidation Oxygen, Trace Metals, High pHCatechol (di-hydroxyl), AmineColor change (pink -> brown), new peaks in HPLC
Photo-oxidation UV and Visible LightAromatic Ring, AmineSimilar to auto-oxidation, often accelerated
Thermal Degradation High TemperatureEntire MoleculeLoss of purity, multiple degradation peaks
Carbonate Formation Carbon Dioxide (from air)Amine (free base)Formation of solid precipitate in neat material

Section 2: Proactive Prevention - A Guide to Stable Storage and Handling

Q3: What are the optimal storage conditions for neat phenethylamine compounds and their solutions?

Proper storage is the most critical factor in preventing degradation.

For Solid (Neat) Compounds:

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to displace oxygen.[7] Many phenethylamines are sold in ampoules under inert gas for this reason.

  • Temperature: Store at the recommended temperature, typically in a cool, dry place.[8] For long-term storage, -20°C is often advised.

  • Light: Always store in light-resistant containers, such as amber glass vials.[3]

  • Container: Use tightly sealed containers.[8] Avoid metal containers as trace metals can catalyze oxidation.[2]

For Solutions:

  • Solvent: Use deoxygenated solvents for preparation.[9]

  • pH: Maintain a slightly acidic pH (e.g., 4-6).[9] In this range, the amine group is protonated, which significantly increases its stability against oxidation.[10]

  • Additives: Consider adding antioxidants or chelating agents to the buffer or solvent system.[9]

  • Storage: Store aliquots in sealed vials at low temperatures (-20°C or -80°C) to minimize freeze-thaw cycles and exposure to air.[9]

Table 2: Recommended Storage Conditions for Phenethylamine Compounds
FormTemperatureAtmosphereLight ProtectionContainer
Solid (Neat) Cool, Dry (e.g., 2-8°C) or Frozen (-20°C)Inert Gas (Argon/Nitrogen)Amber Glass VialTightly Sealed, Non-Metal
Stock Solution Frozen (-20°C or -80°C)Headspace flushed with Inert GasAmber Glass Vial or Covered TubeTightly Sealed Vials
Q4: How do I properly prepare solvents to minimize oxidative degradation?

Dissolved oxygen is a primary culprit in the degradation of phenethylamine solutions.[11] Deoxygenating your solvent before use is a crucial preventative step.

There are three common methods for degassing solvents:[12][13]

  • Inert Gas Sparging/Purging: This is a convenient method where a stream of inert gas (argon or nitrogen) is bubbled through the solvent for 20-30 minutes.[12][13] This physically displaces the dissolved oxygen.

  • Freeze-Pump-Thaw: This is the most rigorous and effective method, ideal for highly sensitive experiments.[12][13] The solvent is frozen (typically with liquid nitrogen), a vacuum is applied to remove gases from the headspace, and then the solvent is thawed.[13] This cycle is repeated three times for maximum effect.[13]

  • Sonication under Vacuum: A less rigorous but rapid method involves sonicating the solvent under a light vacuum.[12] The sonication helps dissolved gases to form bubbles, which are then removed by the vacuum.

Q5: Which antioxidants are compatible with phenethylamines and at what concentrations should they be used?

Antioxidants protect phenethylamines by acting as sacrificial agents, reacting with oxygen or free radicals more readily than the compound of interest.[11]

  • Ascorbic Acid (Vitamin C): A common and effective antioxidant, typically used at concentrations ranging from 0.01% to 0.1% (w/v).[9]

  • Glutathione (GSH): A highly effective biological antioxidant that can significantly improve cell viability in culture by preventing dopamine oxidation.[11][14]

  • Sodium Metabisulfite: Another widely used antioxidant, but care must be taken as it can form adducts with certain molecules.

  • EDTA (Ethylenediaminetetraacetic acid): While not an antioxidant itself, EDTA is a chelating agent. It works by sequestering trace metal ions (like Cu²⁺ or Fe³⁺) that catalyze oxidative reactions.[2] It is often used in combination with an antioxidant at concentrations of 0.01-0.1 mM.[9]

Table 3: Common Antioxidants and Chelators for Phenethylamine Solutions
AgentTypeTypical ConcentrationMechanism of Action
Ascorbic Acid Antioxidant0.01 - 0.1% (w/v)[9]Scavenges free radicals and reactive oxygen species.[15]
Glutathione (GSH) Antioxidant20 mM[11]Reduces oxidative stress by donating an electron.[11]
EDTA Chelating Agent0.01 - 0.1 mM[9]Sequesters metal ions that catalyze oxidation.[2]
Sodium Tetraborate (Borax) AntioxidantVariesPrevents oxidation, mechanism may involve stabilization.[11]

Section 3: Troubleshooting Experimental Artifacts

Q6: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if they are degradation products?

Unexpected peaks can arise from the sample matrix, the mobile phase, or compound degradation. A systematic approach is needed to identify the source.

Workflow for Investigating Unexpected Chromatographic Peaks

G start Unexpected Peak Observed in HPLC/LC-MS check_blank Inject a Solvent Blank (Mobile Phase) start->check_blank peak_present Peak is from System/Solvent Contamination check_blank->peak_present Peak Present peak_absent Peak is from Sample check_blank->peak_absent Peak Absent stress_sample Perform Forced Degradation Study (e.g., expose sample to light, heat, or oxidant) peak_absent->stress_sample compare_peaks Compare Chromatograms: Does the peak increase in the stressed sample? stress_sample->compare_peaks is_degradant Peak is a Degradation Product compare_peaks->is_degradant Yes is_impurity Peak is a Non-Degradation Impurity compare_peaks->is_impurity No

Caption: Troubleshooting logic for identifying degradation products.

  • Inject a Blank: First, inject your mobile phase or solvent blank. If the peak is present, it's a contaminant in your system or solvents, not from your sample.[16]

  • Review Sample Handling: If the peak is unique to your sample, review its history. Was the stock solution old? Was it left at room temperature or exposed to light?

  • Perform a Forced Degradation Study: Intentionally stress your sample under harsh conditions (e.g., heat, light, acid, base, oxidation) as recommended by ICH and FDA guidelines.[6][17][18][19] If the area of the unknown peak increases significantly under these stress conditions, it is very likely a degradation product.[19]

Q7: My compound's purity is decreasing over time in the autosampler. What can I do?

Autosampler stability issues are common, especially with sensitive compounds. The autosampler tray is often at room temperature and exposed to air.

  • Use a Cooled Autosampler: If available, set the autosampler temperature to a lower value (e.g., 4°C) to slow down degradation.

  • Limit Time in Autosampler: Prepare only the number of samples you can run in a short period. Avoid letting samples sit in the autosampler overnight.

  • Use Stabilizing Diluents: Dilute your samples in a mobile phase that has been optimized for stability (acidic pH, with antioxidants) rather than a neutral, oxygenated solvent.

  • Vial Type: Use amber autosampler vials to protect against light exposure.

Section 4: Protocols and Workflows

Protocol 1: Step-by-Step Guide to Preparing Deoxygenated Solvents (Inert Gas Sparging)

Objective: To remove dissolved oxygen from an aqueous buffer or organic solvent to prevent oxidative degradation of phenethylamines.

Materials:

  • Solvent to be deoxygenated (e.g., HPLC-grade water, buffer)

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator

  • Sparging stone or a long needle/pipette

  • Clean, dry glass container (e.g., media bottle, flask)

Procedure:

  • Pour the desired volume of solvent into the glass container.

  • Place the sparging stone or the tip of the needle/pipette into the solvent, ensuring it reaches near the bottom of the container.

  • Start a gentle but steady flow of inert gas through the regulator. You should see a fine stream of bubbles rising through the solvent.

  • Ensure there is a vent for the displaced gas to escape (e.g., a needle through a septum cap).

  • Continue sparging for at least 20-30 minutes.[12]

  • Once deoxygenation is complete, immediately use the solvent or seal the container tightly under a positive pressure of the inert gas to prevent re-oxygenation.

Protocol 2: General Procedure for a Forced Degradation Study

Objective: To intentionally degrade a phenethylamine compound to identify potential degradation products and establish the stability-indicating nature of an analytical method. This protocol is a general guide; specific conditions should be adapted based on the compound's known stability.[17][19] The goal is to achieve 5-20% degradation.[6][17][20]

Materials:

  • Phenethylamine compound (drug substance or in formulation)

  • HCl, NaOH, Hydrogen Peroxide (H₂O₂)

  • Photostability chamber or light source (UV/Vis)

  • Oven or water bath

  • Validated HPLC/LC-MS method

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the phenethylamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[6]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature or heat (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours).[6] Neutralize the sample before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store under the same conditions as the acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute H₂O₂ solution (e.g., 3%).[17] Store at room temperature, protected from light, for a set period.

  • Thermal Degradation: Transfer an aliquot of the stock solution (for liquids) or solid powder into a vial and place it in an oven at an elevated temperature (e.g., 60-80°C).[6][17]

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of 1.2 million lux hours).[6]

  • Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and analyze using your stability-indicating HPLC/LC-MS method alongside an unstressed control sample.

  • Evaluation: Compare the chromatograms. Look for the formation of new peaks and a decrease in the area of the main compound peak. This helps establish degradation pathways and confirms the method's ability to separate degradants from the parent compound.[19]

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Phenethylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Niazi, S. K. (2020). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research. Retrieved from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Phenethylamine. (n.d.). PubChem. Retrieved from [Link]

  • Vaz, A. D., et al. (2000). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry. Retrieved from [Link]

  • Analytical methods for detecting phenethylamines in dietary supplements. (n.d.). Consensus. Retrieved from [Link]

  • Sun, A., et al. (2018). An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation. Antioxidants. Retrieved from [Link]

  • Oxidation Chemistry of Catecholamines and Neuronal Degeneration: An Update. (2025). ResearchGate. Retrieved from [Link]

  • Bode, J. (n.d.). How to Degas Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. (2016). ResearchGate. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved from [Link]

  • The Purification of Inert Gases and Solvents. (n.d.). Thieme. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Kim, H., et al. (2024). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega. Retrieved from [Link]

  • Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. (1998). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Unveiling the Antioxidant Potential of Newly Designed Phenylethylamine Derivatives Through Computational Chemistry. (2023). ResearchGate. Retrieved from [Link]

  • Al-Haddad, K., et al. (2019). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. Emergent Materials. Retrieved from [Link]

  • Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. (2019). PubMed. Retrieved from [Link]

  • Wójtowicz, M., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Oxidation of some catecholamines by sodium N-chloro-p-toluenesulfonamide in acid medium: A kinetic and mechanistic approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). International Journal of Scientific Development and Research. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Gannon, B. M., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology. Retrieved from [Link]

  • Phenethylamine (PEA): Overview, Uses, Side Effects. (n.d.). WebMD. Retrieved from [Link]

  • Lourenço, S. C., et al. (2019). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 3,4-Dimethylphenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethylphenethylamine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our focus is on explaining the causality behind protocol choices to empower you to make informed decisions in your own laboratory work.

I. Overview of Primary Synthetic Strategies

The synthesis of this compound (3,4-DMPEA) is typically approached via two primary, reliable routes starting from commercially available precursors. The choice of route often depends on reagent availability, scale, and safety considerations.

  • Route A: Reductive Amination of 3,4-Dimethylphenylacetone. This is a highly convergent and popular method where a ketone is converted directly to the target amine.[1]

  • Route B: Reduction of 3,4-Dimethylphenylacetonitrile. This route involves the reduction of a nitrile functional group, which effectively adds a CH2-NH2 unit to the precursor.[2]

The following sections will address specific issues you may encounter with these synthetic pathways.

Synthetic_Routes cluster_0 Route A: Reductive Amination cluster_1 Route B: Nitrile Reduction Ketone 3,4-Dimethylphenylacetone Imine Imine/Iminium Ion (in situ intermediate) Ketone->Imine + NH3 source Product This compound Imine->Product [Reducing Agent] Nitrile 3,4-Dimethylphenylacetonitrile Nitrile->Product [Strong Reducing Agent]

Caption: Primary synthetic pathways to this compound.

II. Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of 3,4-DMPEA.

Route A: Reductive Amination of 3,4-Dimethylphenylacetone

Question: My reaction yield is consistently low (<50%). What are the most likely causes?

Answer: Low yields in reductive amination are typically traced back to one of three areas: inefficient imine formation, non-selective reduction, or poor reaction conditions.[3]

  • Inefficient Imine Formation: The reaction proceeds via an imine (or protonated iminium ion) intermediate. The formation of this imine is an equilibrium process that generates water. If this water is not managed, it can inhibit the reaction.

    • Causality: Le Châtelier's principle dictates that the removal of a product (water) will drive the equilibrium towards imine formation.

    • Solution: Perform the reaction in the presence of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, for larger scales, a Dean-Stark apparatus can be used to azeotropically remove water.

  • Competitive Reduction of the Ketone: Your reducing agent may be reacting with the starting ketone to form the corresponding alcohol (3,4-Dimethylphenyl-2-propanol) instead of reducing the desired imine intermediate. This is especially common with powerful, less selective reducing agents.[4][5]

    • Causality: Less selective hydrides like sodium borohydride (NaBH₄) can readily reduce both ketones and iminium ions. The goal is to use a reagent that preferentially reduces the C=N bond over the C=O bond.[5]

    • Solution: Switch to a more selective (milder) reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices as they are less reactive towards the ketone but highly effective at reducing the protonated iminium ion.[4][5]

  • Incorrect pH: The pH of the reaction is critical.[3]

    • Causality: A mildly acidic environment (pH 4-6) is required to catalyze imine formation by protonating the ketone's carbonyl oxygen. However, if the pH is too low (too acidic), the amine nucleophile (e.g., ammonia) will be fully protonated to ammonium (NH₄⁺), rendering it non-nucleophilic and halting the reaction.[4]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to maintain the optimal pH range. If using ammonium formate as the ammonia source, it often provides sufficient buffering.[6]

Question: I'm observing a significant amount of a secondary amine byproduct. How can I minimize this?

Answer: The formation of a secondary amine, where the newly formed 3,4-DMPEA reacts with another molecule of the starting ketone, is a common side reaction.

  • Causality: The product primary amine is often more nucleophilic than the ammonia source used, leading to it competing in the reaction to form a secondary amine.

  • Solution: Use a large excess of the ammonia source. When using ammonium formate or bubbling ammonia gas, ensure a significant molar excess (5-10 equivalents) relative to the ketone. This statistical advantage favors the formation of the primary amine.[7]

Data Table: Comparison of Reducing Agents for Reductive Amination
Reducing AgentSelectivityOptimal pHAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Moderate7-10Inexpensive, readily available.Can reduce the starting ketone, lowering yield.[4][5]
Sodium Cyanoborohydride (NaBH₃CN) High4-6Highly selective for iminium ions.[5]Highly toxic (releases HCN in strong acid), requires careful handling.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Very High4-6Excellent selectivity, non-toxic byproducts.[5]More expensive, can be moisture sensitive.
Catalytic Hydrogenation (H₂/Catalyst) HighN/A"Green" method, high atom economy.Requires specialized pressure equipment; catalyst can be expensive and pyrophoric.[7]
Route B: Reduction of 3,4-Dimethylphenylacetonitrile

Question: My LAH reduction is sluggish and gives a complex mixture of products. What's going wrong?

Answer: Lithium aluminum hydride (LAH) is an extremely powerful and non-selective reducing agent. Issues usually stem from reagent quality, moisture, or improper workup.[9]

  • Reagent Quality and Moisture: LAH reacts violently with water.[10] Any moisture in your solvent or on your glassware will consume the reagent and reduce its effectiveness.

    • Causality: The hydride anion (H⁻) is a very strong base and will readily deprotonate water, producing hydrogen gas and inactivating the reagent.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Flame-dry all glassware under vacuum or nitrogen/argon atmosphere before use. Ensure the LAH itself is a free-flowing grey powder, not a solid white chunk (which indicates decomposition).

  • Improper Workup (Quenching): The workup of an LAH reaction is critical for isolating the amine and can be hazardous if done incorrectly.

    • Causality: The reaction produces aluminum-amine complexes that must be carefully hydrolyzed to liberate the free amine. Adding water too quickly can cause a violent, exothermic reaction that can boil the solvent.

    • Solution: Follow a standardized quenching procedure, such as the Fieser workup. At 0°C, slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LAH used.[9] This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

Troubleshooting_Flowchart Start Low Yield Observed Route Which Synthetic Route? Start->Route RedAm Reductive Amination Route->RedAm Route A NitRed Nitrile Reduction Route->NitRed Route B CheckImine Check Imine Formation (pH, water removal) RedAm->CheckImine CheckLAH Check LAH Quality & Anhydrous Conditions NitRed->CheckLAH CheckReducer Evaluate Reducing Agent CheckImine->CheckReducer OK Solution1 Use STAB/NaBH3CN; Adjust pH to 4-6 CheckImine->Solution1 Problem CheckReducer->Solution1 Non-selective End Yield Optimized CheckReducer->End OK CheckWorkup Review Workup Procedure CheckLAH->CheckWorkup OK Solution2 Use Anhydrous Solvents; Flame-dry glassware CheckLAH->Solution2 Poor/Wet Solution3 Use Fieser Quench Procedure CheckWorkup->Solution3 Incorrect CheckWorkup->End OK

Caption: A decision-making flowchart for troubleshooting low yield.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for these syntheses?

  • Lithium Aluminum Hydride (LAH): Extremely water-reactive and pyrophoric (can ignite spontaneously in air). It must be handled under an inert atmosphere (nitrogen or argon). All solvents and glassware must be scrupulously dried.[9] The quenching process is highly exothermic and must be done slowly at reduced temperature (0°C).

  • Sodium Borohydride: While less reactive than LAH, it is still water-reactive and will release flammable hydrogen gas upon contact with water or acidic solutions.[11] It should be stored in a dry environment and handled with care.[12]

  • Phenethylamines: This class of compounds can have potent biological activity.[[“]][14] Always handle the final product and intermediates with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Q2: How can I best monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Develop a solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine for amine spots) that provides good separation between your starting material and the expected product. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression. Staining with potassium permanganate or ninhydrin can help visualize the spots.

Q3: My final product is an oil and difficult to purify. What are my options?

Phenethylamines are often basic oils. Purification can be achieved by:

  • Acid-Base Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane). Wash with aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.[15]

  • Crystallization as a Salt: The freebase amine can be converted to a stable, crystalline salt (e.g., hydrochloride or hydrobromide) by bubbling HCl gas through a solution of the amine in a solvent like ether or acetone.[16] The resulting solid can often be purified by recrystallization.

  • Column Chromatography: Chromatography on silica gel can be effective, but the basic nature of amines can cause streaking. To mitigate this, the silica can be pre-treated with triethylamine, or a small percentage of triethylamine can be added to the eluent.

IV. Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a round-bottom flask under a nitrogen atmosphere, add 3,4-dimethylphenylacetone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add ammonium acetate (5.0 eq) and glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the mixture to 0°C in an ice bath.

  • In portions, slowly add sodium triacetoxyborohydride (1.5 eq) over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via acid-base extraction or column chromatography.

Protocol 2: Nitrile Reduction using Lithium Aluminum Hydride (LAH)

WARNING: This reaction must be performed by trained personnel with strict adherence to safety protocols for handling pyrophoric reagents.

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • To the flask, add LAH (1.5 eq) and suspend it in anhydrous diethyl ether or THF.

  • In the dropping funnel, prepare a solution of 3,4-dimethylphenylacetonitrile (1.0 eq) in the same anhydrous solvent.

  • Cool the LAH suspension to 0°C. Slowly add the nitrile solution dropwise from the funnel. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 4-6 hours. Monitor by TLC (note: you will need to quench a small aliquot for TLC analysis).

  • Once the reaction is complete, cool the flask back to 0°C.

  • Workup: Slowly and carefully add water (1 mL per 1 g of LAH used). Then, add 15% NaOH solution (1 mL per 1 g of LAH). Finally, add more water (3 mL per 1 g of LAH).

  • Stir the resulting slurry vigorously for 30 minutes. A granular white precipitate should form.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ether or THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine. Further purification may be necessary.[9]

V. References

  • Title: Eschweiler–Clarke reaction. Source: Grokipedia. 17

  • Title: 3,4-Dimethoxyphenethylamine. Source: Wikipedia.

  • Title: Sodium borohydride - Safety Data Sheet. Source: Sigma-Aldrich.

  • Title: Eschweiler–Clarke reaction. Source: Wikipedia.

  • Title: Sodium Borohydride. Source: ESPI Metals.

  • Title: Eschweiler-Clarke Reaction. Source: Organic Chemistry Portal.

  • Title: troubleshooting reductive amination reaction conditions. Source: Benchchem.

  • Title: Sodium borohydride - Standard Operating Procedure. Source: University of California Center for Laboratory Safety.

  • Title: SAFETY DATA SHEET - Sodium borohydride. Source: Sigma-Aldrich.

  • Title: Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Source: Chemistry Steps.

  • Title: Eschweiler-Clarke reaction. Source: YouTube (Kimies channel).

  • Title: Preparation of Amines: Reduction of Amides and Nitriles. Source: JoVE.

  • Title: Eschweiler-Clarke Reductive Alkylation of Amines. Source: Ambeed.com.

  • Title: SODIUM BOROHYDRIDE HAZARD SUMMARY. Source: NJ.gov.

  • Title: Question about reductive amination reaction procedure. Source: Reddit (r/Chempros).

  • Title: synthesis of 3,4-Dimethoxy-beta-methylphenethylamine. Source: Benchchem.

  • Title: Nitrile to Amine (LiAlH4 or LAH reduction). Source: Organic Synthesis.

  • Title: Catalytic hydrogenation of various amides to amines by using Re/TiO2. Source: ResearchGate.

  • Title: The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride. Source: Journal of the American Chemical Society.

  • Title: Isolation and characterization of phenylethylamine and phenylethanolamine from human brain. Source: PubMed.

  • Title: Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Source: ResearchGate.

  • Title: Nitriles to Amines: LiAlH4 Reduction. Source: JoVE.

  • Title: Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. Source: Google Patents (US4960939A).

  • Title: A procedure for extraction and separation of phenethylamine, tyramine and octopamine. Source: Portland Press.

  • Title: troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose. Source: Benchchem.

  • Title: Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. Source: ACS Catalysis.

  • Title: Production technology of 3,4-dimethoxy phenethylamine. Source: Google Patents (CN105384650A).

  • Title: Preparation of Phenethylamines, Part 3: By C-N Bond Formation. Source: YouTube (OChemTutor).

  • Title: What are the adverse effects of Phenethylamine (PEA)? Source: Consensus.

  • Title: Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Source: Periodica Polytechnica Chemical Engineering.

  • Title: What are phenylethylamine side effects? Source: Quora.

  • Title: Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. Source: NIH National Library of Medicine.

  • Title: Reductive Amination, and How It Works. Source: Master Organic Chemistry.

  • Title: What's wrong with my reductive amination? I barely got any product. Source: Reddit (r/Chempros).

  • Title: Phenethylamine Impurities. Source: BOC Sciences.

  • Title: How to extract phenylethylamine. Source: Quora.

  • Title: Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine. Source: Google Patents (US20090171110A1).

  • Title: STUDIES ON THE LEUCKART REACTION. Source: Scribd.

  • Title: Leuckart reaction. Source: Wikipedia.

  • Title: Preparation of Aliphatic Amines by the Leuckart Reaction. Source: AASCIT.

  • Title: A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. Source: PubMed.

  • Title: STUDIES ON THE LEUCKART REACTION. Source: Semantic Scholar.

  • Title: Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Source: WebMD.

  • Title: β-phenylethylamine, a small molecule with a large impact. Source: PMC - PubMed Central.

  • Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal.

  • Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Source: MDPI.

  • Title: N-cyanomethyl-N-methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine: an MDMA manufacturing by-product. Source: PubMed.

  • Title: Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Source: Google Patents (WO2007005594A2).

  • Title: Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination. Source: PubMed.

Sources

Technical Support Center: Improving Peak Resolution in HPLC Analysis of DMePEA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of N,N-dimethyl-phenylethylamine (DMePEA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of DMePEA. Here, you will find in-depth technical guidance in a direct question-and-answer format, grounded in established scientific principles and practical field experience.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the HPLC analysis of DMePEA, providing step-by-step instructions and the scientific rationale behind them.

Q1: Why is my DMePEA peak exhibiting significant tailing?

Peak tailing is a frequent challenge in the analysis of basic compounds like DMePEA, a substituted phenethylamine.[1] This asymmetry, where the latter half of the peak is broader than the front, can compromise resolution and accurate quantification.[2]

Primary Cause: Secondary Silanol Interactions

The primary reason for peak tailing of basic compounds is the interaction between the analyte and acidic silanol groups (Si-OH) on the surface of conventional silica-based stationary phases.[3][4] At typical mobile phase pH values (above 3.0), these silanol groups can be deprotonated (SiO-), creating negatively charged sites that strongly interact with the protonated basic amine of DMePEA.[3][4] This secondary retention mechanism leads to poor peak shape.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for DMePEA peak tailing.

Experimental Protocols:

Protocol for Mobile Phase pH Adjustment:

  • Determine the pKa of DMePEA: The pKa of DMePEA is crucial for selecting the optimal mobile phase pH. For basic compounds, working at a pH at least 2 units away from the pKa is recommended to ensure a single ionic form.

  • Low pH Approach (pH 2.5-3.5):

    • Prepare an aqueous buffer such as 10-25 mM phosphate or formate.

    • Adjust the pH of the aqueous portion of the mobile phase to between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid or formic acid).[4] At this low pH, the silanol groups on the silica surface are protonated (Si-OH), minimizing their interaction with the protonated DMePEA.[4]

    • Filter the buffer before mixing with the organic modifier.

  • High pH Approach (pH > 8):

    • This approach requires a pH-stable column (e.g., a hybrid or specially bonded silica column).

    • Prepare a buffer such as ammonium bicarbonate or use a commercially available high-pH mobile phase.

    • Adjust the pH to a value where DMePEA is in its neutral, unprotonated form, which can lead to improved peak shape and retention.[5]

Protocol for Using Mobile Phase Additives (Competitive Amines):

If adjusting the pH is insufficient, a competitive amine like triethylamine (TEA) can be added to the mobile phase.[6]

  • TEA acts as a silanol-masking agent, competing with DMePEA for interaction with the active silanol sites.[6]

  • Start by adding a low concentration of TEA, for example, 0.1% (v/v), to the mobile phase.

  • Equilibrate the column thoroughly with the new mobile phase before injecting the sample.

Q2: How can I improve the separation between my DMePEA peak and a closely eluting impurity?

Poor resolution between DMePEA and an impurity can be addressed by manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[7]

Strategies for Improving Resolution:

StrategyParameter AffectedHow it WorksConsiderations
Optimize Mobile Phase Strength Retention Factor (k')Increasing the aqueous component of the mobile phase will increase the retention time of DMePEA, potentially providing more time for separation.[8][9]May significantly increase run time.
Change Organic Modifier Selectivity (α)Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation due to different solvent properties.[7][10] Methanol, being a protic solvent, may offer better peak shape for basic compounds.[11]Requires re-equilibration of the system.
Adjust Mobile Phase pH Selectivity (α) & Retention (k')Changing the pH can alter the ionization state of DMePEA and any ionizable impurities, leading to significant changes in retention and selectivity.[12][13]Ensure the chosen pH is compatible with the column's stationary phase.
Use a Different Stationary Phase Selectivity (α)Switching to a column with a different stationary phase (e.g., from C18 to a Phenyl or Cyano phase) can introduce different retention mechanisms (like π-π interactions) and improve separation.[9][14]This is a more significant change and may require substantial method redevelopment.
Decrease Column Particle Size Efficiency (N)Using a column with smaller particles (e.g., switching from 5 µm to sub-2 µm for UHPLC) increases the number of theoretical plates, resulting in sharper peaks and better resolution.[7]Will lead to higher backpressure.

Experimental Protocol: Systematic Selectivity Optimization

  • Baseline Experiment: Run your current method to establish a baseline resolution value.

  • Organic Modifier Screening:

    • Prepare a mobile phase with the same buffer and gradient profile but replace acetonitrile with methanol (or vice versa).

    • Run the experiment and compare the chromatogram to the baseline. Look for changes in peak spacing and elution order.

  • pH Screening:

    • Prepare mobile phases at two different pH values that are compatible with your column (e.g., pH 3.0 and pH 6.0).

    • Run your sample with each mobile phase and analyze the impact on resolution.

  • Data Evaluation: Compare the resolution values from each experiment to determine the most effective parameter for improving the separation of DMePEA and the impurity.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the HPLC analysis of DMePEA.

Q: What are the ideal starting conditions for developing an HPLC method for DMePEA?

A: For a new method, a good starting point would be a reversed-phase C18 column with a mobile phase consisting of a low-pH buffer (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol.[15] A gradient elution from a low to a high percentage of the organic modifier is often a good way to scout for the optimal elution conditions.[15]

Q: Can column temperature affect the resolution of my DMePEA peak?

A: Yes, temperature can influence peak shape and selectivity. Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[16] It can also slightly alter the selectivity between DMePEA and other compounds. However, the effect is typically less pronounced than changes in mobile phase composition.[15]

Q: What should I do if I observe a sudden loss of resolution for all peaks, including DMePEA?

A: A general loss of resolution often points to a problem with the column itself.[17] This could be due to column degradation, a void at the column inlet, or a blocked frit.[2][4] First, try flushing the column with a strong solvent.[5] If that doesn't work, reversing the column (if the manufacturer allows) and flushing it to waste may dislodge a blockage at the inlet frit.[4] If the problem persists, the column may need to be replaced.[17]

Q: Are there alternatives to traditional reversed-phase chromatography for DMePEA analysis?

A: Yes, for highly polar basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. Another approach is mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to achieve unique selectivity for compounds like DMePEA.[18]

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Available at: [Link]

  • How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Tips to Help Maximize Resolution. Agilent. Available at: [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Available at: [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Available at: [Link]

  • Organic modifiers for the separation of organic acids and bases by liquid chromatography. Available at: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. Available at: [Link]

  • Organic modifiers: Significance and symbolism. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at: [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. Available at: [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. Available at: [Link]

  • Choosing HPLC Columns for Rapid Method Development. Agilent. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC - NIH. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters. Available at: [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Chromatography Today. Available at: [Link]

  • Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf. Available at: [Link]

  • HPLC column stationary phase polarity in decreasing order. YouTube. Available at: [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]

  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. Available at: [Link]

  • HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. SIELC Technologies. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. PubMed. Available at: [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH. Available at: [Link]

  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hplc method development and validation: an overview. SciSpace. Available at: [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of 3,4-Dimethylphenethylamine (3,4-DMPEA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 3,4-Dimethylphenethylamine (3,4-DMPEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming matrix effects in LC-MS/MS assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

Understanding the Challenge: Matrix Effects in 3,4-DMPEA Analysis

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds from the sample matrix.[1] This can manifest as ion suppression (signal decrease) or ion enhancement (signal increase), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3]

3,4-DMPEA, a phenethylamine derivative, is a basic and relatively polar compound. When analyzing it in complex biological matrices like plasma, serum, or urine, it is particularly susceptible to interference from endogenous components such as phospholipids, salts, and metabolites.[2][4] These interferences can lead to unreliable data, failed validation batches, and incorrect pharmacokinetic or toxicokinetic assessments.

The primary goal of this guide is to provide a systematic approach to identifying, troubleshooting, and minimizing these matrix effects to ensure the integrity of your results.

Troubleshooting Guide & FAQs

This section is structured to follow a logical workflow, from sample preparation to data analysis, providing actionable solutions at each stage.

FAQ 1: My 3,4-DMPEA signal is inconsistent and shows poor reproducibility between samples. Could this be a matrix effect?

Answer: Absolutely. High variability, especially in individual donor or patient samples, is a classic sign of matrix effects.[5][6] Endogenous components can differ significantly between individuals, leading to variable ion suppression or enhancement.[6] The first step is to systematically evaluate the extent of the matrix effect.

Protocol 2.1: Assessing Matrix Effects

Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This experiment identifies the regions in your chromatogram where ion suppression or enhancement occurs.[7][8]

    • Methodology: A syringe pump continuously infuses a standard solution of 3,4-DMPEA into the LC eluent stream after the analytical column but before the mass spectrometer.[1] First, a blank solvent is injected to establish a stable signal baseline. Then, an extracted blank matrix sample is injected. Any dip or rise in the baseline indicates a region of ion suppression or enhancement, respectively.[1][7]

    • Interpretation: If your 3,4-DMPEA analyte peak elutes in a region with significant signal suppression, you must either improve your sample cleanup or adjust your chromatography to move the analyte away from this interference zone.[9]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the magnitude of the matrix effect, often expressed as a Matrix Factor (MF).[3][10]

    • Methodology:

      • Set A (Neat Solution): Analyze the peak area of 3,4-DMPEA in a clean solvent.

      • Set B (Post-Spike Matrix): Extract a blank biological matrix sample and then spike 3,4-DMPEA into the final extract at the same concentration as Set A before injection.

    • Calculation: Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. According to FDA and other regulatory guidelines, this should be evaluated in at least six different sources (lots) of the biological matrix.[11][12]

FAQ 2: Which sample preparation technique is best for minimizing matrix effects for 3,4-DMPEA?

Answer: The choice of sample preparation is the most critical factor in mitigating matrix effects.[13][14] The goal is to selectively remove interfering components, particularly phospholipids, while maximizing the recovery of 3,4-DMPEA.[4]

Here is a comparison of common techniques:

TechniqueProsConsBest For
Protein Precipitation (PPT) Simple, fast, inexpensive"Dirty" extracts, high levels of phospholipids and other interferences, prone to significant matrix effects.[4][13][14]High-throughput screening where some variability is acceptable.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, good removal of salts and proteins.[13]Can be labor-intensive, requires solvent optimization, may have lower recovery for polar analytes.Intermediate cleanup when SPE is not feasible.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, excellent removal of interferences, high analyte recovery and concentration.[13][15][16]More complex method development, higher cost per sample."Gold standard" for regulated bioanalysis requiring high accuracy and precision.
Optimizing Sample Preparation for 3,4-DMPEA:
  • For LLE: Since 3,4-DMPEA is a basic compound (pKa ~9.9-10.1), adjust the sample pH to be at least two units higher (e.g., pH 12) to ensure it is in its neutral, uncharged form.[13][17][18] This will facilitate its extraction into a moderately nonpolar organic solvent like methyl tert-butyl ether (MTBE) or a mixture of chloroform and ethyl acetate.[13][17][19]

  • For SPE (Recommended): A mixed-mode cation-exchange (MCX) SPE sorbent is highly recommended for a basic compound like 3,4-DMPEA.[20][21] This approach provides superior selectivity over a simple reversed-phase (e.g., C18) sorbent.

    • Mechanism: The MCX sorbent has both reversed-phase (for hydrophobic interactions) and strong cation-exchange (for ionic interactions) properties. This allows for a powerful two-step wash process to remove different types of interferences.

Protocol 2.2: Mixed-Mode Cation-Exchange SPE for 3,4-DMPEA

This protocol provides a robust cleanup for 3,4-DMPEA from plasma or urine.

  • Condition: Condition the MCX cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2-4% phosphoric acid in water.

  • Load: Acidify the plasma/urine sample (e.g., 1:1 with 4% H₃PO₄) and load it onto the cartridge. The acidic conditions ensure 3,4-DMPEA is protonated (positively charged) and retained by the cation-exchange mechanism.

  • Wash 1 (Organic): Wash with 1 mL of 0.1 M HCl in acetonitrile. This wash disrupts hydrophobic interactions, removing nonpolar interferences.

  • Wash 2 (Aqueous): Wash with 1 mL of methanol. This wash removes polar interferences that are not ionically bound.

  • Elute: Elute the 3,4-DMPEA with 1 mL of 5% ammonium hydroxide in methanol. The basic, ammoniated solvent neutralizes the charge on the analyte, releasing it from the cation-exchange sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

SPE_Workflow

FAQ 3: Can I solve matrix effects just by changing my LC method?

Answer: Sometimes, but it's often a complementary strategy to good sample preparation.[9] If your post-column infusion experiment shows a distinct region of ion suppression, you can adjust your chromatographic conditions to move the 3,4-DMPEA peak to a "cleaner" region of the chromatogram.

  • Reversed-Phase (C18): For phenethylamine-like compounds, a standard C18 column with a mobile phase of water and acetonitrile containing an acidic modifier (e.g., 0.1% formic acid) is a common starting point.[10] Formic acid helps to protonate the analyte, leading to better peak shape.

  • Hydrophilic Interaction Chromatography (HILIC): Since 3,4-DMPEA is polar, HILIC is an excellent alternative to reversed-phase chromatography.[22][23][24][25] HILIC uses a polar stationary phase and a high-organic mobile phase, which can provide different selectivity and may separate 3,4-DMPEA from different sets of interferences.[22][24][26] HILIC also offers the advantage of enhanced sensitivity in ESI-MS due to the high organic content of the mobile phase promoting efficient desolvation.[23][25]

FAQ 4: I don't have a stable isotope-labeled internal standard. Can I still get accurate results?

Answer: It is extremely challenging. A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for correcting matrix effects.[5][27] A SIL-IS, such as d3- or 13C-labeled 3,4-DMPEA, is chemically identical to the analyte and will co-elute chromatographically. Therefore, it experiences the same extraction inefficiencies and the same degree of ion suppression or enhancement as the analyte.[28] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, these variations are effectively normalized, leading to a highly accurate and precise method.[5][6]

Using a structural analogue as an internal standard is not recommended as it will have different chromatographic and ionization behavior, and therefore cannot adequately compensate for matrix effects.[5] If a SIL-IS is absolutely unavailable, matrix-matched calibrators are the next best option, but this requires a reliable source of blank matrix and is more laborious.[1]

SIL_IS_Mechanism Analyte Analyte (3,4-DMPEA) SIL_IS SIL-IS (d3-DMPEA) SamplePrep SamplePrep Analyte->SamplePrep Interference Matrix Interference (e.g., Phospholipids) SIL_IS->SamplePrep Interference->SamplePrep LC LC SamplePrep->LC Co-extraction MS MS LC->MS Co-elution Quant Quant MS->Quant Co-suppression/ Co-enhancement Result Accurate Result Quant->Result Ratio (Analyte/IS) Corrects for Variability

Summary and Recommendations

Minimizing matrix effects in the LC-MS/MS analysis of 3,4-DMPEA requires a systematic and multi-faceted approach.

  • Always Assess: Begin by quantitatively assessing matrix effects using the post-extraction spike method with at least six different matrix lots.

  • Prioritize Sample Cleanup: Effective sample preparation is paramount. For 3,4-DMPEA, Mixed-Mode Cation-Exchange Solid-Phase Extraction (MCX SPE) is the most robust and recommended technique.

  • Optimize Chromatography: Use chromatography to separate your analyte from suppression zones identified by post-column infusion. Consider HILIC as a powerful alternative to reversed-phase.

  • Use a SIL-IS: The use of a stable isotope-labeled internal standard is the most effective way to compensate for unavoidable matrix effects and is strongly recommended for all quantitative studies to ensure data integrity.[5][28]

By implementing these strategies, you can develop a rugged, reliable, and accurate bioanalytical method for 3,4-DMPEA that meets regulatory expectations and produces high-quality data.[11][12][29]

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2012).
  • van der Nagel, B. H. C., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone.
  • Use of post-column infusion for assessment of matrix effects. (n.d.).
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2020).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantit
  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022).
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2011). PubMed.
  • Why Stable Isotope-Labeled Internal Standards are Essential in Mass Spectrometry. (n.d.). Benchchem.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. (n.d.). Thermo Fisher Scientific - US.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). PMC - NIH.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3.
  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. (2015). PMC.
  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). ScienceDirect.
  • Hydrophilic Interaction Chromatography. (2004).
  • Bioanalytical Method Valid
  • Hydrophilic interaction chrom
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). PubMed.
  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. (2008). Bentham Open Archives.
  • Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Ion suppression (mass spectrometry). (n.d.). Wikipedia.
  • Ion suppression; A critical review on causes, prevention and applic
  • New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2013). Ovid.
  • Technical Support Center: Minimizing Matrix Effects in Bioanalytical Mass Spectrometry. (n.d.). Benchchem.
  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. (2021). PMC - NIH.
  • Analysis of a basic drug by on-line solid-phase extraction liquid chromatography/tandem mass spectrometry using a mixed mode sorbent. (2007).
  • Ion suppression in mass spectrometry. (2013). Semantic Scholar.
  • Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. (2023). PMC - PubMed Central.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023).
  • (PDF) Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. (2009).
  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chrom
  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021).
  • LC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific - NG.
  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in P
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). NIH.
  • SPE and LC-MS/MS determination of 14 illicit drugs in surface waters from the Natural Park of L'Albufera (València, Spain). (2010). PubMed.
  • Determination of Amphetamine and Methamphetamine by Disper- sive Liquid Phase Micro-extraction. (2020). Iranian Journal of Toxicology.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2013). PMC - NIH.
  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2009).

Sources

Technical Support Center: 3,4-Dimethylphenethylamine (DMePEA) Powder

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DMePEA-20260107 Version: 1.0

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and stability assessment of 3,4-Dimethylphenethylamine (DMePEA) powder. As a substituted phenethylamine, DMePEA's integrity is paramount for reproducible experimental outcomes.[1][2] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address practical challenges encountered in the laboratory. The recommendations herein are based on established principles of chemical stability for amine-containing compounds and data from structurally related molecules, given the limited availability of specific long-term stability studies on DMePEA powder.[1][3]

Frequently Asked Questions (FAQs) on Long-Term Storage

Q1: What are the ideal temperature and humidity conditions for storing this compound powder?

A1: For optimal long-term stability, this compound powder should be stored in a controlled environment. The primary goal is to minimize thermal degradation and moisture-induced changes.

  • Temperature: Storage at refrigerated temperatures, specifically between 2°C and 8°C, is strongly recommended.[4] For extended storage periods (greater than one year), storage at -20°C is preferable.[5] Temperature fluctuations can be more damaging than steady-state conditions, so ensure the storage unit maintains a consistent temperature.[5]

  • Humidity: The compound should be protected from moisture. Storage in a desiccator or a controlled low-humidity environment (Relative Humidity < 40%) is ideal. Phenethylamine hydrochlorides can be hygroscopic, and while DMePEA is typically supplied as a free base, moisture can still promote degradation and clumping.

Q2: How sensitive is this compound to light and air? What precautions should be taken?

A2: Substituted phenethylamines can be sensitive to both light and atmospheric oxygen.

  • Light Sensitivity: Photo-oxidation is a potential degradation pathway. Always store the powder in an amber or opaque container to protect it from light.[5]

  • Air Sensitivity: The amine functional group is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in potency. For maximum stability, especially for long-term archival purposes, storing the powder under an inert atmosphere (e.g., argon or nitrogen) is best practice. This can be achieved by backfilling the container with inert gas before sealing.

Q3: What type of container is best for storing the powder?

A3: The choice of container is critical for maintaining the integrity of the compound.

  • Primary Container: Use a well-sealed, airtight container made of a non-reactive material. Borosilicate glass vials with PTFE-lined caps are an excellent choice.

  • Secondary Containment: For added protection, especially against moisture and atmospheric contaminants, the primary container can be placed inside a heat-sealed, aluminized Mylar bag containing a desiccant pouch.

Q4: What is the expected shelf-life of this compound powder under optimal conditions?

A4: While specific long-term stability data for this compound powder is not extensively published, based on the stability of related phenethylamines and general principles of chemical storage, the following can be estimated:

  • Refrigerated (2-8°C), Dark, Dry: At least 2-3 years with minimal degradation.

  • Frozen (-20°C), Dark, Dry, Inert Atmosphere: Potentially stable for 5 years or more.

It is crucial to re-analyze the purity of the compound after prolonged storage, especially before its use in sensitive applications.

Q5: Should I be concerned about chemical incompatibilities during storage?

A5: Yes. Do not store this compound with strong oxidizing agents, strong acids, or aldehydes.[5] The amine group can react with these substances. For example, amines can react with formaldehyde, a component of formalin, leading to the formation of N-methylated derivatives.[5][6][7]

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (short-term) -20°C (long-term)Minimizes thermal degradation.[5]
Humidity < 40% RH (in a desiccator)Prevents moisture absorption and hydrolysis.[5]
Light In the dark (amber or opaque vial)Prevents photo-degradation.[5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amine group.
Container Airtight glass vial with PTFE-lined capEnsures inertness and prevents contamination.

Troubleshooting Guide

This section addresses common issues that may arise during the storage and handling of this compound powder.

Q1: My this compound powder has changed color from white/off-white to a yellowish or brownish tint. What does this indicate and is it still usable?

A1: A color change is a primary indicator of chemical degradation, likely due to oxidation or the formation of impurities.

Troubleshooting Steps:

  • Do Not Use Immediately: The presence of color indicates the sample is no longer of its original purity. Do not use it in experiments where purity is critical until its integrity has been verified.

  • Review Storage History: Check your storage records. Was the container properly sealed? Was it exposed to light, elevated temperatures, or a non-inert atmosphere? This can help identify the cause.

  • Analytical Purity Assessment: The usability of the powder depends on the extent of degradation and the nature of the impurities. A quantitative purity assessment is necessary.

    • Recommended Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for assessing the purity of phenethylamines.[5][6][7] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

    • Procedure:

      • Prepare a standard solution of a known pure lot of this compound (if available).

      • Prepare a solution of the discolored powder at the same concentration.

      • Run both samples on the HPLC system.

      • Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the discolored sample indicates degradation. The purity can be calculated based on the relative peak areas.

  • Impurity Identification (Optional but Recommended): To understand the degradation pathway, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the molecular weights of the degradation products.[1] This can provide insights into whether oxidation or other reactions have occurred.

Decision: If the purity is still within the acceptable range for your application (e.g., >98%), it may be usable. However, for sensitive applications like in-vivo studies or reference standard preparation, it is advisable to use a fresh, pure batch.

Q2: The powder has become clumpy or appears moist. What should I do?

A2: Clumping or a moist appearance indicates moisture absorption (hygroscopicity). This can accelerate degradation.

Troubleshooting Steps:

  • Dry the Sample: The powder can be dried under a vacuum in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide). Do not heat the sample to dry it, as this will likely cause thermal degradation.

  • Assess Purity: After drying, it is essential to perform a purity analysis as described in Q1. Moisture can catalyze hydrolytic degradation pathways, although this is less common for a simple phenethylamine compared to compounds with more labile functional groups.

  • Improve Storage: Transfer the dried powder to a new, dry vial and store it in a desiccator or a dry box to prevent future moisture absorption. Ensure the container cap is sealed tightly.

Q3: I've stored the powder correctly, but my experimental results are inconsistent or show reduced potency compared to previous experiments with a fresh batch. How can I confirm the compound's integrity?

A3: A reduction in potency, even without visible changes, suggests degradation.

Troubleshooting Workflow:

The following diagram outlines the decision-making process for investigating a suspected loss of potency.

Troubleshooting_Workflow start Suspected Loss of Potency check_visual Visual & Olfactory Inspection (Color, Clumping, Odor) start->check_visual is_degraded_visual Visible Degradation? check_visual->is_degraded_visual run_hplc Quantitative Purity Analysis (HPLC) is_degraded_visual->run_hplc No is_degraded_visual->run_hplc Yes check_purity Purity > Specification? run_hplc->check_purity run_lcms Impurity ID (LC-MS/GC-MS) (Optional) check_purity->run_lcms No use_compound Compound is Usable (Monitor Future Batches) check_purity->use_compound Yes discard_compound Discard Compound Procure New Batch Review Storage Protocol run_lcms->discard_compound

Caption: Troubleshooting workflow for suspected compound degradation.

Protocol for Potency Confirmation:

  • Purity Analysis (HPLC): Follow the HPLC procedure outlined in Q1. A decrease in the main peak's area percentage compared to a reference standard or a previous analysis of a fresh batch confirms degradation and loss of active ingredient.

  • Forced Degradation Study (for method validation): To ensure your analytical method is "stability-indicating," you can perform a forced degradation study.[8][9][10][11] This involves intentionally degrading a small amount of pure this compound under stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) and confirming that your HPLC method can separate the intact drug from its degradation products. This validates that the purity measurement is accurate.

  • Decision and Corrective Action: If the purity analysis confirms a significant drop in the active compound, the batch should be discarded. Review your storage and handling procedures to prevent future occurrences. Ensure that stock solutions are also stored correctly (typically frozen and protected from light) and are not used beyond their validated stability period.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google Cloud.
  • Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. (2013). Abertay University Research Portal.
  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). PubMed Central. [Link]

  • This compound. (n.d.). Wikipedia. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Innovare Academic Sciences. [Link]

  • Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. (2013). PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • NIOSH Method 9106: Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction. (2003). Centers for Disease Control and Prevention. [Link]

  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. (2006). United Nations Office on Drugs and Crime. [Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. (n.d.). Office of Justice Programs. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2021). PubMed Central. [Link]

  • methylenedioxymethamphetamine analysis method in dried blood spot using ultra-high performance liquid chromatography-quadrupole time-of-flight. (2022). Pharmacy Education. [Link]

  • Methamphetamine. (n.d.). Wikipedia. [Link]

  • Metabolism of Designer Drugs of Abuse: An Updated Review. (2019). ResearchGate. [Link]

Sources

Technical Support Center: pH-Dependent Stability of Phenethylamine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with phenethylamine (PEA) and its salts, such as phenethylamine hydrochloride (PEA-HCl). Ensuring the stability of PEA solutions is critical for experimental accuracy and reproducibility. This document addresses common challenges related to pH-dependent degradation, offering troubleshooting strategies and validated protocols to maintain solution integrity.

Frequently Asked Questions (FAQs) on Phenethylamine Stability

This section addresses fundamental questions regarding the chemical stability of phenethylamine in aqueous solutions.

Q1: What are the primary causes of degradation in my phenethylamine solution?

A1: The principal cause of degradation for phenethylamine in solution is oxidation.[1] The primary amine group (-NH₂) is susceptible to oxidative attack, a process that can be initiated or significantly accelerated by several common laboratory factors:

  • Exposure to Atmospheric Oxygen: Dissolved molecular oxygen is a key reactant in the oxidation of the amine group.[1]

  • High pH (Alkaline Conditions): At a higher pH, the amine group is deprotonated, making it more electron-rich and thus more susceptible to oxidation. The protonated form, which is predominant at a lower pH, is generally more stable.[1]

  • Presence of Metal Ions: Trace metal ions, such as Cu²⁺ and Fe³⁺, often present as impurities in reagents or leached from glassware, can act as catalysts, accelerating the rate of oxidation.[1]

  • Exposure to Light: Ultraviolet (UV) and visible light can provide the necessary activation energy to initiate oxidative reactions, a process known as photodegradation.[1][2]

  • Elevated Temperatures: Increased temperatures accelerate the rate of most chemical reactions, including the degradation of phenethylamine.[1][2]

Q2: How exactly does pH influence the stability of phenethylamine?

A2: The pH of the solution dictates the protonation state of phenethylamine's primary amine group, which is the most critical factor in its stability. Phenethylamine is a strong base (pKa of its conjugate acid is ~9.83), meaning its state of ionization is highly dependent on the surrounding pH.[3]

  • Acidic to Neutral pH (pH < 8): In this range, the amine group is predominantly protonated, existing as the phenethylammonium ion (C₆H₅CH₂CH₂NH₃⁺). This positive charge withdraws electron density from the nitrogen atom, making it significantly less susceptible to oxidation.

  • Alkaline pH (pH > 10): In a basic environment, the amine group is deprotonated to its free base form (C₆H₅CH₂CH₂NH₂). This neutral form has a lone pair of electrons on the nitrogen atom, making it a stronger nucleophile and highly vulnerable to attack by oxygen and other oxidizing agents.[1]

Therefore, maintaining a slightly acidic pH is the most effective strategy for preventing oxidative degradation.

Q3: What are the visible signs that my phenethylamine solution has degraded?

A3: While analytical confirmation is essential, visual inspection can provide strong initial evidence of degradation. Key indicators include:

  • Color Change: A freshly prepared solution of high-purity phenethylamine hydrochloride should be clear and colorless. The development of a yellow or brown hue is a classic sign of oxidation, likely due to the formation of polymeric or quinone-like products.[1][4]

  • Precipitate Formation: The appearance of solid material in a previously clear solution can indicate the formation of insoluble degradation products.[1] Upon exposure to air, the basic phenethylamine can also react with atmospheric carbon dioxide to form an insoluble carbonate salt.[3]

  • Odor Change: Phenethylamine has a characteristic fishy odor.[4][5] While subjective, a noticeable change in smell could suggest chemical transformation into different compounds.

Q4: What are the primary degradation products of phenethylamine?

A4: The main degradation pathway for phenethylamine is through oxidation of the amine group. This process typically occurs in a two-step conversion. First, the amine is oxidized to an aldehyde, forming phenylacetaldehyde. This intermediate can then undergo further oxidation to the corresponding carboxylic acid, phenylacetic acid, which is the primary urinary metabolite of phenethylamine in vivo.[1][3]

Troubleshooting Guide for Phenethylamine Solution Instability

Use this guide to diagnose and resolve common issues encountered during the preparation and storage of phenethylamine solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Preventative Actions
Solution turns yellow or brown shortly after preparation. Oxidative Degradation: Caused by exposure to atmospheric oxygen, catalyzed by light, heat, or metal ions.[1][4]1. Use Degassed Solvents: Before dissolving the PEA-HCl, sparge the solvent (e.g., sterile water, PBS) with an inert gas like nitrogen or argon to remove dissolved oxygen.[1] 2. Control pH: Prepare solutions in a slightly acidic buffer (pH 4-6) to keep the amine protonated and stable.[1] 3. Add Stabilizers: Incorporate a chelating agent like EDTA (0.1 mM) to sequester catalytic metal ions and an antioxidant such as ascorbic acid.[1] 4. Protect from Light: Prepare and store the solution in amber glass vials to block UV and visible light.[1]
Inconsistent or diminishing results in bioassays over time. Gradual Degradation of Stock Solution: Loss of active compound due to slow degradation during storage, or from repeated freeze-thaw cycles and air exposure.[1][2]1. Prepare Fresh Solutions: For sensitive experiments, prepare solutions fresh on the day of use. If storing, limit stock solution age (e.g., up to 1 month at -20°C).[6] 2. Aliquot for Single Use: Immediately after preparation, divide the stock solution into single-use aliquots in tightly sealed vials with minimal headspace. Store at -80°C for long-term stability (up to 1 year).[1][6] This prevents contamination and degradation of the entire stock.
A precipitate forms in the solution during storage. 1. Degradation: Formation of insoluble oxidation products.[1] 2. Low Solubility: The compound may be "crashing out" of solution if stored at low temperatures, especially if near its solubility limit.1. Differentiate Cause: Allow the vial to warm to room temperature. If the precipitate redissolves, it was likely due to low-temperature insolubility. If it remains, it is a degradation product.[1] 2. Discard and Remake: If degradation is confirmed, discard the solution. Prepare a fresh batch following all stabilization protocols outlined above.

Data Summary: Factors Affecting Amine Stability

While extensive quantitative data for phenethylamine is sparse in the literature, the stability of closely related catecholamines provides valuable insight into the effectiveness of stabilization strategies. The following table illustrates the expected impact of various conditions.

Condition Stabilizing Agent(s) Expected pH Relative Stability Key Rationale
Aqueous Solution, Exposed to Air & LightNone (Control)7.4Very PoorUnprotected amine group is highly susceptible to oxidation, catalyzed by light and ambient oxygen.
Aqueous Solution, Protected from LightNone7.4PoorRemoving light reduces photodegradation, but oxidation from dissolved oxygen still occurs.
Degassed Aqueous Solution, Stored under N₂None7.4ModerateRemoving oxygen significantly slows the primary degradation pathway.
Degassed Aqueous Solution, Stored under N₂EDTA (0.1 mM)7.4GoodEDTA chelates trace metal ions, removing a key catalyst for oxidation.[1]
Degassed Aqueous Solution, Stored under N₂EDTA (0.1 mM) + Ascorbic Acid4.0 - 6.0ExcellentThe combination of an acidic pH (protonates amine), an oxygen-free environment, a chelator, and an antioxidant provides maximum protection.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Phenethylamine HCl (PEA-HCl) Stock Solution (100 mM)

This protocol describes the preparation of a stable stock solution suitable for use in cell culture and other biological assays.

Materials:

  • 2-Phenylethylamine hydrochloride (MW: 157.64 g/mol )[6]

  • Anhydrous Dimethyl sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Inert gas (Nitrogen or Argon) source with a sterile filter

Procedure:

  • Solvent Preparation (if using PBS): Dispense the required volume of sterile PBS into a sterile container. Sparge the buffer with a gentle stream of filtered nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Weighing PEA-HCl: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh 15.76 mg of PEA-HCl powder into the tube.

  • Dissolution: Add 1 mL of the chosen solvent (anhydrous DMSO or the degassed PBS) to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[6]

  • Inert Gas Overlay: Briefly flush the headspace of the vial with inert gas before tightly sealing the cap. This displaces oxygen and further protects the solution.[1]

  • Aliquoting and Storage: Immediately divide the stock solution into single-use working aliquots in sterile, amber vials. Label clearly with the compound name, concentration, solvent, and date. Store aliquots at -80°C for long-term storage (up to 1 year).[6]

Protocol 2: HPLC-UV Method for Assessing PEA-HCl Purity and Degradation

This protocol provides a reliable method to quantify the concentration of PEA-HCl and detect the formation of its primary degradation product, phenylacetic acid.[1]

Instrumentation & Conditions:

  • HPLC System: A standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and a pH 2.9 phosphate buffer (e.g., 30:70 v/v).[1][7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10-20 µL.[7]

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of known PEA-HCl concentrations (e.g., 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Sample Preparation: Dilute an aliquot of the PEA-HCl solution to be tested with the mobile phase to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the PEA-HCl standard against its concentration. Use the regression equation to determine the concentration of PEA-HCl in the test sample. A decrease in the area of the main PEA peak or the appearance of new peaks (e.g., for phenylacetic acid) over time indicates degradation.

Visual Workflow and Diagrams

Troubleshooting Phenethylamine Solution Instability

The following diagram outlines a logical workflow for diagnosing and resolving stability issues with your phenethylamine solutions.

G start Problem Observed (e.g., Discoloration, Inconsistent Results) check_precipitate Is there a precipitate? start->check_precipitate warm_sample Action: Warm sample to room temp. check_precipitate->warm_sample Yes check_visual Is solution discolored (yellow/brown)? check_precipitate->check_visual No precipitate_dissolves Does it redissolve? warm_sample->precipitate_dissolves solubility_issue Conclusion: Solubility issue at low temp. (Not degradation) precipitate_dissolves->solubility_issue Yes degradation_confirmed Conclusion: Degradation confirmed precipitate_dissolves->degradation_confirmed No final_action Action: Discard suspect solution. Prepare fresh stock using stabilization protocol. degradation_confirmed->final_action oxidation_likely Probable Cause: Oxidative Degradation check_visual->oxidation_likely Yes implement_solutions Implement Preventative Measures: 1. Use degassed acidic buffer (pH 4-6) 2. Add EDTA & Antioxidant 3. Protect from light (amber vials) 4. Store under inert gas (N₂/Ar) 5. Aliquot and store at -80°C check_visual->implement_solutions No, but results are inconsistent oxidation_likely->final_action final_action->implement_solutions Follow these steps

Caption: Troubleshooting workflow for phenethylamine solution instability.

Primary Oxidative Degradation Pathway of Phenethylamine

This diagram illustrates the chemical transformation of phenethylamine during oxidative degradation.

G pea Phenethylamine (Susceptible at high pH) label1 Oxidation [O] pea->label1 intermediate Phenylacetaldehyde (Aldehyde Intermediate) label2 Further Oxidation [O] intermediate->label2 final_product Phenylacetic Acid (Final Degradation Product) label1->intermediate label2->final_product

Caption: Primary oxidative degradation pathway of phenethylamine.

References

  • how to prevent oxidation of 2-Phenylethylamine hydrochloride solutions - Benchchem. (URL: )
  • minimizing degradation of phenethylamines during storage - Benchchem. (URL: )
  • Application Notes and Protocols for 2-Phenylethylamine Hydrochloride in Cell Culture - Benchchem. (URL: )
  • 2-Phenylethylamine HCl - AK Scientific, Inc. (URL: )
  • Technical Support Center: Enhancing the Stability of Phenylethylamine Deriv
  • Phenethylamine | C8H11N | CID 1001 - PubChem. (URL: [Link])

  • Phenethylamine - Wikipedia. (URL: [Link])

  • Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride - Benchchem. (URL: )

Sources

Technical Support Center: Identification and Troubleshooting of Synthesis By-products for 3,4-Dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethylphenethylamine. Purity is paramount for reproducible downstream applications, and understanding the potential by-products of common synthetic routes is the first step toward achieving it. This document provides in-depth troubleshooting guides and FAQs to directly address specific issues encountered during synthesis and purification.

Section 1: Common Synthetic Pathways and Their Inherent By-products

The identity and prevalence of impurities are intrinsically linked to the chosen synthetic route. Below, we dissect the two most common pathways for synthesizing phenethylamines, outlining the mechanistic origins of their characteristic by-products.

Route A: Reductive Amination of 3,4-Dimethylphenylacetone

This widely used method involves the reaction of a ketone with an amine source (commonly ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the target primary amine.

General Reaction Scheme: 3,4-Dimethylphenylacetone + NH₃ + [Reducing Agent] → this compound

While efficient, this pathway is susceptible to several side reactions that generate a predictable profile of impurities.

Workflow: Reductive Amination and By-product Formation

Ketone 3,4-Dimethylphenylacetone (Starting Material) Imine Intermediate Imine Ketone->Imine Condensation (-H₂O) Alcohol 1-(3,4-Dimethylphenyl)propan-2-ol (By-product) Ketone->Alcohol Direct Ketone Reduction (e.g., NaBH₄) Ammonia Ammonia (NH₃) Ammonia->Imine Condensation (-H₂O) Product This compound (Target Product) Imine->Product Reduction (e.g., NaBH₃CN, H₂/Catalyst) SecondaryAmine Di(3,4-dimethylphenethyl)amine (By-product) Imine->SecondaryAmine Reaction with Imine/ Further Alkylation Product->SecondaryAmine Reaction with Imine/ Further Alkylation

Caption: By-product formation pathways during reductive amination.

Table 1: Common By-products from Reductive Amination

By-product NameCausality (Why it forms)Identification Clues (GC-MS)
Unreacted Starting Material Incomplete reaction due to insufficient reducing agent, non-optimal pH for imine formation, or low temperature/pressure.Elutes before the product. Mass spectrum will show a molecular ion corresponding to 3,4-Dimethylphenylacetone.
1-(3,4-Dimethylphenyl)propan-2-ol The reducing agent (especially powerful ones like NaBH₄) directly reduces the ketone starting material before imine formation is complete.Molecular ion peak corresponding to the alcohol. Fragmentation will show a characteristic loss of water (M-18).
Di(3,4-dimethylphenethyl)amine The newly formed primary amine product attacks another molecule of the intermediate imine, leading to a secondary amine. This is more common with certain catalysts or if there is a localized excess of the amine product.[1]A high-mass peak with a molecular ion corresponding to the secondary amine. Fragmentation will show cleavage at the C-N bond.
Route B: Reduction of 3,4-Dimethylbenzyl Cyanide

This pathway involves the catalytic hydrogenation of a nitrile to the corresponding primary amine. It is often favored for its high potential yield but can be prone to forming secondary amines if not properly controlled.

General Reaction Scheme: 3,4-Dimethylbenzyl Cyanide + H₂ + [Catalyst] → this compound

The key to minimizing by-products in this route is controlling the reaction intermediates.

Workflow: Nitrile Reduction and By-product Formation

Nitrile 3,4-Dimethylbenzyl Cyanide (Starting Material) IntermediateImine Intermediate Imine Nitrile->IntermediateImine Partial Reduction Amide 2-(3,4-Dimethylphenyl)acetamide (By-product) Nitrile->Amide Hydrolysis (Trace H₂O) Product This compound (Target Product) IntermediateImine->Product Full Reduction SecondaryAmine Di(3,4-dimethylphenethyl)amine (By-product) IntermediateImine->SecondaryAmine Condensation & Reduction Product->SecondaryAmine Condensation & Reduction

Caption: By-product formation pathways during nitrile reduction.

Table 2: Common By-products from Nitrile Reduction

By-product NameCausality (Why it forms)Identification Clues (GC-MS)
Unreacted Starting Material Incomplete hydrogenation due to catalyst poisoning (e.g., by sulfur compounds), insufficient hydrogen pressure, or low temperature.Elutes before the product. Mass spectrum will show a molecular ion corresponding to 3,4-Dimethylbenzyl Cyanide.
2-(3,4-Dimethylphenyl)acetamide Partial or complete hydrolysis of the nitrile group by trace amounts of water in the solvent or reagents, often under acidic or basic conditions.Higher boiling point than the amine. Molecular ion will correspond to the primary amide.
Di(3,4-dimethylphenethyl)amine The primary amine product reacts with the partially reduced imine intermediate. This is a well-known issue in nitrile reductions. The use of ammonia in the reaction mixture can suppress this by competing for the imine.[2]A high-mass peak with a molecular ion corresponding to the secondary amine. Identical to the secondary amine formed in Route A.

Section 2: Analytical Methodologies for By-product Identification (FAQs)

Q1: What is the recommended initial screening method for my crude reaction mixture?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal first-pass analytical technique.[3][4] Its strength lies in separating volatile compounds and providing tentative identification based on fragmentation patterns and retention times. This allows for a rapid assessment of reaction completion and the presence of the major by-products discussed above.

Q2: My GC-MS analysis shows several unexpected peaks. How do I begin to identify them?

A: First, correlate the peaks to the potential by-products from your specific synthesis route. For an unknown peak, examine its mass spectrum for two key features:

  • The Molecular Ion (M+) Peak: This is the peak with the highest mass-to-charge ratio (m/z) and represents the intact molecule. Its mass is a critical clue to the molecular formula.

  • Fragmentation Pattern: Phenethylamines exhibit characteristic fragmentation. Look for a prominent peak corresponding to cleavage of the bond between the alpha and beta carbons of the ethyl chain (benzylic cleavage). For this compound, this would result in a fragment at m/z 105 (the dimethylbenzyl cation). Compare the fragmentation of your unknown to the known fragmentation of your target compound.

Q3: How can I definitively confirm the structure of a major, unknown impurity?

A: For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[3][[“]] After isolating the impurity (e.g., via column chromatography or preparative HPLC), ¹H and ¹³C NMR spectra will provide definitive evidence of the structure. For example, a secondary amine by-product would show significant changes in the chemical shifts and integration of the protons on the ethyl chain compared to the primary amine product.

Q4: What is the best method to accurately quantify the purity of my final, purified product?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for purity assessment and quantification in a quality control setting.[4][[“]] For ultra-sensitive detection or analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method, offering unparalleled specificity and low limits of detection.[6]

Section 3: Troubleshooting Guide

Observed ProblemProbable CauseRecommended Solution
High levels of unreacted starting material (ketone or nitrile). Reaction is incomplete. This could be due to insufficient reaction time, deactivated catalyst, or suboptimal temperature/pressure.Action: Extend the reaction time. For catalytic hydrogenations, ensure the catalyst is fresh and active. Verify that temperature and pressure meet the requirements of the protocol. Consider a stepwise addition of the reducing agent.
Significant formation of the secondary amine by-product. Route A: Stoichiometry favors the reaction between the product and the imine intermediate. Route B: The primary amine product is reacting with the partially reduced imine intermediate.[2]Action: For nitrile reductions, conduct the hydrogenation in the presence of ammonia, which will competitively inhibit the formation of the secondary amine.[2] For reductive aminations, ensure a slight excess of the ammonia source and control the addition of the reducing agent to avoid buildup of the primary amine product.
Presence of the alcohol by-product (from Route A). The reducing agent is too reactive and reduces the ketone starting material faster than the imine can form.Action: Switch to a milder reducing agent that is more selective for imines over ketones, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). Maintain a slightly acidic pH (around 5-6) to promote imine formation.
Product appears discolored (yellow/brown) after purification. The amine is susceptible to air oxidation over time, forming colored impurities.Action: Store the purified amine under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place. If necessary, repurify via distillation or crystallization.

Section 4: Standard Analytical Protocols

Protocol 1: GC-MS Screening of Crude Reaction Mixture

This protocol provides a general framework for the analysis of this compound and related by-products.

  • Sample Preparation: Dilute a small aliquot (approx. 1 mg) of the crude reaction mixture in 1 mL of a suitable solvent like methanol or ethyl acetate. Vortex to ensure dissolution. If necessary, centrifuge to pellet any solids.

  • Instrumental Conditions:

    • GC System: Standard gas chromatograph with a mass selective detector.

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-550 m/z.

Protocol 2: HPLC-UV Purity Assay

This protocol is suitable for quantifying the purity of the final product.[4]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the purified this compound in the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumental Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). An isocratic method (e.g., 70:30 Water:Acetonitrile) or a gradient may be used for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

References

  • Pictet, A., & Finkelstein, M. (1909). Synthese des Laudanosins und der Tetrahydropapaverin-Base. Berichte der deutschen chemischen Gesellschaft, 42(2), 1979-1989. (Note: While a direct URL is not available for this historical document, it serves as a foundational reference for phenethylamine synthesis).
  • Consensus. (N.D.). Analytical methods for detecting phenethylamines in dietary supplements. Consensus. [Link]

  • Van Bocxlaer, J. F., et al. (1999). Identification of α-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology, 23(5), 414–417. [Link]

  • Google Patents. (1990). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • Google Patents. (2016). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
  • Wu, C. A., et al. (2019). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology, 43(8), 625–633. [Link]

  • King, L. A., et al. (1996). Illicit synthesis of phenylethylamines. Forensic Science International, 77(3), 141-149. (Note: Abstract available, full text may require subscription).
  • Blachut, D., et al. (2013). Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods. ResearchGate. [Link]

  • ResearchGate. (N.D.). α-Phenylethamine in illegally produced amphetamine. [Link]

Sources

Technical Support Center: Handling Photosensitive Phenethylamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with photosensitive phenethylamine compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the integrity and success of your experiments. My aim is to equip you with the knowledge to anticipate and mitigate challenges associated with the light-sensitive nature of these molecules.

Section 1: Understanding the Challenge: The "Why" Behind Photosensitivity

Before delving into specific protocols, it's crucial to understand the underlying chemical principles that render many phenethylamine derivatives susceptible to photodegradation.

FAQ 1: Why are many phenethylamine compounds photosensitive?

The photosensitivity of phenethylamine compounds often stems from the presence of chromophores within their molecular structure. The aromatic ring, in particular, can absorb light energy, especially in the ultraviolet (UV) spectrum. This absorption can excite the molecule to a higher energy state, making it more reactive and prone to degradation pathways such as photo-oxidation, photo-isomerization, or cleavage of chemical bonds.[1][2] The specific substituents on the aromatic ring and the ethylamine side chain can significantly influence the degree of photosensitivity.

FAQ 2: What are the common signs of degradation in a phenethylamine sample?

Visual inspection can often provide the first clues of sample degradation. Common indicators include:

  • Color Change: A previously colorless or white solid/solution may develop a yellow, brown, or pinkish hue.

  • Precipitation: The formation of insoluble material in a solution can indicate the generation of degradation products.

  • Changes in Physical State: An oil may become more viscous or even solidify.

However, significant degradation can occur without any visible changes. Therefore, analytical techniques are essential for confirmation.[3]

FAQ 3: What are the potential consequences of using a degraded sample in my experiments?

Using a photodegraded sample can have severe repercussions for your research, leading to:

  • Inaccurate Quantification: The concentration of the active compound will be lower than expected, leading to erroneous dose-response curves and other quantitative data.

  • Altered Biological Activity: Degradation products may have different pharmacological profiles, potentially leading to off-target effects, reduced efficacy, or even unexpected toxicity.[2]

  • Irreproducible Results: The extent of degradation can vary between aliquots and experiments, leading to a lack of reproducibility.

  • Analytical Interference: Degradation products can co-elute with the parent compound or interfere with analytical assays, complicating data interpretation.[3]

Section 2: Proactive Measures: Best Practices for Handling and Storage

The most effective way to manage photosensitive compounds is to prevent degradation from occurring in the first place. This section outlines essential preventative protocols.

Protocol 1: Proper Storage of Photosensitive Phenethylamines
Parameter Recommendation Rationale
Containers Use amber glass vials or bottles.[4][5] For highly sensitive compounds, wrap containers in aluminum foil.Amber glass filters out a significant portion of UV and blue light, which are high-energy wavelengths that often initiate photochemical reactions.[6] Aluminum foil provides a complete light barrier.
Atmosphere For long-term storage, consider purging the container with an inert gas (e.g., argon or nitrogen).This minimizes the risk of photo-oxidation by displacing oxygen, which can participate in light-induced degradation pathways.
Temperature Store at the recommended temperature, typically in a refrigerator or freezer.Lower temperatures slow down the rates of all chemical reactions, including photodegradation.
Labeling Clearly label all containers with the compound name, date received, and a prominent "Photosensitive" warning.This ensures that all lab personnel are aware of the handling requirements.
Protocol 2: Weighing and Preparing Solutions of Photosensitive Compounds

The process of weighing and dissolving a photosensitive compound is a point of high vulnerability to light exposure.

Step-by-Step Methodology:

  • Minimize Light Exposure: Whenever possible, perform these steps in a darkened room or under a fume hood with the sash lowered and the light turned off.[4] Use a low-intensity, long-wavelength light source (e.g., a red or yellow safety light) if illumination is necessary.[7]

  • Use Appropriate Glassware: Utilize amber-colored volumetric flasks and beakers for solution preparation.[6]

  • Tare the Vessel: Place the amber vial or flask on the analytical balance and tare its weight.[8][9]

  • Rapid Weighing: Quickly add the desired amount of the compound to the tared vessel. Avoid prolonged exposure on the balance.

  • Immediate Dissolution: Promptly add the solvent to the vessel and dissolve the compound. If necessary, briefly sonicate or vortex the solution, ensuring the container remains covered to block light.

  • Protect the Solution: Immediately after preparation, cap the vessel and wrap it in aluminum foil, even if it is in an amber container.[4]

  • Documentation: Record the final concentration and date of preparation on the label.

Troubleshooting Weighing and Dissolution:

  • Problem: The solid is clumping or appears "sticky" on the spatula.

    • Possible Cause: The compound may be hygroscopic and absorbing moisture from the air.

    • Solution: Handle the compound in a glove box with a controlled, low-humidity atmosphere.[10]

  • Problem: The compound is a viscous oil that is difficult to transfer.

    • Solution: Weigh the oil directly into the tared vial. For small quantities, you can weigh by difference: tare the vial with the oil, remove a small amount with a pipette tip, and re-weigh the vial to determine the amount transferred.[10]

Section 3: Experimental Workflow: Minimizing Light Exposure During Your Assay

Maintaining a light-protected environment throughout your experiment is critical for data integrity.

Workflow Diagram: Light-Sensitive Experiment

G prep_weigh Weigh Compound (Amber Vial) prep_dissolve Dissolve in Solvent (Amber Volumetric Flask) prep_weigh->prep_dissolve prep_aliquot Aliquot into Light-Protected Tubes prep_dissolve->prep_aliquot exp_setup Set up Assay (e.g., in 96-well plate) prep_aliquot->exp_setup Transfer to Assay Plate exp_incubate Incubate (if required) in a Dark Chamber exp_setup->exp_incubate exp_read Read Plate in Plate Reader exp_incubate->exp_read analysis_data Analyze Data exp_read->analysis_data analysis_qc Perform QC Checks analysis_data->analysis_qc G start Unexpected Analytical Result (e.g., extra peaks, low recovery) check_fresh Analyze a Freshly Prepared, Light-Protected Sample start->check_fresh is_ok Is the Result Now as Expected? check_fresh->is_ok problem_solved Problem Solved: Original Sample Was Degraded. Review Handling Procedures. is_ok->problem_solved Yes forced_degradation Conduct Forced Degradation Study: Expose Sample to Light and Analyze is_ok->forced_degradation No identify_products Identify Degradation Products (e.g., via LC-MS, NMR) forced_degradation->identify_products modify_protocol Modify Experimental Protocol to Further Minimize Light Exposure identify_products->modify_protocol end Implement Modified Protocol modify_protocol->end

Sources

Validation & Comparative

A Tale of Two Substitutions: A Comparative Analysis of 3,4-Dimethylphenethylamine and 3,4-Dimethoxyphenethylamine Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of phenethylamine chemistry, subtle structural modifications can dramatically alter pharmacological activity. This guide delves into a comparative analysis of two closely related analogues: 3,4-Dimethylphenethylamine (DMePEA) and 3,4-Dimethoxyphenethylamine (DMPEA). While differing only by the presence of methyl versus methoxy groups at the 3 and 4 positions of the phenyl ring, these compounds exhibit markedly different biological activities. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their contrasting pharmacological profiles, supported by established structure-activity relationships and detailed experimental protocols for their evaluation.

Introduction: The Phenethylamine Scaffold and the Significance of Ring Substitution

The phenethylamine backbone is a privileged scaffold in neuroscience, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of psychoactive substances.[1] Alterations to the phenyl ring are a cornerstone of drug design, influencing a compound's affinity and efficacy at various G-protein coupled receptors (GPCRs) and monoamine transporters.[1] The choice between alkyl (methyl) and alkoxy (methoxy) substituents at the 3 and 4 positions provides a classic example of how electronic and steric effects can dictate a molecule's interaction with its biological targets.

Chemical Structures
Figure 1. Chemical structures of this compound (DMePEA) and 3,4-Dimethoxyphenethylamine (DMPEA).
&nbsp;
CompoundIUPAC NameFormulaMolar Mass
This compound (DMePEA) 2-(3,4-dimethylphenyl)ethan-1-amineC₁₀H₁₅N149.24 g/mol
3,4-Dimethoxyphenethylamine (DMPEA) 2-(3,4-dimethoxyphenyl)ethan-1-amineC₁₀H₁₅NO₂181.23 g/mol

Part 1: Comparative Pharmacological Profiles

This compound (DMePEA): A Profile of Putative Psychoactivity

While data on DMePEA is limited, early animal studies suggest it possesses significant central nervous system activity. It has been reported to induce a strong rage reaction in cats and body tremors and salivation in rats, behavioral responses that have been correlated with hallucinogenic potential in other phenethylamines. The effects of DMePEA in humans remain undocumented.

Based on structure-activity relationship (SAR) studies of substituted phenethylamines, the presence of alkyl groups, such as the two methyl groups in DMePEA, at the para-position of the phenyl ring can enhance binding affinity for the serotonin 5-HT2A receptor.[2] This receptor is the primary target for classic psychedelic hallucinogens.[3]

3,4-Dimethoxyphenethylamine (DMPEA): A Profile of General Inactivity

In stark contrast to its dimethyl counterpart, DMPEA is widely reported to be biologically inactive in humans, even at high doses. Renowned chemist Alexander Shulgin, in his book PiHKAL, noted no psychoactive effects at oral doses up to 1000 mg.

Pharmacologically, DMPEA exhibits weak affinity for serotonin receptors and possesses some monoamine oxidase inhibitor (MAOI) activity.[4] Its structural similarity to dopamine has made it a useful precursor in the synthesis of various pharmaceutical agents.[3]

Structure-Activity Relationship (SAR) Insights: Methyl vs. Methoxy

The profound difference in the activity of DMePEA and DMPEA can be attributed to the distinct electronic and steric properties of the methyl and methoxy substituents.

  • Electronic Effects: Methoxy groups are electron-donating through resonance but electron-withdrawing through induction. This complex electronic influence can affect the interaction of the phenyl ring with receptor binding pockets. Methyl groups, on the other hand, are weakly electron-donating.

  • Steric and Lipophilic Character: Methyl groups are less bulky than methoxy groups and increase the lipophilicity of the molecule. Increased lipophilicity can enhance the ability of a compound to cross the blood-brain barrier. SAR studies have shown that for some phenethylamines, increasing the size and lipophilicity of substituents at the 4-position can increase affinity for 5-HT2A receptors.[3]

It is plausible that the combination of electronic and steric factors in DMPEA leads to a conformation that is not conducive to binding and/or activation of key psychoactivity-mediating receptors like the 5-HT2A receptor. Conversely, the properties of the dimethyl substitution in DMePEA may favor such interactions.

Part 2: Experimental Methodologies for Evaluation

To empirically determine and compare the activity of novel phenethylamine analogues like DMePEA and DMPEA, a series of in vitro assays are essential. The following section details the protocols for key experiments.

Synthesis of Phenethylamine Analogues

The synthesis of both DMePEA and DMPEA can be achieved through the reduction of a corresponding β-nitrostyrene intermediate. This is a common and effective method for producing phenethylamines from commercially available benzaldehydes.

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction Benzaldehyde 3,4-Disubstituted Benzaldehyde Nitrostyrene 3,4-Disubstituted -β-nitrostyrene Benzaldehyde->Nitrostyrene Condensation Nitromethane Nitromethane Nitromethane->Nitrostyrene Catalyst Ammonium Acetate in Acetic Acid Catalyst->Nitrostyrene Phenethylamine 3,4-Disubstituted Phenethylamine Nitrostyrene->Phenethylamine Reduction Reducing_Agent Lithium Aluminum Hydride (LiAlH4) in THF Reducing_Agent->Phenethylamine

Caption: Synthesis of 3,4-disubstituted phenethylamines.

  • Knoevenagel Condensation to form β-nitrostyrene:

    • To a solution of 3,4-dimethylbenzaldehyde or 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitromethane (1.2 equivalents) and ammonium acetate (0.5 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure 3,4-dimethyl-β-nitrostyrene or 3,4-dimethoxy-β-nitrostyrene.[5][6]

  • Reduction of the β-nitrostyrene to the phenethylamine:

    • In a three-necked flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (3 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of the corresponding β-nitrostyrene (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting granular precipitate and wash it with THF.

    • Combine the filtrate and washes, and remove the solvent under reduced pressure.

    • Dissolve the residue in dilute hydrochloric acid, wash with an organic solvent (e.g., diethyl ether), and then basify the aqueous layer with concentrated sodium hydroxide.

    • Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired phenethylamine.

In Vitro Pharmacological Evaluation

These assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.[7]

Membrane_Prep Membrane Preparation (Cells expressing target) Incubation Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioligand) Filtration->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Use cell lines stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add binding buffer, the test compound (DMePEA or DMPEA) at various concentrations, and a specific radioligand (e.g., [³H]WIN 35,428 for DAT) at a concentration close to its Kd.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at a defined temperature and time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known inhibitor.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

To determine if a compound acts as an agonist, partial agonist, or antagonist at a GPCR, functional assays measuring downstream signaling are necessary. For many serotonin receptors, this involves measuring changes in cyclic adenosine monophosphate (cAMP) levels.[8]

Cell_Plating Plate Cells (Expressing target GPCR) Compound_Addition Add Test Compound Cell_Plating->Compound_Addition Incubation Incubate to allow signaling Compound_Addition->Incubation Lysis_Reagent Add Lysis Buffer with HTRF Reagents Incubation->Lysis_Reagent HTRF_Reading Read Plate on HTRF-compatible reader Lysis_Reagent->HTRF_Reading Data_Analysis Calculate EC50 and Emax HTRF_Reading->Data_Analysis

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably or transiently expressing the human 5-HT receptor of interest.

    • Plate the cells in a 384-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound (DMePEA or DMPEA).

    • Aspirate the culture medium from the cells and add the compound dilutions. For Gi-coupled receptors, also add forskolin to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Detection:

    • Add the HTRF lysis buffer containing the cAMP-d2 acceptor and the anti-cAMP cryptate donor.

    • Incubate for 1 hour at room temperature to allow for cell lysis and antibody-cAMP binding.[9]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.[10]

Conclusion

The comparison of this compound and 3,4-Dimethoxyphenethylamine provides a compelling illustration of the profound impact of subtle chemical modifications on pharmacological activity. While DMePEA exhibits a profile suggestive of psychoactivity, likely through interactions with serotonergic receptors, DMPEA is largely inert. This divergence underscores the critical importance of structure-activity relationship studies in drug discovery and neuroscience research. The experimental protocols detailed herein provide a robust framework for the empirical characterization of these and other novel phenethylamine derivatives, enabling a deeper understanding of their therapeutic and toxicological potential.

References

  • Wang, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 197-206. Available from: [Link]

  • Cisbio. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. Available from: [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1073847. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Sleno, R., & Embrechts, W. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. International journal of molecular sciences, 15(2), 2554–2572. Available from: [Link]

  • Han, S. C., & Park, H. J. (2017). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & therapeutics, 25(2), 159–165. Available from: [Link]

  • Roth, B. L., et al. (2017). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. ACS chemical neuroscience, 8(5), 1151–1162. Available from: [Link]

  • Han, L., & Iversen, L. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 663. Available from: [Link]

  • Caron, M. G., et al. (2012). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics, 341(3), 744–754. Available from: [Link]

  • Wikipedia. (2023). Biscaline. Retrieved from [Link]

  • Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. Available from: [Link]

  • Mayer, F. P., et al. (2015). The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Neuropharmacology, 99, 217–227. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. Retrieved from [Link]

  • Supporting Information for: A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitrostyrene by different DHPs. Retrieved from [Link]

  • S. Rossi, et al. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 23(11), 2948. Available from: [Link]

  • ResearchGate. (n.d.). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. Neuropharmacology, 212, 109053. Available from: [Link]

  • Spealman, R. D., et al. (1979). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of medicinal chemistry, 22(9), 1118–1121. Available from: [Link]

  • Braden, M. R., et al. (2006). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 49(24), 7175–7184. Available from: [Link]

  • Nelson, D. L., et al. (1999). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. British journal of pharmacology, 128(2), 343–350. Available from: [Link]

  • Eshleman, A. J., et al. (2010). Comparative neurochemical profile of 3,4-methylenedioxymethamphetamine and its metabolite alpha-methyldopamine on key targets of MDMA neurotoxicity. Biochemical pharmacology, 80(12), 2033–2041. Available from: [Link]

  • Luethi, D., et al. (2022). Monoamine Receptor and Transporter Interaction Profiles of 4‐Alkyl‐Substituted 2,5‐Dimethoxyamphetamines. ChemMedChem, 17(11), e202200080. Available from: [Link]

Sources

A Researcher's Guide to Characterizing Phenethylamine Pharmacology: Comparing Mescaline and DMePEA Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the receptor binding profiles of substituted phenethylamines, using the well-characterized psychedelic mescaline as a reference standard against the lesser-known compound, 3,4-Dimethoxyphenethylamine (DMePEA). While extensive quantitative data for mescaline is available, similar data for DMePEA is sparse in publicly accessible literature[1]. Therefore, this document serves a dual purpose: first, to present the established receptor binding profile of mescaline, and second, to provide a detailed, field-proven methodology for researchers to generate the corresponding data for DMePEA, enabling a direct and meaningful comparison.

Understanding how these structurally related molecules interact with neuronal receptors is fundamental to elucidating their pharmacological effects. Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic known to act primarily as an agonist at serotonin 5-HT2A receptors[2][3]. DMePEA (3,4-Dimethoxyphenethylamine) is a structural analog, differing only by the absence of the 5-position methoxy group. This subtle structural change can dramatically alter pharmacological activity, making a direct comparison of their receptor affinities a critical step in predicting DMePEA's potential effects.

The cornerstone of this analysis is the competitive radioligand binding assay, a robust and sensitive method for quantifying the affinity of a test compound for a specific receptor target. This guide will detail the principles, protocols, and data interpretation required to build a comprehensive binding profile.

The Principle of Competitive Radioligand Binding

The primary technique to determine the binding affinity of a novel compound (the "competitor," e.g., DMePEA or mescaline) is the competitive radioligand binding assay. This method relies on the principle of competition between the unlabeled test compound and a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.

The experiment measures the ability of increasing concentrations of the unlabeled test compound to displace the radioligand from the receptor. The concentration at which the test compound displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%). This value is then converted to the inhibition constant (Ki), which represents the intrinsic binding affinity of the test compound for the receptor. A lower Ki value signifies a higher binding affinity. This entire workflow is a self-validating system, as the inclusion of known reference compounds and appropriate controls ensures the accuracy and reproducibility of the results.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the standard workflow for determining the Ki of a test compound at a G-protein coupled receptor (GPCR).

G_1 Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Step 1: Membrane Preparation (e.g., from cells expressing target receptor) Reagent_Prep Step 2: Reagent Preparation (Radioligand, Test Compound Dilutions, Buffers) Membrane_Prep->Reagent_Prep Incubation Step 3: Incubation - Receptor Membranes - Radioligand (fixed concentration) - Test Compound (variable concentrations) Reagent_Prep->Incubation Filtration Step 4: Separation Rapid vacuum filtration through GF/B filters to separate bound from free radioligand Incubation->Filtration Washing Step 5: Washing Wash filters with ice-cold buffer to remove non-specific binding Filtration->Washing Counting Step 6: Quantification Scintillation counting to measure radioactivity bound to filters Washing->Counting Analysis Step 7: Data Analysis - Plot % Inhibition vs. Log[Compound] - Determine IC50 from curve fit Counting->Analysis Ki_Calc Step 8: Ki Calculation Convert IC50 to Ki using Cheng-Prusoff equation Analysis->Ki_Calc

Caption: A step-by-step diagram of the competitive radioligand binding assay workflow.

Comparative Receptor Binding Profiles

The following table summarizes the known receptor binding affinities (Ki, in nM) for mescaline at key central nervous system receptors. The corresponding data for DMePEA is largely uncharacterized and is presented here as the objective for the experimental protocol that follows. A lower Ki value indicates stronger binding affinity.

Receptor TargetMescaline Ki (nM)DMePEA Ki (nM)Rationale for Inclusion
Serotonin Receptors Primary targets for psychedelic phenethylamines.
5-HT2A1,600 - 6,300[2][4]To be determinedThe principal target mediating psychedelic effects[3].
5-HT2C4,000 - 12,000[4][5]To be determinedStructurally similar to 5-HT2A; contributes to mood and perception.
5-HT1A1,600 - 6,700[4]To be determinedModulates mood and anxiety; anxiolytic potential.
Adrenergic Receptors Structural similarity to norepinephrine suggests potential interaction.
α1A>10,000[4]To be determinedMediates sympathomimetic effects (e.g., increased heart rate).
α2A>10,000[4]To be determinedModulates neurotransmitter release and autonomic function.
Dopamine Receptors Structural similarity to dopamine suggests potential interaction.
D2>10,000[4]To be determinedKey target for antipsychotics; involved in reward and motor control.
Trace Amine Receptor
TAAR13,300[4]To be determinedModulates monoaminergic systems.

Note: Data for mescaline is compiled from studies using human recombinant receptors[4][5].

Discussion of Mescaline's Profile & The 5-HT2A Signaling Pathway

Mescaline's binding data reveals it to be a ligand with relatively low affinity, acting in the micromolar range. Its most significant interactions are with the serotonin 5-HT receptor family, particularly the 5-HT2A and 5-HT2C subtypes[4][5]. The affinity for the 5-HT2A receptor, while modest compared to compounds like LSD, is widely accepted as the primary interaction responsible for its characteristic psychedelic effects[2][3]. Its negligible affinity for dopamine D2 and key adrenergic receptors at typical concentrations suggests a pharmacological profile distinct from stimulants like amphetamine or classical antipsychotics.

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a specific intracellular signaling cascade. It is coupled to the Gq/11 family of G-proteins. Agonist binding, by mescaline for example, triggers a conformational change that activates Gq, which in turn activates the enzyme Phospholipase C (PLC)[3][6]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC) at the cell membrane[6][7]. This cascade ultimately modulates neuronal excitability and gene expression, particularly in cortical pyramidal neurons.

G_2 5-HT2A Receptor Gq Signaling Pathway Ligand Mescaline / DMePEA (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Downstream Cellular Responses (↑ Neuronal Excitability, Gene Expression) Ca2->Response PKC->Response

Sources

A Comparative Guide to the Structural Activity Relationship of Dimethyl-Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of dimethyl-substituted phenethylamine isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their structural activity relationships (SAR). By examining the subtle yet significant impact of the positioning of two methyl groups on the phenethylamine scaffold, we can elucidate the resulting variations in pharmacological effects, primarily at monoamine transporters and serotonin receptors.

Introduction: The Phenethylamine Scaffold and the Influence of Dimethyl Substitution

The phenethylamine backbone is a foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic stimulants and hallucinogens.[1] Chemical modifications to this core structure can dramatically alter a compound's affinity and efficacy for various biological targets, thereby shaping its pharmacological profile.

The addition of two methyl groups to the phenyl ring of the phenethylamine molecule creates a series of positional isomers, each with a unique spatial and electronic configuration. This guide will explore the SAR of these isomers, focusing on how the placement of these methyl groups influences their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and key serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. While direct, comprehensive experimental data for all dimethyl-substituted isomers is not extensively available in the current literature, we can draw valuable insights from related compounds, such as dimethoxy-substituted phenethylamines and amphetamine derivatives, to build a predictive SAR model.

Comparative Analysis of Dimethyl-Substituted Phenethylamine Isomers

The position of the two methyl groups on the phenyl ring dictates the overall shape and electronic distribution of the molecule, which in turn governs its ability to bind to and activate or inhibit its biological targets.

Chemical Structures of Dimethyl-Phenethylamine Isomers

G cluster_isomers Dimethyl-Phenethylamine Positional Isomers 2,3-DMA 2,3-DMA 2,3-DMA_label 2,3-Dimethylphenethylamine 2,4-DMA 2,4-DMA 2,4-DMA_label 2,4-Dimethylphenethylamine 2,5-DMA 2,5-DMA 2,5-DMA_label 2,5-Dimethylphenethylamine 2,6-DMA 2,6-DMA 2,6-DMA_label 2,6-Dimethylphenethylamine 3,4-DMA 3,4-DMA 3,4-DMA_label 3,4-Dimethylphenethylamine 3,5-DMA 3,5-DMA 3,5-DMA_label 3,5-Dimethylphenethylamine G cluster_workflow Monoamine Reuptake and Effect of Phenethylamines Phenethylamine Dimethyl-Substituted Phenethylamine DAT DAT Phenethylamine->DAT Binds to NET NET Phenethylamine->NET Binds to SERT SERT Phenethylamine->SERT Binds to Dopamine Dopamine DAT->Dopamine Inhibits Reuptake/ Promotes Efflux Norepinephrine Norepinephrine NET->Norepinephrine Inhibits Reuptake/ Promotes Efflux Serotonin Serotonin SERT->Serotonin Inhibits Reuptake/ Promotes Efflux Synaptic_Cleft_DA Synaptic_Cleft_DA Dopamine->Synaptic_Cleft_DA Increased Concentration Synaptic_Cleft_NE Synaptic_Cleft_NE Norepinephrine->Synaptic_Cleft_NE Increased Concentration Synaptic_Cleft_5HT Synaptic_Cleft_5HT Serotonin->Synaptic_Cleft_5HT Increased Concentration

Caption: Interaction of dimethyl-substituted phenethylamines with monoamine transporters.

The potency and selectivity of dimethyl-substituted phenethylamines for DAT, NET, and SERT will largely depend on the substitution pattern. For instance, based on amphetamine and its analogs, compounds with substitutions at the 3 and 4 positions often exhibit significant activity at all three transporters. [2]

Interaction with Serotonin 5-HT2A Receptors

The 5-HT2A receptor is the primary target for classic psychedelic phenethylamines. Agonism at this receptor initiates a signaling cascade that is believed to be responsible for the hallucinogenic effects.

G cluster_pathway 5-HT2A Receptor Signaling Pathway Phenethylamine Dimethyl-Substituted Phenethylamine (Agonist) 5HT2A 5-HT2A Receptor Phenethylamine->5HT2A Binds and Activates Gq_G11 Gq/G11 Protein 5HT2A->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression Changes) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Simplified 5-HT2A receptor signaling cascade initiated by an agonist.

The affinity and efficacy of dimethyl-substituted phenethylamines at the 5-HT2A receptor are expected to be highly dependent on the isomer. As previously discussed, the 2,5-substitution pattern is generally favorable for 5-HT2A agonism in related series. [3]

Comparative Data Summary

The following table summarizes the known and inferred pharmacological properties of dimethyl-substituted phenethylamine isomers. It is important to note that much of this is based on extrapolation from related compounds due to a lack of direct comparative studies.

IsomerMonoamine Transporter Activity (Predicted)5-HT2A/2C Receptor Activity (Predicted)Notes
2,3-DMA WeakVery Low AffinityBased on data for 2,3-dimethoxyamphetamine. [4]
2,4-DMA UnknownUnknownLimited data available.
2,5-DMA ModerateModerate to High Affinity/AgonismInferred from the activity of 2,5-dimethoxy analogs. [3]
2,6-DMA InactiveInactiveSteric hindrance likely prevents binding. [5]
3,4-DMePEA Likely Substrate at DAT/NET/SERTPossible AffinityStructurally related to MDMA and mescaline. [6]
3,5-DMA UnknownUnknownLimited data available.

Experimental Protocols

To rigorously determine the SAR of these compounds, standardized in vitro assays are essential. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of dimethyl-substituted phenethylamine isomers for monoamine transporters and serotonin receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells (or another suitable cell line) stably expressing the human transporter (DAT, NET, or SERT) or receptor (e.g., 5-HT2A, 5-HT2C) of interest.

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • Incubate the prepared cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A) at a concentration near its Kd.

    • Add increasing concentrations of the unlabeled dimethyl-substituted phenethylamine isomer.

    • Incubate to allow for binding equilibrium to be reached.

  • Separation and Scintillation Counting:

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay

This functional assay measures a compound's ability to inhibit the reuptake of a neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the potency (IC50) of dimethyl-substituted phenethylamine isomers to inhibit dopamine, norepinephrine, or serotonin uptake.

Methodology:

  • Cell Culture:

    • Culture HEK-293 cells (or another suitable cell line) stably expressing the human transporter (DAT, NET, or SERT) of interest in 96-well plates.

  • Uptake Inhibition Assay:

    • Pre-incubate the cells with increasing concentrations of the dimethyl-substituted phenethylamine isomer.

    • Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period to allow for neurotransmitter uptake.

  • Termination and Scintillation Counting:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of uptake inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The structural activity relationship of dimethyl-substituted phenethylamines is a complex interplay between the steric and electronic effects of the methyl groups and the specific binding pocket topographies of their target proteins. While a complete experimental dataset is not yet available, by drawing comparisons with structurally related compounds, we can formulate a predictive framework for their pharmacological activities. The 3,4- and 2,5-isomers are predicted to be the most pharmacologically active, with potential for interaction with both monoamine transporters and serotonin receptors. Conversely, the 2,6-isomer is likely to be inactive due to steric hindrance. Further empirical investigation using the standardized protocols outlined in this guide is necessary to fully elucidate the SAR of this intriguing class of compounds and to identify potential candidates for further drug development.

References

Sources

A Comparative Guide to Trace Amine-Associated Receptor 1 (TAAR1) Agonists in Preclinical Neuropsychiatric Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of leading Trace Amine-Associated Receptor 1 (TAAR1) agonists, focusing on their performance in validated preclinical models of neuropsychiatric disorders. We will delve into the mechanistic rationale for targeting TAAR1, compare the pharmacological profiles of key compounds, and provide detailed protocols for assessing their efficacy.

Introduction: TAAR1 as a Novel Neuromodulatory Hub

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has emerged as a highly promising target for the treatment of a range of neuropsychiatric conditions, including schizophrenia, depression, and substance use disorders. Unlike classical monoamine receptors, TAAR1 is not directly activated by the primary monoamine neurotransmitters (dopamine, serotonin, norepinephrine) at physiological concentrations. Instead, it is stimulated by endogenous trace amines like β-phenylethylamine (β-PEA), p-tyramine, and 3-iodothyronamine, as well as by amphetamine-like psychostimulants.

Expression of TAAR1 is concentrated in key brain regions associated with monoaminergic regulation, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN). Here, it functions as a critical neuromodulator. Its activation generally leads to a reduction in the firing rate of dopamine neurons and an increase in serotonin neuron activity, effectively "braking" the dopamine system while boosting serotonin levels. This unique mechanism suggests that TAAR1 agonists could treat psychosis, mood, and cognitive symptoms without the side effects associated with direct dopamine D2 receptor blockade, the mechanism of all currently approved antipsychotics.

The Therapeutic Rationale: A New Mechanism of Action

The primary hypothesis is that TAAR1 agonists can restore monoaminergic balance in the brain. In conditions like schizophrenia, which is characterized by hyperdopaminergia in subcortical regions, TAAR1 activation can dampen this overactivity. This approach avoids the motor side effects (extrapyramidal symptoms) and hyperprolactinemia commonly seen with D2 antagonists.

Comparative Analysis of Lead TAAR1 Agonists

Several TAAR1 agonists have advanced into clinical development. The table below compares two of the most prominent candidates, Ulotaront and Ralmitaront, based on preclinical pharmacological data.

CompoundChemical ClassPotency (hTAAR1 EC₅₀)D₂ Receptor OccupancyKey Preclinical Findings
Ulotaront (SEP-363856) Aminopyridine/Pyrrolidine~55 nMNoneEffective in rodent models of psychosis (MK-801-induced hyperactivity), cognitive deficits (novel object recognition), and negative/depressive-like symptoms (forced swim test).
Ralmitaront (RO6889450) Pyridine~12 nMNoneAttenuates phencyclidine (PCP)-induced hyperactivity and cognitive deficits in rats; reduces ketamine-induced increases in glutamate, suggesting a role in modulating glutamatergic systems.

Performance in Core Neuropsychiatric Models

The efficacy of TAAR1 agonists is assessed across a battery of rodent models designed to mimic specific symptom domains of human neuropsychiatric disorders.

Models for Psychosis (Positive Symptoms)

The standard approach involves inducing hyperactivity and stereotyped behaviors in rodents using psychostimulants that elevate dopamine (e.g., amphetamine) or block NMDA glutamate receptors (e.g., MK-801, PCP).

  • Mechanism of Action: TAAR1 agonists are expected to counteract this hyperactivity by reducing the firing of VTA dopamine neurons.

  • Experimental Data: Both Ulotaront and Ralmitaront have demonstrated a dose-dependent ability to reduce locomotor activity induced by MK-801 and amphetamine in mice and rats. This effect is absent in TAAR1 knockout mice, confirming that the therapeutic action is mediated through the target receptor.

Models for Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current medications. The Novel Object Recognition (NOR) test is a widely used assay for learning and memory.

  • Mechanism of Action: The precise mechanism by which TAAR1 agonists improve cognition is still under investigation but may involve the normalization of prefrontal cortex activity and modulation of both dopaminergic and glutamatergic signaling.

  • Experimental Data: Ulotaront has been shown to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in the NOR test in mice. This suggests a pro-cognitive potential that is highly sought after in antipsychotic drug development.

Models for Negative and Depressive Symptoms

Negative symptoms (e.g., anhedonia, social withdrawal) and depressive symptoms are significant contributors to the disease burden in schizophrenia.

  • Mechanism of Action: By potentially increasing serotonergic tone and modulating dopaminergic pathways involved in reward and motivation, TAAR1 agonists may alleviate these symptoms.

  • Experimental Data: In the mouse forced swim test, a model used to screen for antidepressant-like activity, Ulotaront reduced immobility time, an effect comparable to that of conventional antidepressants. This finding supports the potential for TAAR1 agonists to address the mood and negative symptom domains of psychosis.

Key Experimental Protocols & Workflows

Reproducible and well-controlled experiments are the bedrock of preclinical pharmacology. Below are detailed protocols for two foundational assays.

Protocol 1: MK-801-Induced Hyperactivity

This model assesses the potential of a compound to mitigate the hyperdopaminergic-like state induced by an NMDA receptor antagonist.

Workflow Diagram:

G cluster_acclimation Day 1-3: Acclimation cluster_testing Day 4: Test Day cluster_analysis Data Analysis a1 Handle animals daily a2 Acclimate to testing room (60 min/day) a1->a2 t1 Place mouse in open field arena t2 Allow 30 min habituation t1->t2 t3 Administer Vehicle or TAAR1 Agonist (i.p.) t2->t3 t4 Wait 30 min (pre-treatment time) t3->t4 t5 Administer MK-801 (0.2 mg/kg, s.c.) t4->t5 t6 Record locomotor activity for 60 min t5->t6 d1 Quantify total distance traveled d2 Compare treatment groups using ANOVA d1->d2

Caption: Workflow for the MK-801-induced hyperactivity assay.

Step-by-Step Methodology:

  • Animals: Use male C57BL/6J mice (8-10 weeks old). Group house with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: For 3 days prior to testing, handle each mouse for 5 minutes and allow them to acclimate to the testing room for 60 minutes.

  • Test Day - Habituation: On the test day, place each mouse into an open field arena (e.g., 40x40x40 cm) and allow for a 30-minute habituation period.

  • Dosing:

    • Administer the vehicle or TAAR1 agonist at the desired doses via intraperitoneal (i.p.) injection.

    • Return the mouse to its home cage for the 30-minute pre-treatment period.

    • Administer MK-801 (e.g., 0.2 mg/kg, subcutaneous) or saline.

  • Data Acquisition: Immediately place the animal back into the open field arena and record locomotor activity using an automated tracking system (e.g., EthoVision XT) for 60 minutes.

  • Analysis: The primary endpoint is the total distance traveled. Data should be analyzed using a one-way or two-way ANOVA followed by post-hoc tests to compare the agonist-treated groups to the MK-801/vehicle control group. A successful compound will significantly reduce the hyperactivity induced by MK-801.

Protocol 2: Novel Object Recognition (NOR) Test

This assay evaluates episodic memory and is sensitive to cognitive deficits relevant to schizophrenia.

Step-by-Step Methodology:

  • Habituation (Day 1): Place each mouse in the empty open-field arena for 10 minutes to acclimate.

  • Training/Sample Phase (Day 2):

    • Place two identical objects (e.g., small glass bottles) in opposite corners of the arena.

    • Place the mouse in the arena, midway between the objects, and allow it to explore for 10 minutes.

    • Return the mouse to its home cage. The time spent exploring each object is recorded.

  • Test Phase (Day 2, after inter-trial interval):

    • After a defined retention interval (e.g., 1 hour), place the mouse back in the arena. One of the original objects has been replaced with a novel object.

    • Allow the mouse to explore freely for 5 minutes. Record the time spent exploring the familiar (F) and the novel (N) object.

  • Drug Administration: To test the effects of a TAAR1 agonist on reversing a deficit, a cognition-impairing agent like MK-801 is administered before the training phase. The TAAR1 agonist is administered prior to the cognition-impairing agent.

  • Analysis: Calculate the Discrimination Index (DI) as: (Time exploring Novel - Time exploring Familiar) / (Total exploration time). A DI significantly above zero indicates successful memory. A drug that reverses a deficit will restore the DI in impaired animals to the level of healthy controls.

TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist initiates a complex signaling cascade that ultimately modulates dopamine and serotonin systems. The receptor primarily couples to the G-protein Gαs, but can also engage Gαq.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates Gaq Gαq TAAR1->Gaq Activates Agonist TAAR1 Agonist Agonist->TAAR1 Binds AC Adenylyl Cyclase (AC) Gas->AC Stimulates PLC Phospholipase C (PLC) Gaq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP₃ PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates K_channel K+ Channel Phosphorylation PKA->K_channel PKC Protein Kinase C (PKC) DAG->PKC Activates DAT_internalization Dopamine Transporter (DAT) Internalization/Phosphorylation PKC->DAT_internalization Neuron_hyperpolarization Neuron Hyperpolarization (↓ Firing Rate) K_channel->Neuron_hyperpolarization D2_auto Modulation of D2 Autoreceptor function Neuron_hyperpolarization->D2_auto Leads to

Caption: Simplified TAAR1 signaling cascade in a dopamine neuron.

Mechanistic Explanation:

  • Agonist Binding: A TAAR1 agonist binds to and activates the receptor.

  • G-Protein Coupling: TAAR1 primarily couples to Gαs, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). It can also couple to Gαq, activating Phospholipase C (PLC), which generates IP₃ and DAG, activating Protein Kinase C (PKC).

  • Ion Channel Modulation: PKA can phosphorylate potassium channels, leading to their opening. This causes an efflux of K+ ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This is the primary mechanism for reducing dopamine neuron firing rate.

  • Transporter Regulation: Both PKA and PKC can phosphorylate the dopamine transporter (DAT), leading to its internalization or reduced function. This reduces dopamine reuptake, which may contribute to therapeutic effects in different brain regions.

Conclusion and Future Perspectives

TAAR1 agonists represent a genuinely novel approach to treating neuropsychiatric disorders, moving beyond the classical D2 receptor blockade paradigm. Preclinical data for compounds like Ulotaront and Ralmitaront are robust, demonstrating efficacy across models of positive, negative, and cognitive symptoms. The key differentiator for this class is the potential to achieve antipsychotic efficacy without the debilitating motor and metabolic side effects of current therapies.

The challenge ahead lies in translating these promising preclinical findings into clinical success. Ongoing and future clinical trials will be critical in determining whether the unique neuromodulatory mechanism of TAAR1 activation can deliver a new standard of care for patients suffering from schizophrenia and other complex brain disorders.

References

  • Title: Trace Amine-Associated Receptor 1 (TAAR1) as a Novel Therapeutic Target for Schizophrenia. Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: The Trace Amine-Associated Receptor 1 (TAAR1): A New Drug Target for Schizophrenia? Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: TAAR1-Mediated Attenuation of Dopamine Release and Hyperactivity Through Post-synaptic Mechanisms in the Nucleus Accumbens. Source: Neuropsychopharmacology. URL: [Link]

  • Title: Regulation of firing of dopamine neurons and their responses to psychoactive drugs. Source: Neuron. URL: [Link]

  • Title: SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action. Source: The American Journal of Psychiatry. URL: [Link]

  • Title: Ulotaront (SEP-363856), a TAAR1 Agonist for the Treatment of Schizophrenia: A Review of the Efficacy and Safety Profile. Source: Therapeutic Advances in Psychopharmacology. URL: [Link]

  • Title: The trace amine-associated receptor 1 (TAAR1) agonist RO6889450 reduces ketamine-evoked glutamate increases in the rat prefrontal cortex. Source: European Neuropsychopharmacology. URL: [Link]

A Comparative Guide to the Monoamine Transporter Cross-reactivity of 3,4-Dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Monoamine Transporter Profiling in Drug Development

Monoamine transporters—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical regulators of neurotransmission. These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of signaling. Their integral role in mood, cognition, and behavior makes them primary targets for a vast array of therapeutics, particularly those aimed at treating psychiatric and neurological disorders.

Phenethylamine and its derivatives represent a broad class of neuroactive compounds, with many exhibiting significant effects on monoamine transporters. Understanding the specific interaction profile of a novel phenethylamine derivative, such as 3,4-Dimethylphenethylamine, is paramount for predicting its pharmacological effects, potential therapeutic applications, and off-target liabilities. A compound's relative affinity and functional potency at each transporter (its cross-reactivity profile) will dictate its overall neurochemical signature and, consequently, its behavioral outcomes. For instance, compounds with high affinity for DAT and NET are often associated with stimulant properties, while those targeting SERT are typically linked to antidepressant and anxiolytic effects.

Understanding the Molecular Interactions: A Mechanistic Overview

The interaction of phenethylamine derivatives with monoamine transporters can be broadly categorized into two main mechanisms: reuptake inhibition and substrate-mediated release.

  • Reuptake Inhibition: In this mechanism, the compound binds to the transporter protein but is not translocated into the presynaptic neuron. This binding event competitively or non-competitively blocks the reuptake of the endogenous neurotransmitter, leading to its accumulation in the synaptic cleft. Cocaine is a classic example of a monoamine reuptake inhibitor.[1]

  • Substrate-Mediated Release (Efflux): Here, the compound is recognized by the transporter and translocated into the presynaptic neuron. This process can lead to a reversal of the transporter's function, causing it to pump monoamines out of the neuron and into the synapse. Amphetamine and its derivatives are well-known substrates that induce monoamine efflux.

The structural features of a phenethylamine derivative, including substitutions on the phenyl ring and the ethylamine side chain, significantly influence which of these mechanisms predominates and the compound's affinity for each of the three monoamine transporters.[2][3]

Comparative Analysis of Monoamine Transporter Interactions

To provide a clear comparison, the following table summarizes the known experimental data for amphetamine and cocaine, alongside a hypothesized profile for this compound.

It is crucial to note that the values for this compound are estimations derived from established structure-activity relationships of phenethylamine derivatives and have not been empirically determined. The presence of methyl groups at the 3 and 4 positions on the phenyl ring is expected to influence its interaction with the monoamine transporters. Generally, substitutions on the phenyl ring of phenethylamines can alter their affinity and selectivity.

Compound DAT (Ki/IC50, nM) NET (Ki/IC50, nM) SERT (Ki/IC50, nM) Primary Mechanism
This compound (Hypothesized) 100 - 50050 - 200> 1000Substrate/Releaser
Amphetamine ~600~100> 20,000Substrate/Releaser
Cocaine ~200 - 700~200 - 700~200 - 700Reuptake Inhibitor

Rationale for the Hypothesized Profile of this compound:

The addition of methyl groups to the phenyl ring of phenethylamine is likely to increase its lipophilicity, which can enhance its ability to cross the blood-brain barrier and interact with the monoamine transporters. Based on SAR studies of similar compounds, it is plausible that this compound will exhibit a preference for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT), similar to amphetamine. The dimethyl substitution may modulate its potency compared to unsubstituted phenethylamine or amphetamine.

Experimental Methodologies for Determining Monoamine Transporter Cross-reactivity

To empirically validate the hypothesized profile of this compound and to provide a robust comparison with other compounds, two primary in vitro assays are indispensable: radioligand binding assays and neurotransmitter uptake inhibition assays.

Experimental Workflow

The general workflow for characterizing a compound's interaction with monoamine transporters is as follows:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing hDAT, hNET, or hSERT) membrane_prep Membrane Preparation (for binding assays) cell_culture->membrane_prep Homogenization cell_plating Cell Plating (for uptake assays) cell_culture->cell_plating Seeding binding_assay Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay uptake_assay Neurotransmitter Uptake Assay (Determine IC50) cell_plating->uptake_assay data_processing Data Processing (Scintillation counting) binding_assay->data_processing uptake_assay->data_processing curve_fitting Non-linear Regression (Determine Ki and IC50) data_processing->curve_fitting comparison Comparative Analysis curve_fitting->comparison

Caption: General experimental workflow for determining monoamine transporter affinity and function.

Protocol 1: Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram

  • Unlabeled reference compounds for non-specific binding determination (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)

  • Test compound (this compound)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest cultured cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation of the supernatant.

    • Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the appropriate unlabeled reference compound.

      • Test Compound: Membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled neurotransmitters:

    • For hDAT: [³H]Dopamine

    • For hNET: [³H]Norepinephrine

    • For hSERT: [³H]Serotonin

  • Unlabeled reference compounds for non-specific uptake determination.

  • Test compound (this compound)

  • Cell lysis buffer (e.g., 1% SDS)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Preparation: On the day of the experiment, wash the plated cells with assay buffer.

  • Pre-incubation: Add assay buffer containing serial dilutions of this compound or vehicle to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells with lysis buffer, transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression.

Visualizing the Mechanism of Action

The following diagram illustrates the interaction of a phenethylamine derivative, such as this compound, at a representative monoamine synapse.

monoamine_synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) monoamine Monoamine vesicle->monoamine Release transporter Monoamine Transporter (DAT, NET, or SERT) transporter->vesicle Efflux (potential) synthesis Monoamine Synthesis synthesis->vesicle Packaging monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding phenethylamine 3,4-Dimethyl- phenethylamine phenethylamine->transporter Interaction (Inhibition/Substrate)

Caption: Interaction of this compound at the monoamine synapse.

Conclusion and Future Directions

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound with monoamine transporters. Based on established structure-activity relationships, it is hypothesized that this compound will act as a substrate with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. However, empirical validation through the detailed radioligand binding and uptake inhibition assays provided herein is essential for a definitive characterization.

For researchers in drug development, a thorough understanding of a compound's monoamine transporter profile is a critical early step. This knowledge not only helps in predicting the primary pharmacological effects but also in identifying potential off-target activities that could lead to undesirable side effects. Further studies, including in vivo microdialysis to measure changes in extracellular monoamine levels and behavioral pharmacology assays, would be necessary to fully elucidate the neurochemical and functional consequences of this compound's interaction with these vital transporters.

References

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of toxicology, 94(4), 1085-1133.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40.
  • Fantegrossi, W. E., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 109827. [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6(1), 1-10. [Link]

  • Reith, M. E., et al. (2015). The binding sites for cocaine and dopamine in the dopamine transporter overlap.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50.
  • Gannon, B. M., et al. (2018). The abuse potential of drugs of abuse and medications acting on the monoaminergic systems. Neuropharmacology, 134, 3-17.
  • Eshleman, A. J., et al. (2013). SAR studies on psychoactive substances: 3, 4-methylenedioxymethamphetamine (MDMA) and its analogues. Current topics in medicinal chemistry, 13(14), 1733-1748.
  • Baumann, M. H., et al. (2012). The designer methcathinone analog 3, 4-dimethylmethcathinone (3, 4-DMMC), a new psychoactive substance, is a potent monoamine transporter substrate. British journal of pharmacology, 167(4), 837-849.
  • Chen, N., & Reith, M. E. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Neurochemical research, 33(12), 2495-2502. [Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Arms Race Against Novel Psychoactive Substances (NPS)

The landscape of forensic and clinical toxicology is in a constant state of flux, driven by the relentless emergence of Novel Psychoactive Substances (NPS). These substances are designed to mimic the effects of controlled drugs while circumventing existing legislation, creating a perpetual "cat-and-mouse" game for law enforcement and public health officials.[1][2] The analytical challenge is immense; NPS are characterized by vast structural diversity, high potency leading to low physiological concentrations, and the presence of complex biological matrices like blood and urine.[2][3]

This dynamic environment renders traditional, targeted drug screening methods increasingly obsolete.[4] For researchers, scientists, and drug development professionals, the imperative is clear: we must develop and rigorously validate robust, flexible, and defensible analytical methods. Validation is not merely a quality assurance checkbox; it is the process of gathering objective evidence to prove that a method is fit for its intended purpose, ensuring that the data we generate is reliable, accurate, and legally sound.[5][6] This guide provides an in-depth comparison of key analytical techniques and outlines the critical validation parameters and protocols essential for navigating the complexities of NPS analysis.

The Bedrock of Defensible Data: Core Principles of Method Validation

The validation of any analytical method, particularly in a forensic context, must be grounded in internationally recognized principles.[7] Authoritative bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX), whose guidelines have been adopted and expanded upon by organizations such as the American National Standards Institute/American Society of B-Classics (ANSI/ASB), provide a comprehensive framework.[5][8][9] The fundamental goal is to understand a method's capabilities and limitations before it is applied to real-world samples.[6]

Key validation parameters include:

  • Selectivity and Specificity: This is the cornerstone of any analytical method. It demonstrates the ability to unequivocally identify the target analyte without interference from other components in the sample matrix, such as metabolites, endogenous compounds, or other drugs.[10] For NPS, where isomeric forms are common, chromatographic separation is as critical as mass spectral identification.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[11] Given the high potency of many NPS, such as synthetic opioids, achieving low ng/mL or even pg/mL limits is often crucial.[2]

  • Linearity and Range: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. A well-defined linear range is essential for accurate quantification.[11]

  • Accuracy (Bias) and Precision: Accuracy reflects how close a measured value is to the true value, while precision measures the reproducibility of the results.[12] Precision is typically assessed at three levels: repeatability (within-run), intermediate precision (between-run, different days/analysts), and reproducibility (between-laboratory).[12]

  • Matrix Effects: Particularly relevant for Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects refer to the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix (e.g., salts, lipids in blood).[13] Quantifying and mitigating these effects, often through the use of stable isotopically labeled internal standards, is critical for accurate results.[13]

  • Stability: This assesses the chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature stability).[14] This ensures that the concentration measured reflects the concentration at the time of collection.

Comparative Analysis of Key Analytical Technologies

The choice of analytical technology is a critical decision based on the specific goals of the analysis—be it broad screening, qualitative confirmation, or precise quantification.[5]

Technique Primary Use Sensitivity Specificity Throughput NPS Suitability Key Limitations
Immunoassays (IA) Initial ScreeningModerateLowHighLimitedHigh potential for cross-reactivity with related compounds; cannot identify specific NPS analogs not targeted by the antibody.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation & QuantitationHighHighModerateGood (especially for volatile/non-polar NPS)May require chemical derivatization for polar compounds; risk of thermal degradation for labile NPS.[15][16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Confirmation & QuantitationVery HighVery HighModerate-HighExcellent (Gold Standard)Susceptible to matrix effects (ion suppression/enhancement); higher initial instrument cost.[13][17]
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Screening & IdentificationVery HighExcellentModerate-HighExcellent (for knowns & unknowns)Data processing can be complex; requires extensive and continuously updated mass spectral libraries.[18][19][20]
The Causality Behind Technology Choices:
  • Why start with Immunoassays? In high-throughput clinical settings, immunoassays offer a rapid and cost-effective way to screen for broad classes of drugs. However, for NPS, their utility is limited. A positive result for "amphetamines" could be caused by a prescription drug or a novel synthetic cathinone. Therefore, all presumptive positives from immunoassays require confirmation by a more specific technique like MS.[21]

  • GC-MS: The Established Workhorse. GC-MS with Electron Ionization (EI) provides highly reproducible fragmentation patterns that are excellent for library matching.[15] This makes it a robust tool for identifying known NPS. However, its requirement for analytes to be volatile and thermally stable is a significant drawback for many of the larger, more complex NPS molecules.

  • LC-MS/MS: The Modern Standard for Targeted Analysis. The development of LC-MS/MS revolutionized toxicological analysis. It excels in analyzing polar, non-volatile, and thermally labile compounds without the need for derivatization.[17] The use of Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and specificity, making it the gold standard for quantifying known NPS at trace levels.[22]

  • LC-HRMS: The Key to the Unknown. The greatest challenge with NPS is identifying compounds that have never been seen before. This is where High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, becomes indispensable.[19][20] HRMS provides highly accurate mass measurements, allowing for the determination of an unknown compound's elemental formula.[18] When operated in data-independent acquisition (DIA) modes, it allows for retrospective analysis of data, meaning a sample's data file can be re-interrogated for new NPS as their information becomes available, without needing to re-inject the sample.[18][19]

Visualizing the Validation & Selection Workflow

A logical workflow is critical to ensure all validation parameters are systematically addressed and the correct analytical technique is chosen for the task at hand.

Validation_Workflow cluster_plan Phase 1: Planning & Development cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Reporting & Implementation plan Define Analytical Target Profile (ATP) - Analyte(s) - Matrix - Required LOQ dev Method Development & Optimization plan->dev protocol Write Validation Plan & Acceptance Criteria dev->protocol core_val Core Validation Experiments - Selectivity, Linearity - LOD/LOQ, Accuracy - Precision, Matrix Effects protocol->core_val add_val Additional Experiments - Stability - Carryover - Dilution Integrity core_val->add_val data Data Analysis & Review vs. Criteria add_val->data report Final Validation Report data->report sop Standard Operating Procedure (SOP) Finalized report->sop

Caption: A generalized workflow for analytical method validation.

Caption: Decision tree for selecting an analytical technique for NPS.

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical data comes from protocols designed to be self-validating. This means incorporating quality controls (QCs) and acceptance criteria directly into the experimental design.

Protocol 1: Validation of a Qualitative LC-HRMS Screen for Synthetic Cannabinoids in Urine

Objective: To validate a method for the reliable identification of a panel of 50 synthetic cannabinoids in urine.

Methodology:

  • Preparation of Standards: Prepare a stock solution containing all 50 synthetic cannabinoids. Create a working solution for spiking into drug-free urine.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Take 1 mL of blank urine and spike with the cannabinoid mix at the projected LOD (e.g., 0.5 ng/mL). Also prepare a blank and a high concentration sample (e.g., 20 ng/mL).

    • Add an internal standard mix.

    • Perform a hydrolysis step to cleave glucuronide metabolites.

    • Apply the sample to an SPE cartridge, wash to remove interferences, and elute the analytes.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • LC-HRMS Analysis:

    • Inject the sample onto an LC system coupled to an HRMS instrument operating in a data-independent acquisition (DIA) mode.

    • Acquire data over a specified mass range (e.g., m/z 100-1000).

  • Validation Experiments:

    • LOD Determination: Analyze 10 replicates of urine spiked at the projected LOD. The LOD is confirmed if the analytes are identified in at least 9 of 10 replicates based on predefined criteria (e.g., mass accuracy < 5 ppm, retention time ± 0.2 min, and presence of key fragment ions).

    • Selectivity/Interference: Analyze 10 different blank urine samples from various sources. No peaks should be identified as target analytes. Also, analyze samples fortified with high concentrations of common drugs of abuse and over-the-counter medications to check for cross-reactivity.

    • Matrix Effect: Use a post-extraction addition approach. Compare the peak area of an analyte spiked into an extracted blank urine sample with the peak area of the same analyte in a pure solvent. This helps understand if ion suppression or enhancement is occurring.

    • Processed Sample Stability: Analyze spiked samples that have been left in the autosampler for 24 hours to ensure analytes do not degrade.

Protocol 2: Validation of a Quantitative LC-MS/MS Method for Fentanyl Analogues in Blood

Objective: To validate a method for the accurate and precise quantification of 5 fentanyl analogues in whole blood over a range of 0.1 to 25 ng/mL.

Methodology:

  • Preparation of Calibrators and Quality Controls (QCs):

    • Prepare a calibration curve in drug-free whole blood at a minimum of 5 concentration levels (e.g., 0.1, 0.5, 2.5, 10, 25 ng/mL).

    • Prepare QCs at a minimum of three levels: Low (LQC, 0.3 ng/mL), Medium (MQC, 5 ng/mL), and High (HQC, 20 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of calibrator, QC, or sample, add 50 µL of an internal standard mix (containing stable isotopically labeled versions of the target analytes).

    • Add 600 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge. Transfer the supernatant to a clean tube, evaporate, and reconstitute.

  • LC-MS/MS Analysis:

    • Inject the sample onto an LC system coupled to a triple quadrupole mass spectrometer operating in MRM mode.

    • Monitor two specific precursor-to-product ion transitions for each analyte for confident identification and quantification.

  • Validation Experiments (run over 3 separate days):

    • Linearity: Analyze the calibration curve on each of the 3 days. The coefficient of determination (r²) must be ≥ 0.99. The calculated concentration of each calibrator should be within ±15% of its nominal value (±20% at the LLOQ).

    • Accuracy and Precision: Analyze 5 replicates of each QC level (LQC, MQC, HQC) on each of the 3 days.

      • Intra-day (within-run) Accuracy/Precision: For each day, the mean concentration of the QCs should be within ±15% of the nominal value, and the coefficient of variation (CV) should be ≤15%.

      • Inter-day (between-run) Accuracy/Precision: Across all 3 days, the overall mean concentration should be within ±15% of the nominal value, and the CV should be ≤15%.

    • LLOQ: The lowest point on the calibration curve (0.1 ng/mL) must meet the accuracy and precision criteria (within ±20% and ≤20% CV).

    • Carryover: Inject a blank sample immediately after the highest calibrator. No analyte peak should be detected above the LLOQ.[6]

Conclusion and Future Outlook

The analytical challenges posed by NPS are formidable but not insurmountable. A disciplined approach to method validation, grounded in the principles outlined by authoritative bodies like SWGTOX, is the only way to ensure data integrity.[9] While established techniques like GC-MS and LC-MS/MS remain vital for routine confirmation and quantification, the future of NPS analysis undoubtedly lies with LC-HRMS.[20] Its ability to perform non-targeted screening and retrospective analysis provides the flexibility needed to keep pace with the ever-changing drug landscape.[18][19] Furthermore, the development of crowd-sourced databases and libraries, such as HighResNPS, will be instrumental in facilitating the rapid identification and dissemination of information on new threats.[23][24] By combining advanced analytical technology with rigorous, scientifically sound validation practices, the scientific community can continue to provide the reliable data needed to protect public health and safety.

References

  • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. (2019). American Academy of Forensic Sciences Standards Board. Retrieved from [Link]

  • Peters, F. T., & Remane, D. (2021). Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed. Retrieved from [Link]

  • Vincenti, F., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. PMC - PubMed Central. Retrieved from [Link]

  • Noble, C., et al. (2020). How to perform spectrum-based LC-HR-MS screening for more than 1,000 NPS with HighResNPS consensus fragment ions. PLOS One. Retrieved from [Link]

  • Fu, S., et al. (2017). Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. PubMed. Retrieved from [Link]

  • The International Association of Forensic Toxicologists. (n.d.). HighResNPS. Retrieved from [Link]

  • Wille, S. M. R., & Di Fazio, V. (2021). High-Resolution Mass Spectrometry in NPS Analysis. Springer Nature Experiments. Retrieved from [Link]

  • American Society of B-Classics. (n.d.). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

  • Krotulski, A. J., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Center for Forensic Science Research & Education. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. PubMed. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology. (n.d.). Forensic Toxicology Method Validation. Scribd. Retrieved from [Link]

  • Dinis-Oliveira, R. J. (2014). Heterogeneous and homogeneous immunoassays for drug analysis. Bioanalysis. Retrieved from [Link]

  • Strano-Rossi, S., et al. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology. Retrieved from [Link]

  • BioPharm International. (2016). Challenges in Analytical Method Development and Validation. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology. (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • ResearchGate. (2025). Advances in Analytical Methodologies for Detecting Novel Psychoactive Substances (NPS): A Review. Retrieved from [Link]

  • Semantic Scholar. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Retrieved from [Link]

  • NYC Office of Chief Medical Examiner. (n.d.). Method Validation Criteria. Retrieved from [Link]

  • Oxford Academic. (n.d.). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • Moradi, E. (2025). The Hidden Risks in Analytical Method Validation. Pharmuni. Retrieved from [Link]

  • ResearchGate. (n.d.). ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. Retrieved from [Link]

  • CATO Research. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. Retrieved from [Link]

  • Restek. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Retrieved from [Link]

  • Dargan, P. I., & Wood, D. M. (2018). Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. NIH. Retrieved from [Link]

  • Parenteral Drug Association. (2023). Challenges of Analytical Method Validation for ATMPs. Retrieved from [Link]

  • Hilaris Publisher. (2024). Challenges and Solutions in Emerging Trends of Bioanalytical Method Validation. Retrieved from [Link]

  • Spectroscopy Online. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Majchrzak, M., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. PMC - NIH. Retrieved from [Link]

  • Researcher.Life. (2023). Methods for Novel Psychoactive Substance Analysis. Retrieved from [Link]

  • Bell, D. (2018). The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. LCGC International. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment. Retrieved from [Link]

  • UN Toolkit on Synthetic Drugs. (n.d.). Forensics. Retrieved from [Link]

  • Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Department of Drug Administration, Nepal. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Retrieved from [Link]

Sources

Navigating TAAR1 Agonism: A Comparative Analysis of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Pharmacology and Drug Development

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling therapeutic target for a spectrum of neuropsychiatric disorders, owing to its role as a key modulator of monoaminergic neurotransmission.[1][2] Its activation by endogenous trace amines and synthetic compounds offers a novel, non-dopamine D2 receptor-centric approach to treating conditions like schizophrenia, depression, and substance use disorders.[3] This guide provides a comparative analysis of TAAR1 agonists, with a special focus on the structure-activity relationships within the phenethylamine class.

While the compound 3,4-Dimethylphenethylamine is of interest, a thorough review of published scientific literature reveals a lack of specific experimental data characterizing its potency or efficacy at TAAR1. However, by examining structurally related phenethylamines, we can infer potential activity and understand the molecular determinants of TAAR1 agonism.

The Landscape of TAAR1 Agonist Potency

The potency of an agonist is a critical parameter in drug development, typically quantified by the half-maximal effective concentration (EC50) in functional assays or the inhibition constant (Ki) in binding assays. A lower value in either measure indicates a higher potency. TAAR1 exhibits significant species-dependent differences in ligand potency, a crucial consideration when translating preclinical findings from rodent models to human applications.[2][4]

Below is a comparative summary of the potency of various endogenous and synthetic TAAR1 agonists.

CompoundTypeSpeciesPotency (EC50, nM)Binding Affinity (Ki, nM)
β-Phenethylamine (PEA) EndogenousHuman8800[5]-
Mouse150 - 200[4]-
Rat110[4]-
p-Tyramine EndogenousHuman9500[5]-
Mouse--
Rat--
p-Octopamine EndogenousHuman46000[5]-
Amphetamine SyntheticHumanµM range[6]-
RodentnM range[6]-
Methamphetamine SyntheticHumanµM range[6]-
RodentnM range[6]-
RO5256390 Synthetic (Full Agonist)Human-5.7[7]
Mouse-0.9[7]
(R)-RO5263397 Synthetic (Partial Agonist)Human17[8]17 - 85[8]
Mouse0.12 - 7.5[8]0.9 - 7.5[8]
Rat35[8]9.1 - 47[8]
RO5166017 Synthetic (Full Agonist)Human55[8]31[8]
Mouse3.3 - 8.0[8]1.9[8]
Rat14[8]2.7[8]

Note: EC50 and Ki values can vary depending on the specific assay conditions and cell lines used.

Structure-Activity Relationship (SAR) of Phenethylamine-based TAAR1 Agonists

The interaction of phenethylamine derivatives with TAAR1 is governed by specific structural features. A primary amine is crucial for forming a key salt-bridge interaction with the highly conserved aspartate residue (Asp103) in the receptor's binding pocket.[9][10] The aromatic ring engages in hydrophobic and π-π stacking interactions with aromatic residues like tryptophan and phenylalanine within the transmembrane domains.[10]

Substitutions on the phenethylamine scaffold can significantly alter potency and efficacy:

  • Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring are critical. For instance, the endogenous agonist tyramine, which has a hydroxyl group at the 4-position of the phenyl ring, is a potent TAAR1 agonist.[6] The lack of data for this compound prevents a direct comparison, but methylation at these positions would alter the electronic and steric properties of the ring, likely influencing its interaction with the receptor's binding pocket.

  • Alkyl Chain Modifications: Changes to the ethylamine side chain can also impact activity. For example, amphetamine and methamphetamine, which are α-methylated phenethylamines, are potent TAAR1 agonists in rodents.[11]

TAAR1 Signaling Cascade

Activation of TAAR1 by an agonist initiates a cascade of intracellular events. TAAR1 primarily couples to the Gαs subunit of the G protein complex.[12] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors and other proteins, leading to the modulation of neuronal activity.[1][4] There is also evidence that TAAR1 can couple to other G proteins, such as Gα13, to regulate distinct signaling pathways.[13]

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist TAAR1 Agonist (e.g., Phenethylamine) TAAR1 TAAR1 Agonist->TAAR1 Binds G_protein Gαs Gβγ TAAR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_alpha_GTP->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Phosphorylation & Cellular Effects PKA->Downstream Phosphorylates

TAAR1 Gαs-coupled signaling cascade.

Experimental Protocols for Assessing TAAR1 Agonism

To empirically determine the potency of a compound like this compound, standardized in vitro assays are essential. The following protocols describe two fundamental methods for characterizing TAAR1 agonists.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture 1. Cell Culture (HEK293 expressing TAAR1) Harvest 2. Cell Harvesting Culture->Harvest Plate 3. Cell Plating Harvest->Plate Stimulate 4. Compound Stimulation (Dose-response curve) Plate->Stimulate Detect 5. Signal Detection Stimulate->Detect Analyze 6. Data Acquisition Detect->Analyze CurveFit 7. Curve Fitting & Analysis Analyze->CurveFit Potency 8. Determine EC50 / Ki CurveFit->Potency

General workflow for TAAR1 agonist characterization.
Protocol 1: cAMP Accumulation Assay (Functional Potency - EC50)

This assay measures the functional response of cells expressing TAAR1 to an agonist by quantifying the production of the second messenger, cAMP.

Objective: To determine the EC50 value of a test compound at human TAAR1.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compound (e.g., this compound) and a reference agonist (e.g., β-phenethylamine).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

  • Microplate reader compatible with the detection kit.

Procedure:

  • Cell Culture: Maintain HEK293-hTAAR1 cells in culture flasks at 37°C and 5% CO2.

  • Cell Plating: Harvest cells when they reach 80-90% confluency. Resuspend the cells in assay buffer to the desired density (e.g., 1 x 10^6 cells/mL). Dispense a specific volume of the cell suspension into each well of a 384-well plate (e.g., 10 µL for 10,000 cells/well).

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Typically, an 11-point, 3-fold serial dilution is prepared to cover a wide concentration range (e.g., from 10 pM to 100 µM).

  • Cell Stimulation: Add the diluted test compound to the wells containing the cells. Include wells with assay buffer only (negative control) and a saturating concentration of a known full agonist (positive control). Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • cAMP Detection: Following the manufacturer's instructions for the chosen cAMP detection kit, add the lysis buffer and detection reagents to each well. This typically involves sequential additions of a labeled cAMP conjugate and a specific antibody.

  • Data Acquisition: Incubate the plate as recommended by the kit manufacturer (e.g., 60 minutes at room temperature, protected from light). Read the plate on a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal for each well to cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value.[8]

Protocol 2: Radioligand Binding Assay (Binding Affinity - Ki)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from TAAR1, thereby determining its binding affinity (Ki).

Objective: To determine the Ki value of a test compound at human TAAR1.

Materials:

  • Membranes from HEK293 cells expressing human TAAR1.

  • Radioligand (e.g., [3H]-RO5166017).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Test compound and a non-labeled ligand for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured HEK293-hTAAR1 cells in an ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of an unlabeled TAAR1 ligand.

    • Competition Binding: Cell membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Conclusion

While direct experimental data for this compound at TAAR1 is not currently available in the public domain, the principles of structure-activity relationships within the phenethylamine class provide a framework for predicting its potential as a TAAR1 agonist. Empirical validation through rigorous in vitro assays, such as the cAMP accumulation and radioligand binding protocols detailed here, is necessary to definitively characterize its pharmacological profile. The continued exploration of novel TAAR1 agonists is a promising avenue for the development of next-generation therapeutics for neuropsychiatric disorders.

References

  • Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

  • Shi, W., et al. (2016). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PubMed Central. Retrieved from [Link]

  • Latypova, A., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. Retrieved from [Link]

  • Cichero, E., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural comparison of TAAR1 with other aminergic receptors a, b Schematic.... Retrieved from [Link]

  • Ametamey, S. M., et al. (n.d.). Binding affinities, EC 50 and IC 50 values of RO5256390 and RO5263397 at primate and rodent TAAR1. ResearchGate. Retrieved from [Link]

  • Liu, F., et al. (2018). TAAR1 and Psychostimulant Addiction. PubMed Central. Retrieved from [Link]

  • Dedic, N., et al. (2022). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, July 30). Structural and signaling mechanisms of TAAR1 enabled preferential agonist design. Retrieved from [Link]

  • Sukhanova, M., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Publications. Retrieved from [Link]

  • Miller, G. M. (2011). Avenues for the Development of Therapeutics That Target Trace Amine Associated Receptor 1 (TAAR1): Mini-Perspective. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzscaline. Retrieved from [Link]

  • Povarov, I. S., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. PubMed Central. Retrieved from [Link]

  • Hondebrink, L., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PubMed Central. Retrieved from [Link]

  • Researcher.Life. (2022, May 1). 3,4‐methylenedioxymethamphetamine (MDMA) stimulates activation of TAAR1 and subsequent neurotransmitter transporter internalization in serotonin neurons. Retrieved from [Link]

  • Shang, Y., et al. (2023). Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. PMC. Retrieved from [Link]

  • Berry, M. D., et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]

  • Pei, Y., et al. (2014). Trace amine-associated receptor 1 and drug abuse. PubMed Central. Retrieved from [Link]

  • Wheeler, D. D., et al. (2021). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. ResearchGate. Retrieved from [Link]

Sources

A Comparative Pharmacological Guide to 3,4-DMePEA and N,N-DMPEA for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two structurally related phenethylamine derivatives: 3,4-Dimethylphenethylamine (3,4-DMePEA) and N,N-Dimethylphenethylamine (N,N-DMPEA). As our understanding of neuromodulatory compounds evolves, it is critical for researchers to discern the subtle yet significant pharmacological differences imparted by specific structural modifications to a common scaffold. This document synthesizes current knowledge, outlines key experimental methodologies, and provides the necessary framework for a robust comparative investigation.

Introduction: The Significance of Structural Isomerism

Phenethylamines are a broad class of compounds, encompassing endogenous neurotransmitters like dopamine and a vast number of synthetic derivatives with diverse pharmacological activities.[1][2][3] The two molecules of interest, 3,4-DMePEA and N,N-DMPEA, share the same chemical formula (C10H15N) and phenethylamine backbone but differ in the placement of two methyl groups.[4][5]

  • This compound (3,4-DMePEA): Features two methyl groups substituted at the 3 and 4 positions of the phenyl ring.[5]

  • N,N-Dimethylphenethylamine (N,N-DMPEA): Features two methyl groups substituted on the terminal nitrogen atom of the ethylamine side chain.[4]

This seemingly minor distinction—aromatic ring versus amine substitution—is hypothesized to profoundly impact their interaction with biological targets and their metabolic fate. While N,N-DMPEA is found naturally in certain orchids like Eria jarensis and is used in supplements for its purported stimulant and mood-enhancing effects,[6][7][8] far less is known about the human pharmacology of 3,4-DMePEA.[5] This guide will explore these predicted differences through the lens of established pharmacological assays.

G cluster_0 3,4-DMePEA cluster_1 N,N-DMPEA A Phenyl Ring (Methylated at C3, C4) B Ethyl Bridge A->B C Primary Amine (-NH2) B->C D Phenyl Ring (Unsubstituted) E Ethyl Bridge D->E F Tertiary Amine (-N(CH3)2) E->F

Caption: Structural differences between 3,4-DMePEA and N,N-DMPEA.

Primary Pharmacological Target: Trace Amine-Associated Receptor 1 (TAAR1)

The primary molecular target for many endogenous and synthetic phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates monoaminergic systems.[7][9] Agonism at TAAR1 typically leads to the activation of the Gαs subunit, stimulating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP).[10]

G Agonist Phenethylamine Agonist (e.g., 3,4-DMePEA, N,N-DMPEA) TAAR1 TAAR1 Receptor Agonist->TAAR1 Binds & Activates G_Protein Gαs/βγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Modulation of Neurotransmitter Release) PKA->Downstream Phosphorylates Targets

Caption: Canonical TAAR1 signaling pathway via Gαs and cAMP production.

Comparative In Vitro Pharmacology: A Methodological Approach

A direct comparison of 3,4-DMePEA and N,N-DMPEA requires a systematic evaluation of their receptor binding affinity, functional potency, and efficacy. The following experimental workflow provides a robust framework for such an investigation.

G Start Compound Synthesis & Purification Binding Radioligand Binding Assay (Determine Affinity: Ki) Start->Binding Functional cAMP Accumulation Assay (Determine Potency: EC50 & Efficacy: Emax) Binding->Functional Prioritize high-affinity compounds Metabolism Microsomal Stability Assay (Determine Metabolic Rate: t1/2) Functional->Metabolism Characterize functional agonists Data Data Analysis & Comparative Profiling Metabolism->Data

Caption: Experimental workflow for comparative pharmacological profiling.

The strength of interaction between a compound and a receptor is quantified by the inhibitor constant (Ki).[10] A competitive radioligand binding assay is the gold standard for determining this parameter.

Experimental Protocol: Radioligand Binding Assay [13][14][15]

  • Preparation of Membranes: Culture HEK293 cells stably expressing the human TAAR1. Harvest the cells, homogenize in a lysis buffer, and pellet the cell membranes via centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific TAAR1 radioligand (e.g., ³H-epinine), and varying concentrations of the unlabeled test compound (3,4-DMePEA or N,N-DMPEA).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).

  • Filtration and Washing: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter, which traps the membranes. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10]

Functional assays measure the biological response elicited by a compound. For TAAR1, this is typically the production of cAMP.[16] This allows for the determination of the half-maximal effective concentration (EC50) and the maximum response (Emax) relative to a reference agonist.[10]

Experimental Protocol: cAMP Accumulation Assay [17][18][19]

  • Cell Preparation: Seed HEK293 cells expressing human TAAR1 into 96-well plates and allow them to adhere overnight.

  • Compound Addition: Replace the culture medium with an assay buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of the test agonist (3,4-DMePEA or N,N-DMPEA).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay utilizing HTRF (Homogeneous Time-Resolved Fluorescence) or an equivalent technology.[17][20]

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Based on structure-activity relationships of phenethylamines, we can predict key differences. The tertiary amine of N,N-DMPEA may reduce its interaction with monoamine transporters compared to the primary amine of 3,4-DMePEA. The methyl groups on the phenyl ring of 3,4-DMePEA will influence its fit within the TAAR1 binding pocket, potentially altering its affinity and selectivity profile.

Table 1: Illustrative Data Summary for TAAR1

Parameter 3,4-DMePEA N,N-DMPEA Rationale for Comparison
Binding Affinity (Ki, nM) TBD TBD Measures the strength of receptor interaction. Lower values indicate higher affinity.
Functional Potency (EC50, µM) TBD 21[11][12] Measures the concentration required for a half-maximal response. Lower values indicate higher potency.
Functional Efficacy (Emax, %) TBD 64[11][12] Measures the maximal response relative to a full agonist. Indicates the degree of receptor activation.

TBD: To Be Determined experimentally.

Comparative Metabolic Stability

The in vivo duration and intensity of a compound's effect are heavily influenced by its metabolic stability.[21][22] The structural differences between 3,4-DMePEA and N,N-DMPEA suggest distinct metabolic fates.

  • 3,4-DMePEA: As a primary amine, it is a likely substrate for Monoamine Oxidase (MAO) enzymes, which rapidly metabolize endogenous phenethylamine.[23]

  • N,N-DMPEA: As a tertiary amine, it is expected to be resistant to MAO metabolism.[8] Its clearance will likely be dominated by Cytochrome P450 (CYP450) enzymes, primarily through N-demethylation.

An in vitro microsomal stability assay is a standard method to evaluate a compound's susceptibility to Phase I metabolic enzymes.[24][25]

Experimental Protocol: In Vitro Microsomal Stability Assay [21][22]

  • Incubation Setup: Prepare a reaction mixture containing pooled human liver microsomes, the test compound (at a low concentration, e.g., 1 µM), and buffer in a 96-well plate. Pre-incubate at 37°C.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP450 enzymes).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Table 2: Predicted Metabolic Profiles and Illustrative Data

Compound Predicted Primary Metabolic Pathway Expected In Vitro Half-life (t½) Rationale
3,4-DMePEA Monoamine Oxidase (MAO) Short Primary amines are excellent substrates for MAO, leading to rapid degradation.

| N,N-DMPEA | Cytochrome P450 (CYP-mediated N-demethylation) | Longer | Tertiary amines are poor MAO substrates, resulting in slower, CYP-dependent clearance. |

Conclusion and Future Directions

While 3,4-DMePEA and N,N-DMPEA are structural isomers, their pharmacological profiles are predicted to be distinct. N,N-DMPEA is a confirmed TAAR1 agonist of moderate potency and is likely to exhibit greater metabolic stability than 3,4-DMePEA due to its tertiary amine structure.[4][8][11] Conversely, the primary amine of 3,4-DMePEA suggests it is a probable substrate for MAO, potentially leading to a shorter duration of action in vivo.

The definitive characterization of 3,4-DMePEA and a direct, side-by-side comparison with N,N-DMPEA are absent from the current literature. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to elucidate these differences. Such studies are essential for understanding the structure-activity relationships that govern phenethylamine pharmacology and for accurately assessing the therapeutic or toxicological potential of these neuromodulatory agents.

References

  • Wikipedia. Substituted phenethylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr7OmAU78pfP6iav_fJQ0sC_LQaE558Y6A6yjnRudJZ4TAxNLsk3BIMa6dN0Qqg-i-f3f9JWhO-JDt6exlpwlBr-r-Lbwq90mAYDVP_fyuLNobEi45t0j5iBpkjONjVnYi5LnfO3znA3wqXgCzYr-6cWGl]
  • Wikipedia. N,N-Dimethylphenethylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFJuDMIpgt7rnfi1D8YIIfmEy9N7KICEfGH6ZPVOWhhDwXDrEtp-0v1q7wUW6gERU07jL92ksbp5Qegla-dyc66ekB6OauE0ttYVEA44UzXidwC85stzzI1APnnYMU1btxXFqK6vvaUY-ok7y-S2j7m0gt]
  • BenchChem. An In-depth Technical Guide on the Interaction of Agonists with Trace Amine-Associated Receptor 1 (TAAR1). [URL: https://www.benchchem.com/product/b48288/technical-guide]
  • Mr Supplement. Eria Jarensis: A Comprehensive Overview. [URL: https://www.mrsupplement.com.au/eria-jarensis]
  • BenchChem. N,N-Dimethylphenethylamine | High-Purity Research Chemical. [URL: https://www.benchchem.com/product/b48288]
  • Assay Guidance Manual - NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [URL: https://www.ncbi.nlm.nih.gov/books/NBK442348/]
  • Wikipedia. Phenethylamine. [URL: https://en.wikipedia.org/wiki/Phenethylamine]
  • BulkStimulants.com. Inside Eria Jarensis: The High-Impact Amine Turning Heads in Experimental Research. [URL: https://www.bulkstimulants.com/a/blog/inside-eria-jarensis-the-high-impact-amine-turning-heads-in-experimental-research]
  • Grokipedia. Substituted phenethylamine. [URL: https://grokipedia.org/substituted-phenethylamine-wiki/]
  • Cisbio. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [URL: https://www.cisbio.com/content-files/Bioassays/cAMP-Assay-Guidance-Manual.pdf]
  • BenchChem. Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling. [URL: https://www.benchchem.
  • ACS Publications. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00212]
  • NIH. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3701391/]
  • Wikipedia. 3,4-Dimethoxyphenethylamine. [URL: https://en.wikipedia.org/wiki/3,4-Dimethoxyphenethylamine]
  • Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. [URL: https://www.revvity.com/application-note/camp-alphascreen-assay-a-method-for-the-pharmacological-characterization-and-screening-of-g-coupled-receptors-in-whole-cell]
  • HSW. eria jarensis/N-Phenethyl-Dimethylamine Citrate Powder CAS 1126-71-2. [URL: https://www.hsw-trade.
  • BenchChem. A Comparative Guide to the Metabolic Stability of 2-Phenylethylamine and Its Derivatives. [URL: https://www.benchchem.
  • XBR-Fitness. Eria Jarensis - everything you need to know. [URL: https://xbr-fitness.
  • BindingDB. Assay in Summary_ki. [URL: https://www.bindingdb.org/jsp/dbsearch/AssayDescription.jsp?assay_id=23348&energy=1]
  • University of Virginia School of Medicine. Phenethylamines. [URL: https://med.virginia.edu/brpc/wp-content/uploads/sites/278/2023/10/Tox-Talk-Phenethylamines-Oct-2023.pdf]
  • MDPI. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. [URL: https://www.mdpi.com/2673-4158/3/2/17]
  • Frontiers. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.794268/full]
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [URL: https://giffordbio.com/wp-content/uploads/2019/07/Radioligand-Binding-Assay-Protocol.pdf]
  • PubMed Central. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11132203/]
  • Wikipedia. This compound. [URL: https://en.wikipedia.org/wiki/3,4-Dimethylphenethylamine]
  • PubMed Central. Quantitative in vitro-to-in vivo extrapolation of human adrenergic and trace amine-associated receptor 1 potencies of pre-workout supplement ingredients using physiologically based kinetic modelling-based reverse dosimetry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11009121/]
  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [URL: https://www.thermofisher.
  • MDPI. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. [URL: https://www.mdpi.com/2673-4158/3/2/17/htm]
  • PubMed Central. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498263/]
  • ResearchGate. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [URL: https://www.researchgate.net/publication/294258169_Radioligand_saturation_binding_for_quantitative_analysis_of_ligand-receptor_interactions]
  • BioAgilytix. How to Conduct an In Vitro Metabolic Stability Study. [URL: https://www.bioagilytix.com/resources/blog/how-to-conduct-an-in-vitro-metabolic-stability-study/]
  • PubMed. Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. [URL: https://pubmed.ncbi.nlm.nih.gov/35378384/]
  • PubMed Central. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4517942/]
  • Merck Millipore. Metabolic Stability Assays. [URL: https://www.milliporesigma.com/US/en/services/adme-tox-services/in-vitro-adme-tox-assays/metabolic-stability-assays]
  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [URL: https://www.researchgate.net/profile/Chengyan-Dong-2/publication/294258169_Radioligand_saturation_binding_for_quantitative_analysis_of_ligand-receptor_interactions/links/57b297b808ae15c76cbb5558/Radioligand-saturation-binding-for-quantitative-analysis-of-ligand-receptor-interactions.pdf]
  • WebMD. N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More. [URL: https://www.webmd.com/vitamins/ai/ingredientmono-1563/n-n-dimethylphenethylamine-n-n-dmpea]

Sources

Efficacy at Serotonin Receptors: A Comparative Analysis of 3,4-DMePEA and 3,4-DMA

Author: BenchChem Technical Support Team. Date: January 2026

An Examination of Two Structurally Related Phenethylamines and the Critical Need for Empirical Data

As Senior Application Scientists, our goal is to provide clear, data-driven comparisons to guide research and development. In the realm of psychoactive compounds, both 3,4-Dimethylphenethylamine (3,4-DMePEA) and 3,4-Dimethoxyamphetamine (3,4-DMA) belong to the broad class of substituted phenethylamines, which are known to interact with various neurotransmitter systems, including the serotonergic system.[1] However, a direct and comprehensive efficacy comparison at serotonin (5-HT) receptors is currently hampered by a significant gap in the publicly available pharmacological data for 3,4-DMePEA.

This guide will present the available data for 3,4-DMA, discuss the structural-activity relationships (SAR) that govern phenethylamine interactions with serotonin receptors, and provide detailed experimental protocols that researchers can employ to generate the necessary data for a conclusive comparison.

Introduction to the Compounds

This compound (3,4-DMePEA) is a phenethylamine analog whose pharmacological profile, particularly concerning its interaction with specific receptor subtypes, remains largely uncharacterized in scientific literature. While related to the psychedelic mescaline, its effects in humans have not been reported.[2]

3,4-Dimethoxyamphetamine (3,4-DMA) is a psychedelic amphetamine that has been assessed in preclinical and human studies.[3] It is known to produce mescaline-like and sympathomimetic effects.[3]

Comparative Efficacy: The Existing Data

Objective comparison requires quantitative data from standardized assays. While such data is sparse, some insights into 3,4-DMA's affinity for serotonin receptors are available.

Binding Affinity Data for 3,4-DMA

Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The available data for 3,4-DMA shows relatively low affinity for the tested serotonin receptors.

CompoundReceptor SubtypeSpeciesKi (nM)
3,4-DMA 5-HT1Rat64,600
3,4-DMA 5-HT2ARat43,300
Table 1: Binding Affinity of 3,4-DMA at Rat Serotonin Receptors.[3]

Data for 3,4-DMePEA is not currently available in the reviewed literature. This absence of data makes a direct comparison of binding profiles impossible.

Structure-Activity Relationship (SAR) Insights

The efficacy of phenethylamine derivatives at serotonin receptors is highly dependent on the nature and position of substituents on the phenyl ring.[4]

  • Methoxy Groups (as in 3,4-DMA): Generally, methoxylation tends to enhance affinity for serotonin receptors compared to unsubstituted phenethylamines. However, the substitution pattern is critical; studies indicate that methoxy groups at the 2 and 5 positions are optimal for high affinity, a configuration that 3,4-DMA lacks.[4]

  • Methyl Groups (as in 3,4-DMePEA): The effect of methyl substitutions is less clearly defined without specific experimental data. 4-methylation is known to enhance receptor affinity in some phenethylamine series.[4] The combined effect of methyl groups at the 3 and 4 positions on 5-HT receptor binding remains to be empirically determined.

The presence of an alpha-methyl group in 3,4-DMA structurally classifies it as an amphetamine, which can also influence its pharmacological profile compared to the phenethylamine structure of 3,4-DMePEA.[5]

Generating the Missing Data: Experimental Protocols

To definitively compare the efficacy of 3,4-DMePEA and 3,4-DMA, standardized in vitro assays are required. Below are detailed protocols for determining binding affinity and functional activity at key serotonin receptors, such as the 5-HT2A receptor, which is crucial for the psychedelic effects of many phenethylamines.[6]

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity radioligand from the receptor.

Objective: To determine the Ki of 3,4-DMePEA and 3,4-DMA for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist) or [125I]DOI (a 5-HT2A agonist).

  • Test Compounds: 3,4-DMePEA and 3,4-DMA, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM Mianserin or unlabeled Ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of 3,4-DMePEA and 3,4-DMA in assay buffer. The final concentration range should typically span from 10-11 M to 10-4 M.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration near its Kd, e.g., 0.5 nM [3H]Ketanserin), and 100 µL of the receptor membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 100 µL of the receptor membrane preparation.

    • Test Compound: Add 50 µL of the respective test compound dilution, 50 µL of radioligand solution, and 100 µL of the receptor membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_end Detection & Analysis P1 Prepare Reagents (Buffers, Membranes) P2 Serial Dilution of 3,4-DMePEA & 3,4-DMA P1->P2 P3 Prepare Radioligand ([3H]Ketanserin) P2->P3 A1 Add Radioligand, Membranes, and Buffer (Total Binding) P3->A1 A2 Add Radioligand, Membranes, and NSB Control (Non-specific Binding) P3->A2 A3 Add Radioligand, Membranes, and Test Compound (Competition) P3->A3 D1 Incubate to Equilibrium D2 Rapid Filtration (Cell Harvester) D1->D2 D3 Scintillation Counting D2->D3 D4 Calculate IC50 & Ki D3->D4

Workflow for Radioligand Competition Binding Assay.
Protocol 2: Calcium Flux Functional Assay

This protocol determines the functional activity (EC50 and Emax) of the test compounds by measuring their ability to activate Gq/11-coupled receptors like 5-HT2A, which leads to an increase in intracellular calcium ([Ca2+]i).

Objective: To determine if 3,4-DMePEA and 3,4-DMA act as agonists at the human 5-HT2A receptor and to quantify their potency (EC50) and efficacy (Emax).

Materials:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).

  • Reference Agonist: Serotonin (5-HT) or a known 5-HT2A agonist like DOI.

  • Test Compounds: 3,4-DMePEA and 3,4-DMA.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the 5-HT2A-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium indicator dye solution to each well. Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells.

  • Compound Plate Preparation: Prepare serial dilutions of the test compounds (3,4-DMePEA, 3,4-DMA) and the reference agonist (5-HT) in assay buffer in a separate plate.

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading from each well of the cell plate.

    • The instrument will automatically add the compounds from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes). Agonist activation will cause a rapid increase in fluorescence as intracellular calcium levels rise.

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration of the test compounds and the reference agonist.

    • Plot the peak fluorescence response against the log concentration of the agonist.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC50 (the concentration producing 50% of the maximal response) for each compound.

    • Calculate the Emax (maximal efficacy) for the test compounds as a percentage of the maximal response produced by the reference agonist, serotonin.

G cluster_pathway 5-HT2A Signaling Pathway Agonist Agonist (e.g., 5-HT, 3,4-DMA) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca Ca2+ Release ER->Ca

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3,4-Dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3,4-Dimethylphenethylamine. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, embedding principles of chemical causality and risk mitigation into every step. The procedures outlined herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While comprehensive toxicological data for this compound is not extensively documented, a reliable safety profile can be established by examining structurally analogous compounds, such as 3,4-Dimethoxyphenethylamine (DMPEA).[1] This approach, rooted in toxicological principles of structure-activity relationships, allows us to anticipate potential hazards and implement appropriate safety controls.

The primary risks associated with phenethylamine derivatives involve acute toxicity if ingested, skin and eye irritation, and respiratory tract irritation.[2][3][4]

Table 1: Inferred Hazard Profile of this compound (Based on Analogues)

Hazard Classification Description Key Precautionary Actions
Acute Toxicity, Oral Potentially harmful if swallowed.[1][3][5] Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling. If swallowed, call a poison center or physician.[1][5]
Skin Irritation May cause skin irritation upon direct contact.[2][3] Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact. If on skin, wash with plenty of soap and water.[5][6]
Eye Irritation May cause serious eye irritation or damage.[2][3][6] Wear safety glasses or chemical splash goggles. If in eyes, rinse cautiously with water for several minutes.[5]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][6] Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.[2][7]

| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[6] | Avoid release to the environment. Do not dispose of down the drain or in regular trash.[8][9] |

The Regulatory Imperative: EPA and OSHA Framework

All chemical waste disposal is governed by strict federal and local regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[8] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" (F, K, P, or U lists) or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity .[8][10]

This compound is not a specifically listed hazardous waste. Therefore, its classification depends on its characteristics. Based on the toxicological data of its analogues, any waste containing this compound must be managed as characteristically hazardous due to toxicity .[8]

For academic institutions, the EPA's Subpart K regulations provide an alternative set of standards for managing hazardous waste generated in laboratories, offering more operational flexibility while maintaining stringent safety standards.[11][12] These rules emphasize proper waste determination by trained professionals and require the development of a comprehensive Laboratory Management Plan.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are non-negotiable. The causality is simple: creating a barrier between the researcher and the chemical hazard is the most direct way to prevent exposure.

Table 2: Recommended PPE for Handling this compound Waste

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Provides a barrier against skin irritation and absorption. Gloves must be inspected before use and disposed of after handling the chemical.[6]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against accidental splashes that could cause serious eye irritation or damage.[6]
Skin/Body Protection Standard laboratory coat. Flame-retardant and antistatic clothing is recommended if handling large quantities or flammable solvents.[6] Prevents contamination of personal clothing and protects against incidental contact.

| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if vapors or aerosols are generated.[6] | Mitigates the risk of respiratory tract irritation from inhalation.[2] |

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release. All personnel handling this compound must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) office.

  • Control and Ventilate: Ensure the area is well-ventilated to disperse any vapors. If safe to do so, prevent the spill from spreading by using absorbent dikes from a spill kit.

  • Don PPE: At a minimum, wear the PPE outlined in Table 2.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, chemically compatible waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., methanol or isopropanol), followed by soap and water.[13] All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container as "Hazardous Waste" with the full chemical name and an accumulation start date. Manage it according to the disposal protocol in Section 5.

Step-by-Step Disposal Protocol

Disposing of this compound requires a systematic approach to ensure regulatory compliance and safety. Under no circumstances should this chemical or its solutions be poured down the drain.[9] This practice can contaminate waterways and damage aquatic ecosystems.[6]

Step 1: Waste Characterization
  • Pure Compound: Any unused or expired this compound is considered hazardous waste.

  • Contaminated Materials: All items that have come into direct contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be disposed of as hazardous waste.

  • Solutions: Aqueous and solvent-based solutions containing this compound must be treated as hazardous waste.

Step 2: Segregation and Storage
  • Incompatibility: Store waste containing this compound away from strong oxidizing agents, with which it may react.[5] A physical barrier or secondary containment should be used to separate incompatible waste streams.[8]

  • Designated Storage: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it was generated.[9][14] The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

Step 3: Containerization and Labeling
  • Container Selection: Use a chemically compatible container with a secure, leak-proof screw cap.[8][14] Plastic containers are often preferred.[9] The container must be in good condition, free from cracks or deterioration.[8] Do not fill containers beyond 90% capacity to allow for expansion.[14]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific constituents and their approximate percentages if it is a mixture.[14]

    • The date accumulation started.

    • The physical hazards (e.g., "Toxic").

Step 4: Accumulation and Removal
  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[9][14]

  • Volume and Time Limits: An SAA is limited to accumulating a maximum of 55 gallons of hazardous waste.[9] Once a container is full, it must be moved to a central storage area or collected by EH&S within three days.[14] Under Subpart K, waste must be removed from the laboratory at least every 12 months.[9][11]

  • Arrange for Disposal: Contact your institution's EH&S department to schedule a pickup of the full, properly labeled waste container. Do not attempt to transport or dispose of the chemical waste yourself. Disposal must be handled by a licensed hazardous waste management company.[15]

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of waste containing this compound.

G Diagram 1: Disposal Workflow for this compound start Waste Generated (Pure compound, solution, or contaminated material) characterize Step 1: Characterize Waste (Is it hazardous?) start->characterize decision Assume Hazardous due to Toxicity characterize->decision segregate Step 2: Segregate Waste (Store away from oxidizers) decision->segregate Yes no_drain PROHIBITED: Sewer/Drain Disposal decision->no_drain containerize Step 3: Containerize & Label - Chemically compatible container - 'Hazardous Waste' label - Full chemical name & date segregate->containerize store Step 4: Store in SAA (Satellite Accumulation Area) containerize->store monitor Monitor Container (Is it full or >12 months old?) store->monitor monitor->store No ehs Contact EH&S for Pickup (Within 3 days of being full) monitor->ehs Yes end_proc Proper Disposal by Licensed Contractor ehs->end_proc

Caption: Disposal Workflow for this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. Cole-Parmer. [Link]

  • 3,4-Dimethoxyphenethylamine. Wikipedia. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (2011). United Nations Office on Drugs and Crime. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (2011). United Nations Office on Drugs and Crime. [Link]

  • Guide for testing and remediation of methylamphetamine and illicit drug residues in residential properties. (2022). WA Department of Health. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the frontiers of known science. This often means handling novel or sparsely documented compounds where a comprehensive toxicological profile is not yet established. 3,4-Dimethylphenethylamine (DMePEA) is one such compound. While its full hazard profile in humans is unknown, existing data on its potent biological effects in animals and the known hazards of the broader phenethylamine class demand a cautious and rigorous approach to safety.[1][2]

This guide is structured to provide a robust framework for the safe handling of this compound. It moves beyond a simple checklist, explaining the causality behind each safety recommendation. Our primary directive is to treat this compound as a substance with significant potential hazards, including potent neurological activity, and to establish protocols that ensure the highest level of protection for all laboratory personnel.

Hazard Assessment: An Evidence-Based Approach to an Unknown Profile
  • Direct Biological Activity: Animal studies have shown that this compound can produce potent behavioral and physiological effects, including strong rage reactions, body tremors, and salivation.[1] These findings strongly suggest significant central nervous system activity and underscore the potential for potent, unpredictable physiological effects if exposure occurs.

  • Structural Analogs: The parent compound, phenethylamine, and its derivatives are classified as hazardous materials. For example, 2-phenylethylamine is designated as toxic if swallowed and causes severe skin burns and eye damage. It is prudent to assume that this compound may share some of these corrosive or irritant properties.

  • Regulatory & Transport Status: At least one major chemical supplier classifies this compound as a "Dangerous Good for transport."[3] This classification is reserved for materials that pose a significant risk during handling and transit, corroborating the need for stringent safety measures.

Given these points, we will operate under the precautionary principle that this compound is a particularly hazardous substance , requiring engineering controls and personal protective equipment to mitigate risks of skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a carefully considered barrier matched to the potential routes of exposure and the presumed hazards of the material. All PPE must be used in accordance with the OSHA standard on Personal Protective Equipment (29 CFR 1910.132).[4]

PPE ItemSpecification & StandardRationale for Use with this compound
Hand Protection Nitrile Gloves (Double-Gloved)Primary Barrier: Phenethylamines can be corrosive or irritants. Nitrile provides good chemical resistance. Double-gloving is essential to protect against undetected pinholes and allows for the safe removal of the outer, contaminated glove without compromising the inner barrier.
Eye & Face Protection Chemical Safety Goggles & Face ShieldSplash & Aerosol Hazard: Required for protection against liquid splashes and potential aerosolization of powder during weighing or transfer.[5] Safety glasses are insufficient as they do not provide a seal against splashes.[6]
Body Protection Chemical-Resistant Laboratory Coat (fully buttoned with tight cuffs)Dermal Exposure Prevention: Protects skin and personal clothing from spills and contamination. Cuffs should be tucked under the inner glove to create a seal.
Respiratory Protection NIOSH-Approved N95 Respirator (or higher)Inhalation Hazard (for solids): When handling the powdered form of the compound, an N95 respirator is the minimum requirement to prevent inhalation of fine particles.[5]
Chemical Cartridge RespiratorVapor Hazard (for solutions/heating): If working with solutions, especially if heated or aerosolized, a respirator with organic vapor cartridges may be required based on a site-specific risk assessment. All respirator use must be part of a formal respiratory protection program per OSHA 29 CFR 1910.134.[7]
Foot Protection Closed-toe, non-permeable shoesSpill & Impact Protection: Standard laboratory practice to protect feet from chemical spills and falling objects.
Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the opportunity for error and exposure. The following protocol outlines the key stages of handling this compound, from initial receipt to use in experimentation.

  • Preparation & Designating an Area:

    • Before handling the compound, ensure the designated area (preferably a chemical fume hood) is clean and uncluttered.

    • Verify that an operational eyewash station and safety shower are immediately accessible.[6]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the controlled space.

    • Prepare a designated hazardous waste container for solid and liquid waste.

  • Donning PPE:

    • Don PPE in the correct order: shoe covers (if applicable), inner gloves, lab coat, N95 respirator (perform a seal check), safety goggles, face shield, and finally, outer gloves pulled over the cuffs of the lab coat.

  • Handling the Chemical (inside a Fume Hood):

    • Weighing Solids: Perform all weighing of powdered this compound within the fume hood or in a ventilated balance enclosure to contain airborne particles. Use smooth, deliberate motions to avoid aerosolizing the powder.

    • Preparing Solutions: Add the solid compound to the solvent slowly. Never add solvent to the bulk solid. Ensure the vessel is appropriately sized to prevent splashing.

    • All manipulations involving the open compound must be performed within the fume hood.

  • Post-Handling Decontamination:

    • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a standard cleaning agent.

    • Carefully wipe down the exterior of any primary containers before removing them from the hood.

    • All disposable materials used during the process (weigh boats, pipette tips, wipes) must be placed directly into the designated hazardous waste container.

  • Doffing PPE:

    • Remove PPE in a manner that prevents self-contamination. The outer gloves are removed first, followed by the face shield and goggles. The lab coat should be removed by turning it inside out. Inner gloves are removed last.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Diagram: Operational Workflow for Handling this compound

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Doffing prep_area Designate & Prepare Fume Hood verify_safety Verify Eyewash/ Shower Access prep_area->verify_safety don_ppe Don Full PPE verify_safety->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment dispose_waste Segregate & Dispose Contaminated Items experiment->dispose_waste decon_hood Decontaminate Work Surfaces dispose_waste->decon_hood doff_ppe Doff PPE Correctly decon_hood->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A three-phase workflow for safely handling this compound.

Disposal Plan: Ensuring Compliant and Safe Waste Management

Improper disposal of chemical waste poses a significant threat to both personnel and the environment. Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer. All waste must be handled as hazardous waste according to institutional and regulatory guidelines.[8]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All contaminated solids (gloves, wipes, weigh paper, contaminated PPE) must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sealable plastic bag or a rigid container lined with a bag.

    • Liquid Waste: Unused solutions or waste streams containing this compound should be collected in a compatible, sealed, and properly labeled hazardous waste container (e.g., a glass or polyethylene bottle). Do not mix with incompatible waste streams.

    • Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," and any other chemical constituents (including solvents) must be clearly listed with their approximate concentrations.

    • Affix the appropriate hazard pictograms as determined by your institution's Environmental Health & Safety (EHS) department.

  • Empty Container Disposal:

    • To be considered non-hazardous, the original chemical container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • Crucially, the rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

    • After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of as non-hazardous laboratory glass or plastic, per your institution's policy.

  • Storage and Pickup:

    • Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area within the laboratory.

    • Follow your institutional procedures to schedule a waste pickup with the EHS department or a licensed hazardous waste contractor.

Diagram: Disposal Decision Workflow for this compound

G start Waste Generated waste_type What is the waste type? start->waste_type solid_waste Contaminated Solid (PPE, Wipes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid container_waste Original Container waste_type->container_waste Empty Container collect_solid Collect in Labeled Solid Waste Bin solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Bottle liquid_waste->collect_liquid decision_rinse Can it be triple-rinsed? container_waste->decision_rinse end_node Arrange EHS Pickup collect_solid->end_node collect_liquid->end_node rinse_proc Triple-rinse with appropriate solvent decision_rinse->rinse_proc Yes dispose_haz Dispose of as hazardous waste decision_rinse->dispose_haz No collect_rinsate Collect rinsate as hazardous liquid waste rinse_proc->collect_rinsate dispose_nonhaz Deface label & dispose as non-hazardous glass rinse_proc->dispose_nonhaz collect_rinsate->collect_liquid dispose_nonhaz->end_node Per institutional policy dispose_haz->end_node

Caption: Decision-making process for segregating and disposing of waste.

References

  • WebMD. N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More. Available from: [Link]

  • Wikipedia. 3,4-Dimethoxyphenethylamine. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available from: [Link]

  • Wikipedia. This compound. Available from: [Link]

  • University of Nevada, Reno - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

  • Drug Policy Facts. Reported Adverse Effects of Phenethylamines. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available from: [Link]

  • de la Torre R, et al. The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy'), methamphetamine and D-amphetamine. Biol Chem. 2011. Available from: [Link]

  • Stratech. Safety data sheet - 2-Phenylethylamine. Available from: [Link]

  • Chemwatch. Safety Data Sheet - phenethylamine. Available from: [Link]

  • LabRepCo. OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylphenethylamine
Reactant of Route 2
3,4-Dimethylphenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.